AS-Inclisiran sodium
Description
Cemdisiran is a proprietary formulation composed of small-interfering RNAs (siRNAs) directed against terminal complement component 5 (C5) of the complement pathway conjugated to a N-acetylgalactosamine (GalNAc) ligand, which has potential use in the treatment of complement-mediated diseases, such as paroxysmal nocturnal hemoglobinuria (PNH). Upon subcutaneous administration of cemdisiran, the GalNAc ligand moiety specifically binds to and is taken up by the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes. Inside the cell, the siRNAs bind to C5 mRNAs, which results in the inhibition of both the translation and expression of the C5 protein. This lowers plasma C5 levels, prevents C5 cleavage into pro-inflammatory components and blocks complement-mediated hemolysis. C5, a complement pathway protein, is expressed at high levels by the liver.
Properties
CAS No. |
1436858-07-9 |
|---|---|
Molecular Formula |
C78H140N11O34P |
Molecular Weight |
1807.0 g/mol |
IUPAC Name |
[(2S,4R)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-4-hydroxypyrrolidin-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1 |
InChI Key |
LQRNAUZEMLGYOX-LZVIIAQDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Inclisiran's Mechanism of Action in Hepatocytes: A Technical Guide
Executive Summary: Inclisiran is a first-in-class small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C) by targeting the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9) in the liver.[1] Its unique mechanism leverages the natural RNA interference (RNAi) pathway to achieve potent and durable reductions in PCSK9 and, consequently, LDL-C.[2] Conjugated to triantennary N-acetylgalactosamine (GalNAc), Inclisiran is specifically targeted to hepatocytes, minimizing off-target effects and allowing for a convenient biannual dosing regimen after an initial loading phase.[3][4] This guide provides an in-depth examination of the molecular pathway, quantitative efficacy, and key experimental methodologies relevant to the action of Inclisiran.
Core Mechanism of Action in Hepatocytes
Inclisiran's therapeutic effect is achieved through a multi-step process that begins with targeted delivery to the liver and culminates in the catalytic degradation of PCSK9 messenger RNA (mRNA).[5]
1.1. Hepatocyte Targeting and Uptake: Inclisiran is administered subcutaneously and is conjugated to a triantennary GalNAc ligand.[6] This GalNAc moiety acts as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly and almost exclusively expressed on the surface of hepatocytes.[7][8] The binding of the GalNAc ligand to ASGPR facilitates the rapid uptake of Inclisiran into the liver cells via receptor-mediated endocytosis.[6][9]
1.2. Endosomal Escape and RISC Loading: Following endocytosis, Inclisiran is enclosed within an endosome.[6] A drop in pH within the endosome causes the dissociation of the GalNAc-siRNA conjugate from the ASGPR, which is then recycled back to the hepatocyte surface.[3][8] While the exact mechanism remains under investigation, a fraction of the Inclisiran duplex escapes the endosome and enters the cytoplasm.[8]
Once in the cytoplasm, the double-stranded siRNA molecule is loaded into the RNA-induced silencing complex (RISC), a key component of the natural RNAi machinery.[7][10] Within the RISC, the sense (passenger) strand of the Inclisiran duplex is removed, leaving the antisense (guide) strand to direct the complex's activity.[3][6]
1.3. PCSK9 mRNA Cleavage and Downstream Effects: The antisense strand of Inclisiran, now part of the active RISC, guides the complex to the mRNA that encodes the PCSK9 protein.[5] It binds to the target mRNA with high specificity due to its complementary sequence.[11] The RISC, utilizing its Argonaute-2 protein component, then catalytically cleaves the PCSK9 mRNA.[12] This cleavage leads to the degradation of the mRNA, thereby preventing its translation into the PCSK9 protein.[11][13]
By inhibiting the synthesis of PCSK9, Inclisiran reduces both intracellular and extracellular levels of the protein.[1] PCSK9's primary function is to bind to LDL receptors (LDLRs) on the hepatocyte surface and target them for lysosomal degradation.[10] With reduced PCSK9 levels, more LDLRs are spared from degradation and are recycled back to the cell surface.[10][11] The increased density of LDLRs on the hepatocyte membrane enhances the clearance of circulating LDL-C from the bloodstream, resulting in a significant and sustained reduction in plasma LDL-C levels.[5][14]
Quantitative Efficacy Data
Clinical trials, primarily the ORION series, have demonstrated Inclisiran's potent and durable efficacy in reducing PCSK9 and LDL-C levels. The data is consistent across diverse patient populations, including those with atherosclerotic cardiovascular disease (ASCVD) and heterozygous familial hypercholesterolemia (HeFH).[15][16]
Table 1: Reduction in PCSK9 and LDL-C Levels
| Parameter | Population | Dosage Regimen | Mean Reduction vs. Placebo | Time Point | Source |
| LDL-C | ASCVD, ASCVD Risk Equivalents, HeFH (Pooled ORION-9, -10, -11) | 300 mg at Day 1, 90, then every 6 months | ~51% | Day 510 (17 months) | [15][17] |
| LDL-C | ASCVD or ASCVD Risk Equivalents (ORION-11) | Two-dose 300 mg regimen | 52.6% | Day 180 | [1] |
| LDL-C | Healthy Volunteers | Single dose (24 mg to 756 mg) | 27-60% | Not Specified | [10] |
| LDL-C | Long-term follow-up (ORION-8) | Twice-yearly 300 mg | 49.4% (from baseline) | Mean 3.7 years | [18][19] |
| PCSK9 | Healthy Volunteers | Single dose (≥300 mg) | ~74% | Day 84 | [20] |
| PCSK9 | Healthy Volunteers | Multiple doses (500 mg) | ~83% | Peak | [20] |
| PCSK9 | Patients with high cholesterol | Single dose (300 mg) | 66-74% | Day 30 | [12] |
Table 2: Effects on Other Lipid Parameters
| Parameter | Population | Mean Reduction | Time Point / Study | Source |
| Apolipoprotein B (ApoB) | High-risk patients | ~40% | Not Specified | [2] |
| Non-HDL-C | High-risk patients | ~42% | Not Specified | [2] |
| Triglycerides | High-risk patients | ~13% | Not Specified | [2] |
| Lipoprotein(a) [Lp(a)] | High-risk patients | ~20% | Not Specified | [2] |
| Total Cholesterol | Long-term follow-up (ORION-8) | 29.5% | Mean 3.7 years | [19] |
Key Experimental Protocols
The elucidation of Inclisiran's mechanism and efficacy relies on standard molecular and cellular biology techniques. Below are generalized protocols for key experiments used to validate the effects of siRNA therapeutics like Inclisiran.
3.1. Quantification of PCSK9 mRNA Knockdown via qPCR
This protocol outlines the measurement of target mRNA degradation, a primary indicator of siRNA activity.
Methodology:
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for siRNA-mediated mRNA degradation.
-
RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a commercial kit. Assess RNA purity and concentration. Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for PCSK9 mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[22]
-
Data Analysis: Calculate the relative expression of PCSK9 mRNA in Inclisiran-treated cells compared to control cells using the comparative Ct (ΔΔCt) method. The result indicates the percentage of target mRNA knockdown.[23]
3.2. Measurement of LDL Receptor Density via Cell-Surface Biotinylation and Western Blot
This protocol assesses the downstream functional consequence of PCSK9 inhibition—the increased presence of LDL receptors on the hepatocyte surface.
Methodology:
-
Cell Culture and Treatment: Culture primary hepatocytes as described above and treat with Inclisiran or controls for an appropriate duration (e.g., 48-72 hours) to allow for changes in protein expression and trafficking.
-
Cell-Surface Biotinylation: Wash cells with ice-cold PBS. Incubate the cells with a non-membrane-permeable biotinylation reagent (e.g., EZ-Link Sulfo-NHS-LC-Biotin) on ice to label proteins on the cell surface.[24] Quench the reaction after incubation.
-
Cell Lysis and Protein Enrichment: Lyse the cells in a suitable buffer. Use streptavidin-coated beads to pull down the biotinylated surface proteins, thereby enriching the sample for the surface-expressed LDLR.[24]
-
Western Blotting: Elute the captured proteins from the beads and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the LDL receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[25] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Use densitometry to quantify the intensity of the LDLR band.[25] Normalize the results to a loading control (e.g., Na+/K+-ATPase for surface proteins) to determine the relative change in LDLR density on the cell surface between treated and control samples.
Conclusion
Inclisiran represents a highly targeted and efficient therapeutic modality that utilizes the endogenous RNAi pathway to control dyslipidemia. Its mechanism—centered on a GalNAc-mediated delivery system to hepatocytes and subsequent RISC-catalyzed degradation of PCSK9 mRNA—is both specific and durable.[5][7] The resulting increase in LDL receptor recycling and enhanced clearance of LDL-C from circulation have been robustly quantified in extensive clinical trials.[18] The experimental protocols detailed herein provide a framework for the preclinical and mechanistic studies that underpin the development of such advanced RNA-based therapeutics.
References
- 1. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heartcare.sydney [heartcare.sydney]
- 3. Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 6. siRNA drug Leqvio (inclisiran) to lower cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novartis new analysis further showed durable and potent LDL-C reduction with inclisiran, an investigational first-in-class siRNA cholesterol-lowering treatment [prnewswire.com]
- 16. Frontiers | Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials [frontiersin.org]
- 17. New Novartis analyses for investigational inclisiran demonstrate consistently effective and sustained LDL-C reduction at month 17, regardless of age and gender - BioSpace [biospace.com]
- 18. academic.oup.com [academic.oup.com]
- 19. mdnewsline.com [mdnewsline.com]
- 20. A new approach to PCSK9 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 23. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for detecting LDLR on the cell surface of primary mouse hepatocytes using cell-surface biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of total hepatic low density lipoprotein receptor levels in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Small Interfering RNA (siRNA) Therapeutics for Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease (ASCVD), remains a significant global health challenge. While statins are the cornerstone of therapy, a substantial portion of high-risk patients fail to achieve optimal low-density lipoprotein cholesterol (LDL-C) levels. The advent of RNA interference (RNAi) technology, specifically small interfering RNA (siRNA) therapeutics, has opened a new frontier in lipid management. This technical guide provides an in-depth overview of the core science, clinical data, and experimental methodologies underpinning siRNA drugs for hypercholesterolemia. By harnessing a natural cellular process to silence the expression of key genes, these therapies offer potent and sustained LDL-C reduction with an infrequent dosing regimen, representing a paradigm shift in the long-term management of this chronic condition. This document details the mechanisms of action, summarizes pivotal clinical trial data, outlines key experimental protocols, and visualizes the complex pathways and workflows involved in the development of these innovative medicines.
Introduction: The RNAi Revolution in Lipid Management
For decades, the management of hypercholesterolemia has been dominated by small molecule drugs, primarily statins, which inhibit cholesterol synthesis.[1][2] However, the discovery of RNA interference (RNAi) has provided a powerful new modality for therapeutic intervention.[3][4][5] RNAi is a natural biological process in which small double-stranded RNA molecules regulate gene expression by mediating the degradation of specific messenger RNA (mRNA) targets.[5]
Small interfering RNAs (siRNAs) are synthetic, short, double-stranded RNA molecules (typically 20-25 base pairs) that exploit this endogenous pathway.[6] When introduced into a cell, an siRNA is incorporated into a protein complex called the RNA-Induced Silencing Complex (RISC).[7][8] The RISC unwinds the siRNA, and the antisense (or guide) strand directs the complex to its complementary mRNA sequence. Upon binding, the RISC cleaves the target mRNA, preventing its translation into a functional protein and thereby "silencing" the gene.[8][9] This high degree of specificity and catalytic nature of the RISC complex allows for potent and durable gene silencing.[8]
The liver plays a central role in cholesterol homeostasis, making it an ideal target for siRNA therapeutics. The development of N-acetylgalactosamine (GalNAc) conjugation technology has been a pivotal breakthrough.[4][10] GalNAc is a carbohydrate that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed almost exclusively on the surface of hepatocytes.[9][11] By attaching GalNAc ligands to the siRNA molecule, these drugs can be efficiently and selectively delivered to the liver following a simple subcutaneous injection, minimizing potential off-target effects.[4][9][10]
Key Molecular Targets in Hypercholesterolemia
The success of siRNA therapeutics in this field hinges on the selection of appropriate molecular targets that are central to lipid metabolism.
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)
PCSK9 is a serine protease synthesized primarily in the liver that has become the most prominent target for novel lipid-lowering therapies.[1][3][8] Its critical role was discovered through human genetic studies showing that gain-of-function mutations in the PCSK9 gene cause familial hypercholesterolemia, while loss-of-function mutations are associated with low LDL-C levels and a reduced risk of cardiovascular disease.[3][4][10]
The mechanism is straightforward: PCSK9 binds to the LDL receptor (LDLR) on the surface of hepatocytes.[7][8] This binding promotes the degradation of the LDLR within the cell's lysosomes, preventing it from recycling back to the cell surface to clear more LDL-C from the bloodstream.[8][12] By reducing the number of available LDL receptors, PCSK9 activity leads to elevated levels of circulating LDL-C.[12][13]
Therapeutic silencing of hepatic PCSK9 synthesis is therefore a highly attractive strategy. By degrading PCSK9 mRNA, siRNA therapeutics dramatically reduce the amount of PCSK9 protein produced and secreted by the liver.[7][8][11] This leads to an increase in the number of LDL receptors on hepatocyte surfaces, enhancing the clearance of LDL-C from circulation and resulting in a significant and sustained reduction in blood LDL-C levels.[9]
Angiopoietin-like Protein 3 (ANGPTL3)
ANGPTL3 is another liver-synthesized protein that regulates lipoprotein metabolism.[14] It is a natural inhibitor of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes responsible for breaking down triglycerides in the bloodstream.[15] By inhibiting these lipases, ANGPTL3 raises levels of triglycerides and cholesterol. Genetic studies have shown that individuals with loss-of-function mutations in ANGPTL3 have significantly lower levels of LDL-C and triglycerides, and a reduced risk of ASCVD. A key feature of ANGPTL3 inhibition is that its mechanism for lowering LDL-C appears to be independent of the LDL receptor, making it a potential therapeutic option for patients with conditions like homozygous familial hypercholesterolemia (HoFH), who have few or no functional LDL receptors.[16][17]
Apolipoprotein C-III (APOC3)
Apolipoprotein C-III (ApoC-III) is a glycoprotein (B1211001) produced mainly by the liver that is a key regulator of triglyceride metabolism.[14][18] It raises triglyceride levels through multiple mechanisms, including the inhibition of LPL activity and by impairing the hepatic clearance of triglyceride-rich lipoproteins (TRLs) and their remnants.[18][19][20] High levels of ApoC-III are strongly associated with hypertriglyceridemia. Therefore, silencing APOC3 is a direct approach to reduce triglyceride levels, particularly in patients with severe hypertriglyceridemia and conditions like familial chylomicronemia syndrome (FCS).[14][21]
Clinical Development and Efficacy Data
The clinical development of siRNA therapeutics for hypercholesterolemia has been robust, led by the approval of Inclisiran and promising data from several late-stage investigational agents.
Inclisiran (Leqvio®)
Inclisiran is a GalNAc-conjugated siRNA that targets PCSK9 mRNA.[4][8][10] It is the first and only siRNA therapy approved for the treatment of adults with primary hypercholesterolemia (including heterozygous familial hypercholesterolemia, HeFH) or mixed dyslipidemia.[6][22] Its key innovation is its dosing schedule: after two initial doses, it is administered subcutaneously just twice a year, which may improve long-term patient adherence.[6][7][9]
The efficacy and safety of Inclisiran were established in the comprehensive ORION clinical trial program.[7] Pooled analyses of the Phase III ORION-9, -10, and -11 trials, which included patients with HeFH, ASCVD, and ASCVD risk equivalents, demonstrated a potent and sustained reduction in LDL-C.[23][24][25][26]
| Table 1: Summary of Key Phase III Efficacy Data for Inclisiran | |
| Parameter | Result |
| Trials | ORION-9, ORION-10, ORION-11 (Pooled Analysis)[23][24][26] |
| Patient Population | 3,660 patients with HeFH, ASCVD, or ASCVD risk equivalents on maximally tolerated statin therapy.[26] |
| Dosing Regimen | 300 mg inclisiran sodium (equivalent to 284 mg inclisiran) subcutaneous injection on Day 1, Day 90, and every 6 months thereafter.[23][24][26] |
| Placebo-Corrected LDL-C Reduction at Day 510 | ~50.7% (P < 0.0001)[26] |
| Time-Adjusted Placebo-Corrected LDL-C Reduction (Day 90 to 540) | ~50.5% (P < 0.0001)[26] |
| Placebo-Corrected PCSK9 Reduction at Day 510 | ~80.9% (P < 0.001)[26] |
| Key Adverse Events | The most common adverse events were injection site reactions (5.0% for inclisiran vs. 0.7% for placebo), which were generally mild and transient.[26] Rates of other adverse events were broadly similar between the inclisiran and placebo groups.[23][24][26] |
Long-term data from the ORION-8 open-label extension trial showed that these LDL-C reductions were maintained for over 6 years, with a consistent safety profile.[27]
Investigational siRNA Therapeutics
Beyond PCSK9, siRNA drugs targeting ANGPTL3 and APOC3 are in advanced clinical development, offering new options for managing complex dyslipidemias.
-
Zodasiran (ARO-ANG3): This is an investigational siRNA therapeutic designed to reduce the production of ANGPTL3.[14][15] Clinical trials have shown that it significantly reduces both LDL-C and triglycerides. In the ARCHES-2 Phase 2b study, patients with mixed hyperlipidemia treated with zodasiran saw dose-dependent reductions in triglycerides of up to 63% and remnant cholesterol reductions of up to 82% at 24 weeks.[28]
-
Plozasiran (ARO-APOC3): This investigational siRNA therapeutic targets APOC3 and is being developed to treat severe hypertriglyceridemia and familial chylomicronemia syndrome (FCS).[14][18][21] In the SHASTA-2 Phase 2b study, patients with severe hypertriglyceridemia receiving plozasiran achieved triglyceride reductions of up to 88%.[29]
| Table 2: Efficacy Data for Investigational siRNA Therapeutics | ||
| Drug | Zodasiran (ARO-ANG3) | Plozasiran (ARO-APOC3) |
| Target | ANGPTL3[14][15] | APOC3[14][21] |
| Indication Focus | Mixed Hyperlipidemia, HoFH[16][28] | Severe Hypertriglyceridemia, FCS[14][20] |
| Phase of Data | Phase 2b (ARCHES-2)[28] | Phase 2b (SHASTA-2) |
| Key Efficacy Endpoint | Triglyceride reduction at 24 weeks: 51% to 63% [28] | Triglyceride reduction at 24 weeks: up to 88% |
| Other Lipid Effects | Significant reductions in remnant cholesterol, LDL-C, and ApoB.[28] | Significant reductions in VLDL, ApoC-III.[29] |
Key Experimental Protocols
The development of an siRNA therapeutic involves a rigorous pipeline of preclinical and clinical evaluation. The following sections outline the generalized protocols for key experiments.
siRNA Design, Synthesis, and In Vitro Screening
The initial phase focuses on creating a potent and specific siRNA molecule.
Methodology:
-
Target Selection and Bioinformatic Design: Identify the target mRNA sequence (e.g., human PCSK9). Use proprietary algorithms to design multiple candidate siRNA sequences (typically 19-23 nucleotides) that target accessible regions of the mRNA and have minimal predicted off-target homology with other genes in the human genome.
-
Chemical Synthesis and Modification: Synthesize the sense and antisense strands of the siRNA using solid-phase phosphoramidite (B1245037) chemistry. Incorporate chemical modifications (e.g., 2'-O-methyl, 2'-fluoro, phosphorothioate (B77711) linkages) into the sugar-phosphate backbone to enhance stability against nuclease degradation, reduce innate immune stimulation, and improve binding affinity without compromising RISC activity.[30]
-
GalNAc Conjugation: For liver-targeted therapies, covalently attach a triantennary GalNAc ligand to the 3' end of the sense strand.
-
In Vitro Potency Screening:
-
Cell Culture: Culture a relevant human liver cell line (e.g., Huh-7, HepG2) in appropriate media.
-
Transfection: Transfect the cells with various concentrations of each siRNA candidate using a lipid-based transfection reagent or electroporation. Include a non-targeting siRNA as a negative control.
-
Incubation: Incubate cells for 24-72 hours to allow for mRNA knockdown.
-
RNA Analysis: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression level of the target mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis: Lyse a parallel set of cells and quantify the target protein level using an enzyme-linked immunosorbent assay (ELISA) or Western blot to confirm that mRNA knockdown translates to reduced protein expression.
-
-
Lead Candidate Selection: Select the lead siRNA candidate based on potency (lowest IC50 for target knockdown), duration of effect, and safety profile (lack of cytotoxicity or off-target signals).
Preclinical In Vivo Efficacy and Safety Assessment
Once a lead candidate is identified, it must be tested in animal models to evaluate its efficacy, duration of action, and safety in a whole organism.
Methodology:
-
Animal Model Selection: Utilize relevant animal models. For hypercholesterolemia, this often includes wild-type mice, transgenic mice expressing human PCSK9, or non-human primates (e.g., cynomolgus monkeys), whose lipid metabolism more closely resembles that of humans.[13][31]
-
Dose-Ranging Study:
-
Acclimatization: Acclimate animals to the facility and obtain baseline blood samples.
-
Administration: Administer single subcutaneous injections of the siRNA therapeutic at various dose levels (e.g., 0.3, 1, 3, 10 mg/kg). Include a vehicle control group (saline or placebo).
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., Day 3, 7, 14, 30, 60, 90).
-
Pharmacodynamic Analysis: Isolate serum/plasma and measure the levels of the target protein (e.g., PCSK9) via ELISA. Analyze the lipid panel, including LDL-C, total cholesterol, and triglycerides.
-
Pharmacokinetic Analysis: Measure the concentration of the siRNA drug in plasma over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Toxicology Studies: Conduct formal GLP (Good Laboratory Practice) toxicology studies in at least two species (one rodent, one non-rodent) to identify any potential toxicities. This involves administering repeat doses at levels exceeding the expected therapeutic dose and performing comprehensive evaluations, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of all major organs.
-
Data Evaluation: Determine the dose-response relationship, the effective dose required for significant target knockdown and lipid reduction, the duration of the pharmacodynamic effect, and the no-observed-adverse-effect level (NOAEL).
Clinical Trial Protocol (Pivotal Phase III)
The final stage of development involves large-scale human trials to definitively establish efficacy and safety for regulatory approval.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, international trial.
-
Patient Population:
-
Inclusion Criteria: Adults (e.g., ≥18 years) with a diagnosis of ASCVD or HeFH, or who are at high risk for ASCVD, with LDL-C levels above a specified threshold (e.g., >70 mg/dL or >100 mg/dL) despite being on a maximally tolerated dose of statin therapy (with or without other lipid-lowering therapies like ezetimibe).[26][32]
-
Exclusion Criteria: Conditions that could confound the results or pose a risk to the patient, such as severe liver or kidney disease, recent major cardiovascular events, or use of certain medications.
-
-
Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either the active siRNA therapeutic or a matching placebo. Both patients and investigators are blinded to the treatment assignment.
-
Treatment Regimen: Administration of the drug or placebo via subcutaneous injection at specified intervals (e.g., Day 1, Day 90, and every 6 months thereafter).[26]
-
Endpoints:
-
Co-Primary Efficacy Endpoints:
-
Secondary Endpoints: Absolute change in LDL-C, percent/absolute changes in other lipids and lipoproteins (PCSK9, ApoB, non-HDL-C, triglycerides), and the proportion of patients achieving pre-defined LDL-C targets.
-
Safety Endpoints: Incidence and severity of treatment-emergent adverse events (TEAEs), with special attention to injection site reactions, liver and kidney function tests, and immunogenicity (anti-drug antibodies).[26][33]
-
-
Statistical Analysis: The primary analysis is typically performed on the intention-to-treat (ITT) population. The difference between the active and placebo groups is assessed using statistical models such as Analysis of Covariance (ANCOVA) or mixed-effects models for repeated measures.
Conclusion and Future Directions
Small interfering RNA therapeutics represent a validated and powerful platform for the management of hypercholesterolemia. Led by the success of the PCSK9-inhibitor inclisiran, these drugs offer potent, durable, and specific gene silencing, translating into significant reductions in atherogenic lipoproteins with a highly convenient biannual dosing schedule.[2] The robust clinical data and favorable safety profile have established siRNA as a key therapeutic modality, particularly for high-risk patients unable to reach their LDL-C goals with oral therapies.
The pipeline remains vibrant, with investigational agents targeting ANGPTL3 and APOC3 showing great promise for managing complex dyslipidemias, including severe hypertriglyceridemia and cases independent of the LDL receptor pathway.[16][20] Future research will focus on confirming the long-term cardiovascular benefits of these therapies in large outcomes trials, exploring new hepatic targets for cardiometabolic diseases, and further refining delivery technologies to potentially target tissues beyond the liver. As our understanding of the genetic drivers of cardiovascular disease deepens, siRNA technology is poised to deliver even more precise and personalized treatments to combat this leading cause of global mortality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Low-density Lipoprotein-Cholesterol Lowering Strategies for Prevention of Atherosclerotic Cardiovascular Disease: Focus on siRNA Treatment Targeting PCSK9 (Inclisiran) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel siRNA Therapeutics: A Review with a Focus on Inclisiran for the Treatment of Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maintaining the silence: reflections on long-term RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 7. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 8. Inclisiran - Wikipedia [en.wikipedia.org]
- 9. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. mdpi.com [mdpi.com]
- 14. arrowheadpharma.com [arrowheadpharma.com]
- 15. Arrowhead Presents Interim Data from ARO-ANG3 Phase 2 GATEWAY Study in Patients with HoFH | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 16. RNA interference therapy for targeting ANGPTL3 and atherogenic lipoproteins: Findings and implications of a recent phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arrowhead Pharmaceuticals Begins Dosing in Phase 1 Study of ARO-ANG3 for Treatment of Dyslipidemias and Metabolic Diseases | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. Apolipoprotein C3: form begets function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Early Investigational and Experimental Therapeutics for the Treatment of Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ARO-APOC3 for Dyslipidemia · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. ovid.com [ovid.com]
- 23. New Novartis analyses for investigational inclisiran demonstrate consistently effective and sustained LDL-C reduction at month 17 regardless of age and gender | Novartis [novartis.gcs-web.com]
- 24. New Novartis analyses for investigational inclisiran demonstrate consistently effective and sustained LDL-C reduction at month 17, regardless of age and gender [prnewswire.com]
- 25. Inclisiran and cardiovascular events: a patient-level analysis of phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pooled analysis of three trials with PCSK9 siRNA in patients with HeFH or ASCVD - - PACE-CME [pace-cme.org]
- 27. Novartis releases positive Phase 3 trial data for its PCSK9-targeted siRNA therapy, inclisiran [synapse.patsnap.com]
- 28. Two siRNA Therapeutics Safely Lower Triglycerides in Mixed Hyperlipidemia | tctmd.com [tctmd.com]
- 29. Small Interfering RNA (siRNA) in Dyslipidemia: A Systematic Review on Safety and Efficacy of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Therapeutic siRNA: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. arrowheadpharma.com [arrowheadpharma.com]
- 32. Two Phase 3 Trials of Inclisiran in Patients with Elevated LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdnewsline.com [mdnewsline.com]
The Silencing of a Cardiovascular Foe: A Technical Guide to PCSK9 Inhibition via RNA Interference
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. Its inhibition represents a powerful therapeutic strategy for managing hypercholesterolemia and reducing cardiovascular disease risk. This technical guide provides an in-depth exploration of a novel therapeutic modality: the inhibition of PCSK9 synthesis through the RNA interference (RNAi) pathway. We will delve into the molecular mechanisms, key experimental data from seminal clinical trials, and detailed protocols for the essential assays used to characterize this therapeutic approach, with a focus on inclisiran, a first-in-class small interfering RNA (siRNA) therapeutic.
The Core Mechanism: Silencing PCSK9 at its Source
Targeted Delivery to Hepatocytes
To ensure efficacy and minimize off-target effects, the siRNA therapeutic, inclisiran, is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[1] This ligand specifically binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[2][3] This targeted delivery system ensures that the siRNA is efficiently taken up by the liver, the primary site of PCSK9 production.[4]
The RNA Interference (RNAi) Pathway
Once inside the hepatocyte, the double-stranded siRNA (dsRNA) is recognized by the cellular RNAi machinery.[5][6] The process unfolds as follows:
-
Dicer Enzyme Cleavage: The dsRNA is cleaved by an enzyme called Dicer into smaller fragments, the actual small interfering RNAs (siRNAs).[5]
-
RISC Loading: The siRNA duplex is loaded into a multiprotein complex known as the RNA-induced silencing complex (RISC).[2][5]
-
Strand Separation: Within RISC, the siRNA duplex is unwound, and one strand, the "passenger" strand (sense strand), is degraded. The other strand, the "guide" strand (antisense strand), remains associated with the RISC.[5]
-
Target mRNA Recognition and Cleavage: The guide strand, now part of the active RISC, directs the complex to the PCSK9 mRNA through complementary base pairing.[4][7] The Argonaute-2 (Ago2) protein within the RISC then catalytically cleaves the target PCSK9 mRNA.[7]
-
Inhibition of PCSK9 Synthesis: The cleavage of the PCSK9 mRNA prevents its translation into the PCSK9 protein.[8][9] This leads to a significant and sustained reduction in circulating PCSK9 levels.
Upregulation of LDL Receptors and LDL-C Clearance
The reduction in PCSK9 protein has a profound effect on LDL-C metabolism. PCSK9 normally functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[10][11] By inhibiting PCSK9 synthesis, the degradation of LDLR is prevented.[10] This leads to an increased number of LDL receptors being recycled back to the hepatocyte surface, where they can bind to and clear LDL-C from the circulation.[1] The enhanced clearance of LDL-C results in a significant and durable reduction in plasma LDL-C levels.
Quantitative Data from Clinical Trials
The efficacy and safety of inclisiran have been extensively evaluated in the ORION clinical trial program.[9][12] The following tables summarize the key quantitative outcomes from the pivotal Phase III trials.
Table 1: Efficacy of Inclisiran in Lowering LDL-C in Patients with Atherosclerotic Cardiovascular Disease (ASCVD) - ORION-10 Trial [12][13]
| Timepoint | Mean Baseline LDL-C (mg/dL) | Placebo-Adjusted Percent Change in LDL-C |
| Day 510 | 104.7 | -52.3% |
| Time-Adjusted (Day 90 to 540) | 104.7 | -53.8% |
Table 2: Efficacy of Inclisiran in Lowering LDL-C in Patients with ASCVD or ASCVD Risk Equivalents - ORION-11 Trial [12][13]
| Timepoint | Mean Baseline LDL-C (mg/dL) | Placebo-Adjusted Percent Change in LDL-C |
| Day 510 | 105.5 | -49.9% |
| Time-Adjusted (Day 90 to 540) | 105.5 | -49.2% |
Table 3: Efficacy of Inclisiran in Patients with Heterozygous Familial Hypercholesterolemia (HeFH) - ORION-9 Trial
| Timepoint | Placebo-Adjusted Percent Change in LDL-C |
| Day 510 | -47.9% |
| Time-Adjusted (Day 90 to 540) | -44.3% |
Table 4: Long-Term Efficacy of Inclisiran - ORION-3 Open-Label Extension Trial [14]
| Timepoint | Mean Percent Reduction in LDL-C from Baseline |
| 4 Years (Time-Averaged) | -44.2% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of PCSK9 inhibition by the RNAi pathway.
Quantification of Serum PCSK9 Protein Levels by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PCSK9 protein in serum samples.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human PCSK9. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add prepared standards of known PCSK9 concentrations and diluted serum samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for a different epitope on the PCSK9 protein. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop in proportion to the amount of PCSK9 present.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of PCSK9 in the serum samples.
Measurement of LDL-Cholesterol Levels
Principle: A direct enzymatic colorimetric method is commonly used in clinical trials to measure LDL-C concentrations in serum or plasma.[15][16][17]
Protocol:
-
Reagent Preparation: Prepare the working reagents as per the manufacturer's instructions. This typically involves two reagents: one to eliminate non-LDL lipoproteins and a second to specifically measure LDL-C.
-
Sample Preparation: Use serum or plasma from fasting patients.
-
Assay Procedure (Automated Analyzer):
-
Pipette the sample and the first reagent into a reaction cuvette.
-
Incubate to allow for the enzymatic reaction that eliminates cholesterol from VLDL and HDL.
-
Add the second reagent, which contains a detergent to solubilize LDL particles and a chromogenic coupler.
-
Incubate to allow for the enzymatic reaction that specifically measures LDL-C, resulting in color formation.
-
-
Absorbance Measurement: The analyzer measures the absorbance of the colored product at a specific wavelength (e.g., 600 nm).
-
Calculation: The LDL-C concentration is calculated based on the change in absorbance and calibrated against a known standard.
Quantification of PCSK9 mRNA Levels by RT-qPCR
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of PCSK9 mRNA in hepatocytes to assess the extent of siRNA-mediated degradation.
Protocol:
-
RNA Extraction: Isolate total RNA from hepatocyte cell cultures or liver tissue using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the PCSK9 gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the PCSK9 gene and the housekeeping gene for each sample.
-
Calculate the relative expression of PCSK9 mRNA using the ΔΔCt method, normalizing the PCSK9 Ct values to the housekeeping gene Ct values and comparing the treated samples to a control group.
-
In Vitro Assessment of Off-Target Effects
Principle: Microarray or RNA-sequencing (RNA-seq) analysis is used to assess the global gene expression changes in cells treated with the siRNA to identify potential off-target effects.
Protocol (Microarray):
-
Cell Culture and Transfection: Culture a relevant human hepatocyte cell line (e.g., HepG2) and transfect the cells with the PCSK9 siRNA or a non-targeting control siRNA.
-
RNA Extraction: Isolate total RNA from the cells at a specified time point after transfection (e.g., 24 or 48 hours).
-
RNA Labeling and Hybridization: Label the RNA samples with a fluorescent dye and hybridize them to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Acquisition: Scan the microarray chip to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.
-
Data Analysis:
-
Normalize the microarray data to account for technical variations.
-
Identify differentially expressed genes between the PCSK9 siRNA-treated group and the control group using statistical analysis (e.g., t-test, ANOVA).
-
Perform bioinformatic analysis to determine if there is an overrepresentation of genes with seed sequence complementarity to the siRNA among the differentially expressed genes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PCSK9 RNAi signaling pathway in hepatocytes.
Caption: Experimental workflow for developing a PCSK9 siRNA therapeutic.
Caption: Logical relationship of PCSK9 inhibition and LDL-C reduction.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. RLM-RACE, PPM-RACE, and qRT-PCR: an integrated strategy to accurately validate miRNA target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rewiring Lipid Metabolism by Targeting PCSK9 and HMGCR to Treat Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eaglebio.com [eaglebio.com]
- 5. biovendor.com [biovendor.com]
- 6. abcam.cn [abcam.cn]
- 7. A rapid and sensitive method to detect siRNA-mediated mRNA cleavage in vivo using 5′ RACE and a molecular beacon probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9-D374Y Suppresses Hepatocyte Migration through Downregulating Free Cholesterol Efflux Rate and Activity of Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORION-3: long-term inclisiran safe and feasible - Medical Conferences [conferences.medicom-publishers.com]
- 10. Two Phase 3 Trials of Inclisiran in Patients with Elevated LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 13. atlas-medical.com [atlas-medical.com]
- 14. atlas-medical.com [atlas-medical.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a New Cholesterol-Lowering Era: A Technical Deep Dive into the Discovery and Development of Inclisiran (ALN-PCSsc)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inclisiran (formerly ALN-PCSsc) represents a paradigm shift in the management of hypercholesterolemia. As a first-in-class small interfering RNA (siRNA) therapeutic, it leverages the body's natural RNA interference (RNAi) mechanism to achieve potent and durable reductions in low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth exploration of the discovery and development of Inclisiran, from initial target validation and siRNA design to preclinical evaluation and pivotal clinical trials. We will dissect the intricate mechanism of action, detail the experimental protocols that underpinned its development, and present a comprehensive analysis of the quantitative data that established its efficacy and safety profile.
Introduction: The Unmet Need and the Rise of RNAi
Atherosclerotic cardiovascular disease (ASCVD) remains a leading cause of morbidity and mortality worldwide, with elevated LDL-C being a primary causal factor. While statins are the cornerstone of therapy, a significant proportion of high-risk patients fail to achieve their LDL-C goals due to statin intolerance or insufficient response. This created a compelling need for novel, potent, and well-tolerated LDL-C lowering therapies.
The discovery of RNA interference (RNAi) opened up a new frontier in drug development. This endogenous cellular process utilizes small non-coding RNAs to silence gene expression at the post-transcriptional level. The potential to harness RNAi to specifically target and silence disease-causing genes offered a powerful new therapeutic modality.
Target Validation: The Pivotal Role of PCSK9
The journey of Inclisiran began with the identification of proprotein convertase subtilisin/kexin type 9 (PCSK9) as a key regulator of LDL-C metabolism. Genetic studies revealed that gain-of-function mutations in the PCSK9 gene led to familial hypercholesterolemia, while loss-of-function mutations were associated with low LDL-C levels and a reduced risk of coronary heart disease.
PCSK9 is a secreted protein, primarily synthesized in the liver, that binds to the LDL receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface. The resulting reduction in LDLR density leads to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels. The inhibition of PCSK9, therefore, presented a highly attractive therapeutic strategy to increase LDLR availability and enhance LDL-C clearance.
The Molecular Architecture of Inclisiran: A Chemically-Engineered siRNA
Inclisiran is a synthetically manufactured, double-stranded small interfering RNA (siRNA) designed to specifically target and degrade the messenger RNA (mRNA) that encodes for PCSK9. To transform a naked siRNA molecule into a viable therapeutic agent, significant chemical engineering was employed to enhance its stability, ensure targeted delivery, and minimize off-target effects.
The key structural features of Inclisiran include:
-
Chemical Modifications: The RNA backbone is modified with 2'-O-methyl and 2'-fluoro substitutions, and phosphorothioate (B77711) linkages are incorporated to protect the molecule from degradation by endo- and exonucleases present in the bloodstream and within cells. These modifications significantly increase the in vivo stability and duration of action of the siRNA.
-
GalNAc Conjugation: The sense strand of the siRNA duplex is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This ligand specifically binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly and almost exclusively expressed on the surface of hepatocytes. This targeted delivery mechanism ensures that Inclisiran is rapidly and efficiently taken up by the liver, the primary site of both PCSK9 synthesis and cholesterol metabolism, while minimizing exposure to other tissues.
Mechanism of Action: Silencing PCSK9 at its Source
Inclisiran's mechanism of action is a precise and catalytic process that leverages the cell's own RNAi machinery.
-
Hepatic Uptake: Following subcutaneous injection, Inclisiran enters the bloodstream and circulates to the liver. The GalNAc ligand binds to the ASGPR on hepatocytes, triggering receptor-mediated endocytosis and the internalization of the siRNA into an endosome.
-
Endosomal Escape and RISC Loading: Once inside the endosome, the acidic environment facilitates the release of the siRNA from the ASGPR and its escape into the cytoplasm. Here, the double-stranded siRNA is recognized and loaded into the RNA-induced silencing complex (RISC).
-
Guide Strand Selection and Target Recognition: Within the RISC, the siRNA duplex is unwound, and the passenger (sense) strand is degraded. The remaining guide (antisense) strand serves as a template for the RISC to identify and bind to the complementary sequence on the PCSK9 mRNA.
-
mRNA Cleavage and Gene Silencing: The Argonaute-2 enzyme, a key component of the RISC, then cleaves the targeted PCSK9 mRNA. This cleavage event renders the mRNA non-functional and flags it for degradation by cellular nucleases.
-
Catalytic Action and Sustained Effect: The RISC, still carrying the guide strand, is then released to find and cleave additional copies of the PCSK9 mRNA. This catalytic nature of the RNAi process means that a single molecule of Inclisiran can lead to the degradation of multiple PCSK9 mRNA transcripts, resulting in a profound and long-lasting reduction in PCSK9 protein synthesis.
-
Increased LDL Receptor Recycling and LDL-C Reduction: The decrease in intracellular PCSK9 protein levels prevents the degradation of LDL receptors. As a result, more LDL receptors are recycled to the surface of the hepatocyte, leading to increased uptake and clearance of LDL-C from the circulation, and ultimately, a significant reduction in plasma LDL-C levels.
The Development Pipeline: From Bench to Bedside
The development of Inclisiran followed a rigorous and systematic pathway, encompassing preclinical studies and a comprehensive clinical trial program.
Preclinical Studies of AS-Inclisiran Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies conducted on AS-Inclisiran sodium (henceforth referred to as Inclisiran), a small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C). The information herein is compiled from publicly available non-clinical study data, including regulatory submissions and peer-reviewed publications.
Core Mechanism of Action
Inclisiran is a chemically modified, double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This design facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, ensuring liver-specific uptake.[1][2][3]
Once inside the hepatocyte, the antisense strand of the siRNA duplex is loaded into the RNA-induced silencing complex (RISC).[1][2] The RISC is then guided by the siRNA to the messenger RNA (mRNA) that encodes for proprotein convertase subtilisin/kexin type 9 (PCSK9).[4][5][6] This sequence-specific binding leads to the catalytic cleavage and subsequent degradation of PCSK9 mRNA.[4][6][7][8]
The reduction in intracellular PCSK9 protein synthesis limits the degradation of LDL receptors (LDLR).[6][7] Consequently, more LDLRs are recycled to the hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream.[2][3][7] This mechanism results in a potent and durable reduction of circulating LDL-C levels.[9][10]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pcsk9forum.org [pcsk9forum.org]
- 4. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative metabolism of an N-acetylgalactosamine-conjugated small interfering RNA, inclisiran, among various in vitro systems and correlations with in vivo metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. novartis.com [novartis.com]
- 9. The N-Acetylgalactosamine-conjugated small interfering RNA inclisiran can be coadministered safely with atorvastatin in cynomolgus monkeys resulting in additive low-density lipoprotein cholesterol reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inclisiran: the preclinical discovery and development of a novel therapy for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GalNAc Conjugation in siRNA Liver Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of N-acetylgalactosamine (GalNAc) conjugation in the targeted delivery of small interfering RNA (siRNA) to the liver. This technology has revolutionized the field of RNAi therapeutics, enabling the development of potent and durable gene silencing agents for a variety of hepatic diseases. This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols for key assays, quantitative data on the efficacy of different conjugate designs, and visualizations of the critical pathways and workflows.
Introduction: The Power of Targeted RNAi
RNA interference (RNAi) is a natural biological process for sequence-specific gene silencing that holds immense therapeutic potential. However, the clinical translation of siRNA has been historically challenged by its poor pharmacokinetic properties, including rapid renal clearance and degradation by nucleases, as well as inefficient cellular uptake. The development of GalNAc-siRNA conjugates has largely overcome these hurdles for liver-targeted therapies. By harnessing the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes, these conjugates facilitate efficient and selective delivery of siRNA to the liver.[1] This targeted approach has led to the approval of several GalNAc-siRNA drugs and a robust pipeline of candidates in clinical development.[2][3]
Mechanism of Action: A Receptor-Mediated Pathway
The efficacy of GalNAc-siRNA conjugates hinges on a precise, multi-step biological pathway that ensures the delivery of the siRNA payload to the cytoplasm of hepatocytes where it can engage with the RNAi machinery.
The process begins with the binding of the triantennary GalNAc ligand to the ASGPR on the hepatocyte surface.[1] This high-affinity interaction triggers clathrin-mediated endocytosis, engulfing the GalNAc-siRNA conjugate into an endosome.[1] As the endosome matures, its internal pH decreases, leading to the dissociation of the GalNAc-siRNA from the ASGPR. The receptor is then recycled back to the cell surface for subsequent rounds of ligand binding and internalization.[1] A crucial, though not fully elucidated, step involves the escape of the siRNA from the endosome into the cytoplasm. It is estimated that less than 1% of the internalized siRNA successfully escapes the endosome to exert its therapeutic effect.[1] Once in the cytoplasm, the antisense (or guide) strand of the siRNA is loaded into the RNA-induced silencing complex (RISC). This activated RISC then utilizes the guide strand to identify and cleave the complementary target messenger RNA (mRNA), leading to a potent and durable suppression of the disease-causing protein.[4]
Caption: Cellular uptake and mechanism of action of GalNAc-siRNA.
Data Presentation: Efficacy of GalNAc-siRNA Conjugates
The design of the GalNAc-siRNA conjugate, including the valency of the GalNAc ligand, the linker chemistry, and chemical modifications to the siRNA backbone, significantly impacts its in vivo efficacy. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vivo Efficacy of Different GalNAc-siRNA Conjugate Designs Targeting ANGPTL3 in Mice
| Conjugate ID | GalNAc Ligand Design | Linkage | Dose (mg/kg) | Day 14 ANGPTL3 Protein Reduction (%) | Day 28 ANGPTL3 Protein Reduction (%) |
| 123M | Triantennary (Gal-5) | - | 3 | 60.7 | 28.2 |
| 148M | Trivalent (TriGal-6) | Phosphodiester (PO) | 3 | 83.0 | 39.1 |
| 149M | Trivalent (TrisGal-6) | Phosphorothioate (PS) | 3 | 83.7 | 59.0 |
| 102M | Triantennary (L96) | - | 3 | 51.5 (at Day 21) | - |
| 149M | Trivalent (TrisGal-6) | Phosphorothioate (PS) | 1 | 40.1 (at Day 21) | - |
| 149M | Trivalent (TrisGal-6) | Phosphorothioate (PS) | 3 | 76.6 (at Day 21) | 53.3 (at Day 42) |
| Data adapted from a study on improved GalNAc conjugation designs.[5] |
Table 2: In Vitro and In Vivo Activity of GalNAc-siRNA Conjugates with Varying Valency
| Conjugation Position | Number of GalNAc Units | In Vitro TTR mRNA Knockdown (Primary Mouse Hepatocytes) | In Vivo Serum TTR Reduction (Mice, 1 mg/kg) |
| 5' Sense | 1 | Reduced Activity | Significantly Reduced Activity |
| 5' Sense | 2 | Potent | Potent |
| 5' Sense | 3 | Potent | Potent |
| 5' Sense | 4 | Potent | Potent |
| 3' Antisense | 1-4 | Potent (for 2-4 units) | Not Reported |
| 5' Antisense | 1-4 | Inactive | Not Reported |
| Data summarized from a study on novel hepatocyte-targeted siRNA conjugates.[5][6] |
Table 3: Binding Affinities of GalNAc Conjugates to ASGPR
| Ligand | Calculated Kd (nM) |
| Bi-antennary GalNAc | 28.3 |
| Tri-antennary GalNAc | 2.3 |
| Data from a flow cytometry-based ligand-receptor binding assay.[7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of GalNAc-siRNA conjugates and key in vitro and in vivo assays to evaluate their efficacy.
Synthesis and Purification of GalNAc-siRNA Conjugates
Objective: To synthesize and purify GalNAc-conjugated siRNAs using solid-phase phosphoramidite (B1245037) chemistry.
Materials:
-
Controlled pore glass (CPG) solid support
-
RNA and 2'-modified phosphoramidites (e.g., 2'-Fluoro, 2'-O-methyl)
-
GalNAc phosphoramidite or GalNAc-loaded CPG
-
Standard oligonucleotide synthesis reagents (activator, oxidizing agent, capping reagents, deprotection solutions)
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Solid-Phase Oligonucleotide Synthesis: The sense and antisense strands of the siRNA are synthesized separately on an automated oligonucleotide synthesizer using standard phosphoramidite chemistry.
-
GalNAc Conjugation:
-
3'-Conjugation: Synthesis is initiated from a CPG solid support pre-loaded with the GalNAc ligand.
-
5'-Conjugation: The GalNAc phosphoramidite is coupled to the 5'-terminus of the sense strand as the final step of the solid-phase synthesis.
-
-
Deprotection and Cleavage: Following synthesis, the oligonucleotides are cleaved from the solid support and all protecting groups are removed using a standard deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).
-
Purification: The crude GalNAc-siRNA strands are purified by high-performance liquid chromatography (HPLC).
-
Duplex Annealing: The purified complementary sense and antisense strands are annealed to form the final siRNA duplex. Equimolar amounts of the single strands are mixed in an annealing buffer (e.g., phosphate-buffered saline), heated to 95°C for 5 minutes, and then slowly cooled to room temperature.[8]
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Caption: Workflow for GalNAc-siRNA synthesis and purification.
In Vitro ASGPR Binding Assay
Objective: To determine the binding affinity of GalNAc-siRNA conjugates to the ASGPR on hepatocytes using a competitive binding flow cytometry assay.
Materials:
-
Primary hepatocytes or a cell line expressing ASGPR (e.g., HepG2)
-
A fluorescently labeled GalNAc-siRNA (tracer)
-
Unlabeled GalNAc-siRNA conjugates (competitors)
-
Assay buffer (e.g., DPBS with 2% FBS)
-
96-well V-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and resuspend hepatocytes in assay buffer to a concentration of approximately 3 x 10^5 cells/well.
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled competitor GalNAc-siRNA conjugates.
-
In a 96-well plate, add the cell suspension to each well.
-
Add the serially diluted unlabeled competitors to the wells and incubate for 15 minutes at 4°C.
-
Add a fixed concentration of the fluorescently labeled GalNAc-siRNA tracer to all wells and incubate for an additional 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells with cold assay buffer to remove unbound tracer and competitor.
-
Flow Cytometry Analysis: Resuspend the cells in assay buffer and analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is plotted against the concentration of the unlabeled competitor. The data is fitted to a one-site competition model to determine the IC50 value. The dissociation constant (Kd) can be calculated from the IC50 using the Cheng-Prusoff equation.[7][9]
Quantification of Intracellular siRNA Uptake
Objective: To quantify the amount of siRNA taken up by hepatocytes in vitro using stem-loop reverse transcription quantitative PCR (RT-qPCR).
Materials:
-
Primary hepatocytes
-
GalNAc-siRNA conjugates
-
Cell lysis buffer
-
Stem-loop RT primer specific for the siRNA antisense strand
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan probe and primers for qPCR
-
qPCR instrument
Protocol:
-
Cell Treatment: Plate hepatocytes in a 24-well plate and treat with various concentrations of GalNAc-siRNA conjugates for 4 hours.[10]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the well with a suitable lysis buffer.[11]
-
Reverse Transcription (RT):
-
Use a stem-loop RT primer that is specific to the 3' end of the siRNA antisense strand. This primer extends the template, allowing for efficient reverse transcription of the small siRNA molecule.[11][12]
-
Perform the RT reaction using a commercially available kit, such as the TaqMan MicroRNA Reverse Transcription Kit.[11]
-
-
Quantitative PCR (qPCR):
-
Use a TaqMan probe and primer set designed to amplify the cDNA generated from the siRNA antisense strand.
-
Perform qPCR and determine the cycle threshold (Ct) values.
-
-
Quantification: Generate a standard curve using known concentrations of the siRNA antisense strand to determine the absolute copy number of siRNA per cell.[4]
In Vivo Efficacy Evaluation in Mice
Objective: To assess the in vivo gene silencing efficacy of GalNAc-siRNA conjugates in a mouse model.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
GalNAc-siRNA conjugates formulated in sterile saline
-
Syringes and needles for subcutaneous injection
-
Anesthesia
-
Blood collection supplies
-
Tissue harvesting tools
-
Reagents for RNA extraction and protein analysis (ELISA)
Protocol:
-
Animal Dosing: Administer the GalNAc-siRNA conjugates to mice via a single subcutaneous injection at various dose levels (e.g., 0.3, 1, 3 mg/kg).[5]
-
Sample Collection: At predetermined time points (e.g., day 7, 14, 28, 42), collect blood samples via retro-orbital bleeding under anesthesia.[5] At the end of the study, euthanize the animals and harvest the liver tissue.
-
Target Protein Quantification: Prepare serum from the blood samples and measure the concentration of the target protein using a specific enzyme-linked immunosorbent assay (ELISA) kit.[5]
-
Target mRNA Quantification: Extract total RNA from the liver tissue and perform RT-qPCR to quantify the levels of the target mRNA, normalizing to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of target protein and mRNA reduction relative to a control group treated with a non-targeting siRNA or saline. Determine the ED50 (the dose required to achieve 50% target knockdown).
Caption: Workflow for in vivo efficacy testing of GalNAc-siRNA.
Conclusion
The conjugation of GalNAc to siRNAs has proven to be a highly effective strategy for targeted drug delivery to the liver, transforming the landscape of RNAi therapeutics. The robust and durable gene silencing achieved with this platform has led to the successful development of therapies for a range of liver-related diseases. The continued optimization of GalNAc ligand design, linker chemistry, and siRNA modifications holds the promise of even more potent and safer therapies in the future. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting field.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. worthington-biochem.com [worthington-biochem.com]
- 8. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly sensitive stem-loop RT-qPCR method to study siRNA intracellular pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Molecular Biology of PCSK9 Gene Silencing by Inclisiran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inclisiran represents a pioneering therapeutic advancement in the management of hypercholesterolemia, employing a targeted gene silencing mechanism to potently lower low-density lipoprotein cholesterol (LDL-C) levels. This technical guide provides a comprehensive overview of the molecular biology underpinning Inclisiran's mechanism of action. It delves into the intricacies of Proprotein Convertase Subtilisin/Kevin Type 9 (PCSK9) function, the design and targeted delivery of the small interfering RNA (siRNA) therapeutic, the cellular machinery of the RNA interference (RNAi) pathway, and the consequential impact on LDL receptor metabolism. This document synthesizes key preclinical and clinical data, outlines detailed experimental protocols for investigating PCSK9-targeted gene silencing, and presents visual representations of the critical pathways and workflows.
Introduction: The Role of PCSK9 in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease predominantly synthesized in the liver that plays a pivotal role in regulating plasma LDL-C concentrations.[1][2] Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3][4] This binding event initiates the internalization of the PCSK9-LDLR complex.[5] Instead of the LDLR recycling back to the cell surface to clear more LDL-C from the circulation, the presence of PCSK9 targets the receptor for degradation in lysosomes.[3][4] This reduction in the number of available LDLRs on hepatocyte surfaces leads to decreased clearance of LDL-C from the bloodstream and consequently, elevated plasma LDL-C levels.[4] The critical role of PCSK9 in cholesterol metabolism has made it a prime therapeutic target for the management of hypercholesterolemia.
Inclisiran: A Novel siRNA Therapeutic
Inclisiran is a first-in-class small interfering RNA (siRNA) therapeutic designed to specifically silence the gene encoding PCSK9.[6][7] It is a synthetic, double-stranded RNA molecule engineered for stability and targeted delivery to hepatocytes.[8][9]
Chemical Modifications and Enhanced Stability
To overcome the inherent instability of RNA molecules in the bloodstream and within cells, Inclisiran incorporates several chemical modifications. These include 2'-deoxy, 2'-fluoro, and 2'-O-methyl ribose-modified nucleotides, as well as 5'-phosphorothioate linkages.[9][10][11][12] These modifications protect the siRNA from degradation by endo- and exonucleases, thereby prolonging its half-life and duration of action.[10]
Targeted Delivery to Hepatocytes: The GalNAc Conjugate
A key innovation in the design of Inclisiran is the conjugation of the sense strand to a triantennary N-acetylgalactosamine (GalNAc) ligand.[10][13][14] This GalNAc moiety facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[15][16][17] This targeted delivery mechanism ensures that Inclisiran is efficiently taken up by the liver, the primary site of PCSK9 production, while minimizing off-target effects.[11][15]
The Molecular Mechanism of PCSK9 Gene Silencing
Inclisiran harnesses the cell's natural RNA interference (RNAi) pathway to achieve post-transcriptional silencing of the PCSK9 gene.[14][18][19]
Cellular Uptake and Endosomal Escape
Upon subcutaneous administration, Inclisiran travels to the liver and binds to ASGPR on hepatocytes.[13] The Inclisiran-ASGPR complex is then internalized via clathrin-mediated endocytosis into an endosome.[17][20] Within the acidic environment of the endosome, the complex dissociates, and the ASGPR is recycled back to the cell surface.[17][21] A small but effective fraction of Inclisiran escapes the endosome and enters the cytoplasm, where the RNAi machinery resides.[16][17]
The RNA-Induced Silencing Complex (RISC)
In the cytoplasm, the double-stranded Inclisiran molecule is recognized and loaded into the RNA-Induced Silencing Complex (RISC), a multi-protein nuclease complex.[19][22][23] The sense (passenger) strand of the siRNA is cleaved and discarded, while the antisense (guide) strand is retained within the RISC.[23]
Target mRNA Cleavage
The antisense strand of Inclisiran, now part of the active RISC, guides the complex to the messenger RNA (mRNA) molecule that codes for the PCSK9 protein.[19] The sequence of the antisense strand is complementary to a specific region of the PCSK9 mRNA, ensuring precise targeting. The Argonaute-2 (Ago2) protein, a key catalytic component of RISC, then cleaves the target PCSK9 mRNA.[23] This cleavage event leads to the degradation of the PCSK9 mRNA, thereby preventing its translation into the PCSK9 protein.[19] By destroying the blueprint for PCSK9 production, Inclisiran effectively and durably reduces the synthesis of PCSK9 protein within hepatocytes.[18][24]
Restoration of LDL Receptor Recycling
The reduction in intracellular and circulating PCSK9 levels has a profound effect on LDL-C metabolism. With less PCSK9 available to bind to LDLRs, the receptors are no longer targeted for lysosomal degradation.[25] Instead, after internalizing LDL-C, the LDLRs are recycled back to the hepatocyte surface, ready to bind and clear more LDL-C from the circulation.[25] This increased density of LDLRs on the liver cell surface leads to a significant and sustained reduction in plasma LDL-C levels.[14][18]
Quantitative Data from Clinical Trials
The efficacy and safety of Inclisiran have been extensively evaluated in a series of clinical trials known as the ORION program. These trials have consistently demonstrated potent and durable reductions in LDL-C and other atherogenic lipoproteins.
Table 1: Baseline Demographics and Clinical Characteristics of Patients in Pivotal ORION Trials
| Characteristic | ORION-9 (HeFH)[26][27] | ORION-10 (ASCVD)[28][29] | ORION-11 (ASCVD or Risk Equivalent)[28][29] |
| Number of Patients (Inclisiran/Placebo) | 242 / 240 | 781 / 780 | 810 / 807 |
| Mean Age (years) | 56 | 66 | 65 |
| Female (%) | 53 | 32 | 28 |
| Mean Baseline LDL-C (mg/dL) | 153 | 105 | 106 |
| Statin Use (%) | 100 | 100 | 100 |
| Ezetimibe Use (%) | 78 | 10 | 14 |
| History of ASCVD (%) | 100 (HeFH diagnosis) | 100 | 86 |
ASCVD: Atherosclerotic Cardiovascular Disease; HeFH: Heterozygous Familial Hypercholesterolemia.
Table 2: Efficacy of Inclisiran on Lipid Parameters in Pivotal ORION Trials (Placebo-Adjusted Mean Percentage Change from Baseline at Day 510)
| Lipid Parameter | ORION-9 (HeFH)[22][27] | ORION-10 (ASCVD)[22][28] | ORION-11 (ASCVD or Risk Equivalent)[22][28] |
| LDL-C | -47.9% | -52.3% | -49.9% |
| PCSK9 | -60.6% (at day 150 in ORION-5)[26] | Not Reported | Not Reported |
| Total Cholesterol | -32.9% | -33.1% | -29.8% |
| Non-HDL-C | -43.6% | -47.4% | -43.3% |
| Apolipoprotein B (ApoB) | -36.9% | -43.1% | -38.9% |
| Lipoprotein(a) [Lp(a)] | -20.9% (pooled data)[14][16] | -20.9% (pooled data)[14][16] | -20.9% (pooled data)[14][16] |
All p-values for the primary endpoint (LDL-C reduction) were <0.001.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular effects of PCSK9-targeting siRNAs like Inclisiran.
In Vitro siRNA Transfection of Hepatocytes
Objective: To introduce siRNA into cultured hepatocytes to assess its effect on gene expression.
Protocol:
-
Cell Culture: Plate human hepatocellular carcinoma cells (e.g., HepG2) or primary human hepatocytes in a 6-well or 96-well plate at a density that will result in 60-80% confluency at the time of transfection.[2]
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the PCSK9-targeting siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).[25]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.[2][13]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[2]
-
-
Transfection:
-
Post-Transfection:
Quantification of PCSK9 mRNA by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the levels of PCSK9 mRNA in cells or tissues following treatment.
Protocol:
-
RNA Extraction: Isolate total RNA from cultured hepatocytes or liver tissue samples using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers specific for PCSK9, and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR cycler.
-
Include a housekeeping gene (e.g., GAPDH, S16) for normalization.[30]
-
-
Data Analysis: Calculate the relative expression of PCSK9 mRNA using the comparative Ct (ΔΔCt) method.
Quantification of PCSK9 Protein by Western Blot
Objective: To measure the levels of PCSK9 protein in cell lysates or plasma.
Protocol:
-
Protein Extraction: Lyse cells or prepare plasma samples in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[11]
-
SDS-PAGE: Separate 10-40 µg of protein per lane on an SDS-polyacrylamide gel.[23]
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[12]
In Vitro LDL Uptake Assay
Objective: To assess the ability of hepatocytes to take up LDL from the surrounding medium.
Protocol:
-
Cell Culture: Seed hepatocytes (e.g., HepG2) in a 96-well black, clear-bottom plate.[6]
-
Treatment: Treat the cells with the experimental compound (e.g., PCSK9-targeting siRNA) for the desired duration.
-
LDL Uptake:
-
Quantification:
-
Data Analysis: Normalize the fluorescence of treated cells to that of the negative control to determine the percentage of LDL uptake.[6]
Visualizing the Molecular Pathways and Workflows
Diagram 1: The PCSK9 Signaling Pathway and LDL Receptor Degradation
Caption: PCSK9 binds to the LDLR, leading to its degradation in the lysosome.
Diagram 2: The Molecular Mechanism of Inclisiran Action
Caption: Inclisiran utilizes the RNAi pathway to degrade PCSK9 mRNA and prevent its translation.
Diagram 3: Experimental Workflow for Evaluating PCSK9 Silencing
Caption: Workflow for assessing the efficacy of PCSK9 siRNA in vitro.
Conclusion
Inclisiran represents a paradigm shift in lipid-lowering therapy, moving from protein inhibition to gene silencing. Its innovative design, incorporating chemical modifications for stability and a GalNAc conjugate for liver-specific delivery, enables potent and durable suppression of PCSK9 synthesis. By harnessing the endogenous RNAi pathway, Inclisiran effectively reduces PCSK9 levels, leading to increased LDLR recycling and a significant reduction in circulating LDL-C. The robust clinical data from the ORION program underscore the efficacy and generally favorable safety profile of this novel therapeutic. The experimental protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to further explore and build upon the science of siRNA-mediated gene silencing in cardiovascular disease and beyond.
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. PCSK9 inhibitor inclisiran for treating atherosclerosis via regulation of endothelial cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 8, Analysis Populations of the ORION-9, ORION-10, and ORION-11 Trials - Inclisiran (Leqvio) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inclisiran: the preclinical discovery and development of a novel therapy for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Protocol for detecting LDLR on the cell surface of primary mouse hepatocytes using cell-surface biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Safety and Efficacy of Inclisiran in Hyperlipidemia: An Updated Meta‐Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inclisiran, Low-Density Lipoprotein Cholesterol and Lipoprotein (a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 20. benchchem.com [benchchem.com]
- 21. abcam.co.jp [abcam.co.jp]
- 22. mdpi.com [mdpi.com]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. Highly efficient SiRNA and gene transfer into hepatocyte-like HepaRG cells and primary human hepatocytes: new means for drug metabolism and toxicity studies [pubmed.ncbi.nlm.nih.gov]
- 25. Targeted Delivery of siRNA to Hepatocytes and Hepatic Stellate Cells by Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. professional.heart.org [professional.heart.org]
- 28. Clinical potential of inclisiran for patients with a high risk of atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Table 7, Summary of Baseline Characteristics (ITT Populations) - Inclisiran (Leqvio) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Subcutaneous Administration of Inclisiran in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inclisiran is a small interfering RNA (siRNA) therapeutic that targets proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA in the liver. By inhibiting the synthesis of PCSK9, Inclisiran leads to increased recycling of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[1][2][3][4] These application notes provide a comprehensive protocol for the subcutaneous administration of Inclisiran in various laboratory animal models, based on preclinical safety and efficacy studies.
Mechanism of Action
Inclisiran is conjugated to N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[4] Once inside the hepatocyte, the antisense strand of the siRNA duplex is loaded into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the mRNA encoding for PCSK9, preventing its translation into protein. The reduction in intracellular PCSK9 levels leads to an increase in the number of LDL receptors on the cell surface, resulting in lower circulating LDL-C levels.[1][4][5]
Figure 1: Mechanism of action of Inclisiran in hepatocytes.
Data Presentation: Summary of Preclinical Dosing
The following tables summarize the dosing regimens for Inclisiran used in various preclinical studies. These provide a reference for dose selection and study design.
Table 1: Inclisiran Dosing in Rodent Models
| Species | Model | Dose (mg/kg) | Dosing Regimen | Study Duration | Key Findings | Reference |
| Rat (Sprague-Dawley) | Fertility & Embryonic Development | 10, 50, 250 | Every 2 weeks (males); Every 4 days then daily (females) | 4 weeks to mating/gestation | No adverse effects on fertility or embryonic development. | [6][7] |
| Rat (Sprague-Dawley) | Pre- & Postnatal Development | 50, 100, 150 | Once daily | Gestation Day 6 to Lactation Day 20 | No evidence of maternal or developmental toxicity. | [6][7][8] |
| Rat (Sprague-Dawley) | Carcinogenicity | 40, 95, 250 | Once every 28 days | 2 years | Not carcinogenic up to the highest dose. | [6][7] |
| Mouse (hPCSK9 Transgenic) | Pharmacodynamics | Up to 10 | Single subcutaneous injection | Not specified | Dose-dependent decrease in plasma hPCSK9 protein. | [1] |
| Mouse (RasH2) | Carcinogenicity | 300, 600, 1500 | Once every 28 days | 26 weeks | Not carcinogenic up to the highest dose. | [7] |
Table 2: Inclisiran Dosing in Non-Human Primate (NHP) Models
| Species | Model | Dose (mg/kg) | Dosing Regimen | Study Duration | Key Findings | Reference |
| Cynomolgus Monkey | Pharmacodynamics | Up to 10 | Single or multiple injections | Not specified | Decreased circulating PCSK9, LDL-C, and total cholesterol. | [1] |
| Cynomolgus Monkey | Pharmacodynamics | Up to 6 | Every 2 weeks | Not specified | Prolonged suppression of PCSK9 protein. | [1] |
| NHP | Toxicology | Up to 300 | Every 4 weeks | 40 weeks | Generally well-tolerated; non-adverse histopathological findings in liver, kidney, injection site, and lymph nodes. | [1] |
| NHP | Combination Toxicology (with Atorvastatin) | 300 (Inclisiran) + 25 (Atorvastatin) | Q4W (Inclisiran) + Daily (Atorvastatin) | 13 weeks | No unexpected toxicities observed. | [1] |
Experimental Protocols
Formulation Preparation
Objective: To prepare a sterile and biocompatible formulation of Inclisiran for subcutaneous administration.
Materials:
-
Inclisiran sodium salt
-
Water for injection
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Phosphoric acid (for pH adjustment)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount of Inclisiran sodium salt and water for injection to achieve the desired final concentration.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the Inclisiran sodium salt in the water for injection.
-
Adjust the pH of the solution to neutral (pH 7.0) using sodium hydroxide or phosphoric acid as needed.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile, pyrogen-free vial.
-
Store the formulation at 2-8°C and protect from light until use. Visually inspect for particulate matter before administration; do not use if particulates are observed.[8]
Animal Handling and Acclimatization
Objective: To ensure animals are properly acclimatized and handled to minimize stress-induced variability.
Procedure:
-
House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.[9]
-
Handle animals gently and consistently to minimize stress.
-
Randomly assign animals to experimental groups (e.g., vehicle control, different dose levels of Inclisiran). A typical group size is 8-10 animals.[9]
Subcutaneous Administration Protocol
Objective: To administer Inclisiran subcutaneously in a consistent and safe manner.
Materials:
-
Prepared Inclisiran formulation
-
Sterile syringes (e.g., 1 mL)
-
Small, sharp needles (e.g., 25-27G)[10]
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Procedure:
-
Calculate the injection volume based on the animal's body weight and the desired dose.
-
Gently restrain the animal. For rodents, the loose skin over the back (interscapular region) is a common injection site. For larger animals, the abdomen, upper arm, or thigh can be used.[7]
-
Swab the injection site with 70% ethanol.
-
Create a tent of skin at the injection site by gently pinching the skin.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.[10]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the Inclisiran formulation or vehicle control.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
For repeated dosing, alternate injection sites.[10]
Figure 2: Experimental workflow for subcutaneous administration.
Post-Administration Monitoring and Sample Collection
Objective: To monitor the health of the animals and collect samples for pharmacodynamic and pharmacokinetic analysis.
Procedure:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight. Pay special attention to the injection site for any signs of irritation, inflammation, or other reactions.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., baseline, and at various intervals after injection).[9] The timing will depend on the specific pharmacokinetic and pharmacodynamic endpoints of the study.
-
Biochemical Analysis:
-
Measure plasma PCSK9 concentrations using a commercially available ELISA kit.
-
Measure plasma levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using an automated biochemical analyzer.[9]
-
-
Tissue Collection (at study termination):
-
At the end of the study, euthanize animals according to IACUC-approved methods.
-
Collect tissues of interest, such as the liver (target organ) and kidney (organ of elimination), for histopathological analysis and to determine drug concentration.[1]
-
Safety and Toxicology Considerations
-
In repeat-dose toxicology studies in rats and monkeys, Inclisiran was generally well-tolerated.[1]
-
Non-adverse histopathological findings have been observed in the liver, kidney, subcutaneous injection site, and associated lymph nodes, which generally correlated with drug exposure.[1]
-
No adverse effects on neurological, respiratory, or cardiovascular function were observed in safety pharmacology studies in monkeys.[1]
-
Inclisiran was not found to be carcinogenic in 2-year studies in rats or 26-week studies in RasH2 mice.[6][7]
-
No evidence of embryo-fetal toxicity or teratogenicity was observed in rats and rabbits.[6][8][11]
These protocols provide a general framework for the subcutaneous administration of Inclisiran in laboratory animals. Researchers should adapt these guidelines to their specific experimental needs and ensure all procedures are approved by their institution's Animal Care and Use Committee.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. novartis.com [novartis.com]
- 8. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 9. benchchem.com [benchchem.com]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. novartis.com [novartis.com]
Application Notes and Protocols: Quantifying Inclisiran-Induced PCSK9 Knockdown In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inclisiran is a small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C) levels by inhibiting the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] This document provides detailed application notes and protocols for quantifying the in vivo knockdown of PCSK9 induced by Inclisiran. The methodologies described herein are essential for preclinical and clinical research aimed at evaluating the efficacy and mechanism of action of Inclisiran and other PCSK9-targeting siRNA therapeutics.
Inclisiran is conjugated to N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[2] Once inside the hepatocyte, Inclisiran utilizes the RNA interference (RNAi) pathway to mediate the degradation of PCSK9 messenger RNA (mRNA), thereby preventing the translation of the PCSK9 protein.[2] The reduction in PCSK9 levels leads to increased recycling of LDL receptors to the hepatocyte surface, resulting in enhanced clearance of LDL-C from the bloodstream.
Quantitative Data Summary
The following tables summarize the quantitative effects of Inclisiran on PCSK9 and LDL-C levels as observed in key clinical trials.
Table 1: Summary of Inclisiran-Induced PCSK9 and LDL-C Reduction in Clinical Trials
| Trial Name | Dosage Regimen | Mean PCSK9 Reduction | Mean LDL-C Reduction | Time Point | Reference |
| ORION-1 | 300 mg single dose | ~60-70% | ~40-50% | Day 180 | [4] |
| ORION-1 | 300 mg two doses (Day 1, 90) | 69.1% | 52.6% | Day 180 | [5] |
| ORION-9 (HeFH) | 284 mg (Day 1, 90, then every 6 months) | Not Reported | 39.7% | Day 510 | [2] |
| ORION-10 (ASCVD) | 284 mg (Day 1, 90, then every 6 months) | Not Reported | 52.3% | Day 510 | [3] |
| ORION-11 (ASCVD/Risk Equivalents) | 284 mg (Day 1, 90, then every 6 months) | Not Reported | 49.9% | Day 510 | [3] |
| Pooled Analysis (ORION-9, -10, -11) | 284 mg (Day 1, 90, then every 6 months) | Not Reported | 50.7% | Day 510 | [6] |
Note: HeFH - Heterozygous Familial Hypercholesterolemia; ASCVD - Atherosclerotic Cardiovascular Disease.
Signaling Pathway and Experimental Workflow
Inclisiran Mechanism of Action
Caption: Mechanism of action of Inclisiran in hepatocytes.
Experimental Workflow for In Vivo Quantification
Caption: Experimental workflow for quantifying PCSK9 knockdown.
Experimental Protocols
Protocol 1: In Vivo Administration of Inclisiran to an Atherosclerosis Mouse Model
Objective: To evaluate the in vivo efficacy of Inclisiran in reducing PCSK9 levels in an established mouse model of atherosclerosis.
Animal Model: ApoE-/- mice on a high-fat diet (HFD) are a commonly used model for atherosclerosis research.[7]
Materials:
-
ApoE-/- mice (8 weeks old)[7]
-
High-fat diet
-
Inclisiran solution (sterile, for injection)
-
Sterile saline (placebo control)
-
Insulin syringes with 28-30 gauge needles
-
Animal handling and restraint equipment
-
Ethanol wipes
Procedure:
-
Acclimatization: Acclimate ApoE-/- mice to the animal facility for at least one week before the start of the experiment.
-
Diet Induction: Feed the mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce hypercholesterolemia and atherosclerotic plaque development.[7]
-
Grouping: Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Control Group: Receives subcutaneous injections of sterile saline.
-
Inclisiran Group(s): Receive subcutaneous injections of Inclisiran at desired dose levels (e.g., 1, 5, or 10 mg/kg).[7]
-
-
Dosing: a. Prepare the appropriate dilutions of Inclisiran in sterile saline. b. Gently restrain the mouse. c. Administer a single subcutaneous injection in the scruff of the neck. d. The dosing regimen can be a single dose or multiple doses over time, mimicking clinical protocols (e.g., an initial dose followed by a second dose at 3 months).[2][8]
-
Monitoring: Monitor the animals regularly for any adverse effects.
-
Sample Collection: At predetermined time points after dosing, collect blood and liver tissue samples for analysis.
Protocol 2: Quantification of Plasma PCSK9 Protein by ELISA
Objective: To measure the concentration of PCSK9 protein in plasma samples from treated and control animals.
Materials:
-
Commercially available Human/Mouse PCSK9 ELISA kit (e.g., R&D Systems, BioVendor)[9][10]
-
Plasma samples collected in EDTA or citrate (B86180) tubes[11]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microplate shaker
-
Pipettes and tips
-
Wash buffer
-
Stop solution
Procedure (based on a typical sandwich ELISA protocol):
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.[9] Allow all reagents to reach room temperature.
-
Sample Dilution: Dilute plasma samples according to the kit's recommendations (e.g., 1:20 to 1:200) in the provided dilution buffer.[10]
-
Assay Procedure: a. Add 100 µL of assay diluent to each well of the microplate pre-coated with anti-PCSK9 antibody.[9] b. Add 50 µL of standards, controls, or diluted samples to the appropriate wells.[9] c. Cover the plate and incubate for 2 hours at room temperature.[9] d. Wash the wells multiple times (e.g., 5 times) with wash buffer.[10] e. Add 200 µL of HRP-conjugated anti-PCSK9 antibody to each well.[9] f. Cover the plate and incubate for 2 hours at room temperature.[9] g. Wash the wells again as in step 3d. h. Add 200 µL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature in the dark.[9] i. Add 50 µL of stop solution to each well.[9]
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[9]
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of PCSK9 in the samples by interpolating their absorbance values from the standard curve. c. Multiply the obtained concentration by the sample dilution factor to get the final PCSK9 concentration in the undiluted plasma.
Protocol 3: Quantification of Liver PCSK9 mRNA by RT-qPCR
Objective: To measure the relative expression levels of PCSK9 mRNA in liver tissue from treated and control animals.
Materials:
-
Liver tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)
-
RNA isolation kit (e.g., TRIzol, RNeasy)
-
DNase I
-
Reverse transcription kit
-
SYBR Green qPCR master mix[12]
-
qPCR instrument
-
Primers for mouse PCSK9 and a reference gene (e.g., β-actin, GAPDH)
-
Nuclease-free water
Procedure:
-
RNA Isolation: a. Homogenize a small piece of frozen liver tissue (~20-30 mg) in lysis buffer. b. Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.[13] c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis): a. Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for either PCSK9 or the reference gene, and diluted cDNA.[12] b. Run the qPCR reaction in a real-time PCR system with a typical cycling program:
- Initial denaturation (e.g., 95°C for 10 minutes)
- 40 cycles of:
- Denaturation (e.g., 95°C for 15 seconds)
- Annealing/Extension (e.g., 60°C for 60 seconds) c. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for PCSK9 and the reference gene for each sample. b. Calculate the relative expression of PCSK9 mRNA using the ΔΔCt method, normalizing the PCSK9 Ct values to the reference gene Ct values and comparing the treatment group to the control group.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo quantification of Inclisiran-induced PCSK9 knockdown. Rigorous and standardized application of these methods will enable researchers to accurately assess the pharmacodynamic effects of Inclisiran and other novel siRNA-based therapies targeting PCSK9, thereby facilitating the development of next-generation lipid-lowering agents.
References
- 1. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclisiran (Leqvio) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pooled Patient-Level Analysis of Inclisiran Trials in Patients With Familial Hypercholesterolemia or Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCSK9 inhibitor inclisiran for treating atherosclerosis via regulation of endothelial cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. eaglebio.com [eaglebio.com]
- 9. biovendor.com [biovendor.com]
- 10. eclinpath.com [eclinpath.com]
- 11. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 12. Up-regulation of liver Pcsk9 gene expression as a possible cause of hypercholesterolemia in experimental chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgill.ca [mcgill.ca]
Application Notes and Protocols for the Quantification of Inclisiran in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inclisiran is a first-in-class small interfering ribonucleic acid (siRNA) therapeutic agent designed to lower low-density lipoprotein cholesterol (LDL-C). It functions by targeting proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA in the liver, leading to its degradation and subsequently increasing the number of LDL receptors on hepatocytes.[1][2] The effective development and clinical monitoring of Inclisiran necessitate robust and validated bioanalytical methods for its quantification in plasma. This document provides detailed application notes and protocols for the two primary assay methodologies employed for siRNA therapeutics: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hybridization-Based Ligand Binding Assays (e.g., ELISA).
Overview of Bioanalytical Platforms
The quantification of siRNA therapeutics like Inclisiran in biological matrices presents unique challenges due to their structure, polarity, and potential for metabolism. The two most common bioanalytical platforms are LC-MS/MS and hybridization-based assays.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and the ability to distinguish the parent drug from its metabolites. It is considered a preferred method for regulatory submissions for many siRNA therapeutics.[3] Modern hybrid LC-MS assays, which use capture probes for sample purification, can achieve high levels of sensitivity.[4]
-
Hybridization Enzyme-Linked Immunosorbent Assay (HELISA): These assays are known for their high sensitivity, often reaching the picogram per milliliter range, and high throughput. However, they may exhibit cross-reactivity with metabolites, potentially measuring the "total" concentration of the analyte.[4]
The choice of platform often depends on the specific requirements of the study, such as the need for metabolite identification versus the demand for high sensitivity and throughput.[4]
Data Presentation: Comparison of Assay Performance
The following table summarizes typical quantitative performance parameters for LC-MS/MS and Hybridization ELISA methods for siRNA quantification. It is important to note that specific performance will vary based on the exact protocol, reagents, and instrumentation.
| Parameter | LC-MS/MS | Hybridization ELISA | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | 100 pg/mL - 5 ng/mL | [3] |
| Upper Limit of Quantification (ULOQ) | ≥ 1000 ng/mL | 20-50 fold above LLOQ | [3] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 | |
| Intra-Assay Precision (%CV) | < 15% | < 15% | |
| Inter-Assay Precision (%CV) | < 15% | < 15% | |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | Within ±20% of nominal (±25% at LLOQ) | |
| Specificity | High (can distinguish metabolites) | Moderate (potential cross-reactivity) | [4] |
| Throughput | Moderate | High | [4] |
Experimental Protocols
Protocol 1: Quantification of Inclisiran in Human Plasma by LC-MS/MS
This protocol is based on established methods for the analysis of lipid-conjugated siRNAs and specific parameters reported for Inclisiran.[5]
1. Materials and Reagents:
-
Inclisiran reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for Inclisiran
-
Human plasma (K2EDTA)
-
Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) plates
-
Reagents for SPE: Loading buffer, wash buffers, elution buffer
-
LC-MS grade water, acetonitrile, methanol
-
Ion-pairing agents (e.g., HFIP, DIPEA)
-
Ammonium (B1175870) EDTA
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples, reference standards, and quality control (QC) samples on ice.
-
To 50 µL of plasma, add the SIL-IS.
-
Condition the WAX SPE plate according to the manufacturer's instructions.
-
Load the plasma samples onto the SPE plate.
-
Wash the SPE plate with appropriate wash buffers to remove proteins and other matrix components.
-
Elute the analyte and SIL-IS from the SPE plate using an appropriate elution buffer.
-
Evaporate the eluate to dryness and reconstitute in an appropriate mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradients.
-
Column: A suitable column for oligonucleotide separation, such as a Waters Acquity Oligonucleotide BEH C18 column.[5]
-
Mobile Phase A: Water/methanol with ion-pairing agents (e.g., 1% HFIP, 0.25% DIPEA) and ammonium EDTA.[5]
-
Mobile Phase B: Methanol/acetonitrile/water with ion-pairing agents and ammonium EDTA.[5]
-
Gradient: A suitable gradient to separate Inclisiran from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Inclisiran and its SIL-IS.
4. Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of Inclisiran reference standard into blank plasma. A typical range for siRNA analysis is 10-10,000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards, QC samples, and unknown samples.
-
Quantify Inclisiran concentration using the peak area ratio of the analyte to the SIL-IS.
Protocol 2: Quantification of Inclisiran in Human Plasma by Hybridization ELISA
This is a representative protocol based on the principles of hybridization ELISAs for oligonucleotides.
1. Materials and Reagents:
-
Streptavidin-coated microplates
-
Biotinylated capture probe (complementary to one strand of Inclisiran)
-
Digoxigenin (DIG)-labeled detection probe (complementary to the other strand of Inclisiran)
-
Anti-DIG antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Assay buffer
2. Assay Procedure:
-
Coat the streptavidin plate with the biotinylated capture probe and incubate.
-
Wash the plate to remove unbound capture probe.
-
Prepare standards by spiking Inclisiran into blank plasma and prepare sample dilutions.
-
Add standards, controls, and samples to the plate, followed by the addition of the DIG-labeled detection probe.
-
Incubate to allow for the hybridization of Inclisiran to the capture and detection probes, forming a "sandwich".
-
Wash the plate to remove unbound materials.
-
Add the anti-DIG-HRP antibody conjugate and incubate.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the Inclisiran standards.
-
Use a suitable regression model (e.g., four-parameter logistic fit) to interpolate the concentrations of Inclisiran in the unknown samples from the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for LC-MS/MS quantification of Inclisiran.
Caption: Workflow for Hybridization ELISA of Inclisiran.
References
- 1. swissmedic.ch [swissmedic.ch]
- 2. Leqvio | European Medicines Agency (EMA) [ema.europa.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inclisiran's Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inclisiran is a pioneering small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C) levels. Its mechanism of action involves the targeted silencing of proprotein convertase subtilisin/kexin type 9 (PCSK9) synthesis in hepatocytes.[1][2] By reducing PCSK9 levels, Inclisiran prevents the degradation of LDL receptors (LDLR), leading to increased LDLR recycling to the hepatocyte surface.[3][4] This enhancement of LDLR availability results in greater uptake of LDL-C from the bloodstream, thereby lowering circulating LDL-C levels.[5][6]
These application notes provide a comprehensive guide for utilizing in vitro cell culture models, specifically the human hepatoma cell line HepG2, to investigate the cellular and molecular effects of Inclisiran. HepG2 cells are a well-established model for studying lipid and cholesterol metabolism as they express the necessary components of the LDL uptake pathway, including LDLR and PCSK9.
Key Signaling Pathway: Inclisiran's Mechanism of Action
Inclisiran, a GalNAc-conjugated siRNA, is specifically targeted to hepatocytes via the asialoglycoprotein receptor (ASGPR). Once inside the cell, it engages the RNA-induced silencing complex (RISC) to mediate the cleavage of PCSK9 messenger RNA (mRNA). This targeted degradation of PCSK9 mRNA inhibits the synthesis of the PCSK9 protein. The subsequent reduction in intracellular and secreted PCSK9 levels leads to a decrease in the degradation of the LDL receptor. As a result, more LDL receptors are recycled to the cell surface, enhancing the clearance of LDL-C from the extracellular environment.
Caption: Mechanism of action of Inclisiran in a hepatocyte.
Experimental Protocols
The following protocols are optimized for the use of HepG2 cells to study the effects of Inclisiran.
Cell Culture and Maintenance of HepG2 Cells
-
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio in fresh culture medium.
-
Inclisiran (PCSK9 siRNA) Transfection Protocol
This protocol is for a forward transfection in a 6-well plate format using Lipofectamine™ RNAiMAX.
-
Materials:
-
HepG2 cells
-
Inclisiran (or a validated PCSK9-targeting siRNA)
-
Negative control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
-
Procedure:
-
One day before transfection, seed 2 x 10^5 HepG2 cells per well in a 6-well plate with 2 mL of antibiotic-free growth medium. Cells should be 30-50% confluent at the time of transfection.
-
On the day of transfection, for each well, prepare two tubes:
-
Tube A: Dilute 25 nM of Inclisiran (or control siRNA) in 250 µL of Opti-MEM™.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of siRNA-lipid complex to the corresponding well containing cells and medium.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream analysis. For mRNA analysis, a 24-48 hour incubation is typical, while for protein analysis, 48-72 hours is recommended.
-
Caption: Experimental workflow for siRNA transfection in HepG2 cells.
Quantitative Real-Time PCR (qPCR) for PCSK9 and LDLR mRNA Expression
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for human PCSK9, LDLR, and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Following a 24-48 hour incubation with Inclisiran, harvest the HepG2 cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green Master Mix and primers for PCSK9, LDLR, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the negative control.
-
Western Blot Analysis for PCSK9 and LDLR Protein Levels
-
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-PCSK9, anti-LDLR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After 48-72 hours of Inclisiran treatment, lyse the HepG2 cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
Fluorescent LDL Uptake Assay
-
Materials:
-
HepG2 cells
-
Fluorescently labeled LDL (e.g., BODIPY™ FL LDL or DiI-LDL)
-
Phenol (B47542) red-free culture medium
-
Hoechst 33342 stain (for nuclear counterstaining)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and transfect with Inclisiran or control siRNA as described above.
-
After 48-72 hours of incubation, replace the medium with phenol red-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL).
-
Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.
-
Wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Add fresh PBS or medium to the wells.
-
Quantify the intracellular fluorescence using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.
-
Normalize the fluorescence intensity to the number of cells (e.g., by using a nuclear stain like Hoechst 33342 or a protein assay).
-
Data Presentation
The following tables summarize expected quantitative data from the described experiments based on published literature for PCSK9 siRNA in HepG2 cells.
Table 1: Effect of PCSK9 siRNA on Gene Expression in HepG2 Cells
| Treatment (48h) | Target Gene | Relative mRNA Expression (Fold Change vs. Control) |
| Control siRNA | PCSK9 | 1.0 |
| PCSK9 siRNA (25 nM) | PCSK9 | 0.2 - 0.4 |
| Control siRNA | LDLR | 1.0 |
| PCSK9 siRNA (25 nM) | LDLR | 1.5 - 2.5 |
Table 2: Effect of PCSK9 siRNA on Protein Expression in HepG2 Cells
| Treatment (72h) | Target Protein | Relative Protein Expression (Normalized to β-actin) | % Change vs. Control |
| Control siRNA | PCSK9 | 1.0 | 0% |
| PCSK9 siRNA (25 nM) | PCSK9 | 0.1 - 0.3 | -70% to -90% |
| Control siRNA | LDLR | 1.0 | 0% |
| PCSK9 siRNA (25 nM) | LDLR | 1.8 - 3.0 | +80% to +200% |
Table 3: Effect of PCSK9 siRNA on LDL Uptake in HepG2 Cells
| Treatment (72h) | LDL Uptake (Relative Fluorescence Units) | % Increase in LDL Uptake vs. Control |
| Control siRNA | 100 | 0% |
| PCSK9 siRNA (25 nM) | 150 - 250 | 50% - 150% |
Troubleshooting
-
Low Transfection Efficiency: Optimize cell density, siRNA concentration, and the amount of transfection reagent. Ensure the use of antibiotic-free medium during transfection.
-
High Cell Toxicity: Reduce the concentration of siRNA and/or transfection reagent. Decrease the incubation time with the transfection complex.
-
Variability in Results: Ensure consistent cell passage number and confluency. Perform experiments in triplicate to account for variability.
-
Weak Western Blot Signal: Increase the amount of protein loaded, optimize antibody concentrations, and ensure efficient protein transfer.
-
High Background in LDL Uptake Assay: Ensure thorough washing to remove unbound fluorescent LDL. Use a negative control with no cells to determine background fluorescence.
By following these detailed protocols and application notes, researchers can effectively utilize HepG2 cells as a robust in vitro model to study the molecular mechanisms and efficacy of Inclisiran.
References
- 1. A new approach to PCSK9 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Combined Use of Inclisiran and Statins in Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic effects of Inclisiran and statins in preclinical research models of hyperlipidemia and atherosclerosis. The protocols outlined below are based on established methodologies and offer a framework for studying the combined therapeutic potential of these two classes of lipid-lowering agents.
Introduction
Statins, inhibitors of HMG-CoA reductase, are the cornerstone of therapy for hypercholesterolemia. They effectively lower low-density lipoprotein cholesterol (LDL-C) by inhibiting cholesterol synthesis, which in turn upregulates the expression of LDL receptors (LDLR) on hepatocytes.[1] Inclisiran is a small interfering RNA (siRNA) that targets proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA, leading to its degradation and preventing the synthesis of the PCSK9 protein.[2] By reducing PCSK9 levels, Inclisiran prevents the degradation of LDLR, thereby increasing the clearance of LDL-C from the circulation.[3] The combination of a statin and Inclisiran offers a dual mechanism of action that is expected to result in a more profound and sustained reduction in LDL-C levels than either agent alone.
Signaling Pathways and Experimental Workflow
The synergistic action of statins and Inclisiran on LDL-C metabolism is rooted in their complementary effects on the regulation of the LDL receptor. Statins increase the transcription of the LDLR gene, while Inclisiran enhances the stability of the LDLR protein on the hepatocyte surface.
References
- 1. Enzymatic determination of cholesterol and triglycerides in serum lipoprotein profiles by asymmetrical flow field-flow fractionation with on-line, dual detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Monitoring LDL Receptor Expression After Inclisiran Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inclisiran is a novel therapeutic agent for the management of hypercholesterolemia. It is a small interfering RNA (siRNA) that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C). By inhibiting the synthesis of PCSK9, Inclisiran leads to an increase in the number of LDL receptors (LDLR) on the surface of hepatocytes, which in turn enhances the clearance of LDL-C from the bloodstream.[1][2][3][4] These application notes provide a comprehensive overview of the methods used to monitor the molecular effects of Inclisiran, with a primary focus on quantifying the change in LDL receptor expression.
Mechanism of Action
Inclisiran's mechanism is a prime example of RNA interference (RNAi) technology.[5][6] The siRNA is conjugated with N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[7] Once inside the hepatocyte, Inclisiran engages the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) that encodes for PCSK9. This binding leads to the cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing the translation and synthesis of the PCSK9 protein.[6][7]
The reduction in intracellular PCSK9 protein has a direct impact on the LDL receptor lifecycle. Normally, PCSK9 binds to the LDLR on the hepatocyte surface, and this complex is then internalized and targeted for lysosomal degradation.[8][9][10] By reducing PCSK9 levels, Inclisiran treatment prevents this degradation pathway. As a result, more LDL receptors are recycled back to the cell surface, increasing the overall density of LDLRs available to bind and internalize circulating LDL-C.[4][5]
Quantitative Data Summary
Inclisiran treatment leads to significant and sustained reductions in circulating PCSK9 and LDL-C. Laboratory studies further confirm that the underlying mechanism for this is a direct increase in LDL receptor expression on hepatocytes.
Table 1: Clinical Efficacy of Inclisiran (Data from ORION Trials)
| Parameter | Dosing Regimen | Efficacy Endpoint | Placebo-Corrected Reduction | Citation(s) |
|---|---|---|---|---|
| LDL-C | 300 mg at Day 1, 90, then every 6 months | Day 510 | ~52.3% | [11] |
| LDL-C | Two 300 mg doses (Day 1 & 90) | Day 180 | ~52.6% | [11] |
| PCSK9 | Two 300 mg doses (Day 1 & 90) | Day 180 | ~69.1% | [11] |
| LDL-C (HeFH) | 300 mg at Day 1, 90, then every 6 months | Day 510 | ~47.9% |[11] |
Table 2: Expected Molecular Changes in Hepatocyte Models Following PCSK9 siRNA Treatment
| Analyte | Method | Expected Outcome (vs. Control) | Citation(s) |
|---|---|---|---|
| PCSK9 mRNA | qPCR | ~70% reduction | [7] |
| Secreted PCSK9 Protein | ELISA | Significant reduction | |
| Total LDLR mRNA | qPCR | No significant change | [7] |
| Total LDLR Protein | Western Blot | ~1.5 to 1.9-fold increase | [7][9] |
| Cell Surface LDLR Protein | Cell-Surface Biotinylation / Flow Cytometry | ~4-fold increase |[7] |
Experimental Workflow
A typical in vitro experiment to monitor the effects of a PCSK9-targeting siRNA like Inclisiran involves several stages, from cell culture to molecular analysis. The primary model system is a human hepatocyte-derived cell line, such as HepG2.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments to quantify changes in PCSK9 and LDL receptor expression in a hepatocyte cell culture model (e.g., HepG2 cells).
Protocol 1: Quantification of Secreted PCSK9 by ELISA
This protocol measures the concentration of PCSK9 protein secreted by hepatocytes into the culture medium.
Materials:
-
Human PCSK9 Quantikine ELISA Kit (e.g., R&D Systems) or similar.
-
Conditioned cell culture medium from Inclisiran-treated and control cells.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatant at 1000 x g for 15 minutes to remove any cells and debris.
-
Assay Setup: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. A typical protocol involves adding assay diluent to each well of a pre-coated microplate.
-
Add Standards and Samples: Add the prepared PCSK9 standards and cell culture supernatant samples to the appropriate wells.
-
Incubation: Seal the plate and incubate for the time specified in the kit manual (typically 2 hours at room temperature).
-
Washing: Aspirate each well and wash four times with the provided wash buffer. Ensure complete removal of liquid after the final wash.
-
Add Conjugate: Add the enzyme-linked conjugate solution to each well and incubate (e.g., 2 hours at room temperature).
-
Second Wash: Repeat the wash step as described in step 5.
-
Add Substrate: Add the substrate solution to each well. This will react with the enzyme to produce a color change. Incubate in the dark (e.g., 30 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Read Plate: Immediately measure the optical density of each well at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of PCSK9 in the samples.
Protocol 2: Quantification of Cell Surface LDL Receptor by Biotinylation and Western Blot
This method specifically labels and isolates proteins on the outer surface of the cell membrane, allowing for precise quantification of cell surface LDLR.
Materials:
-
EZ-Link™ Sulfo-NHS-SS-Biotin.
-
Phosphate Buffered Saline (PBS), ice-cold.
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
NeutrAvidin or Streptavidin agarose (B213101) beads.
-
Primary antibody: anti-LDLR.
-
Secondary antibody: HRP-conjugated.
-
SDS-PAGE and Western blot equipment.
Procedure:
-
Cell Treatment: Culture and treat HepG2 cells with Inclisiran or control siRNA in culture plates.
-
Cell Washing: After incubation, place plates on ice. Gently wash the cells twice with ice-cold PBS to remove culture medium.
-
Biotinylation: Add ice-cold Sulfo-NHS-SS-Biotin solution (e.g., 0.5 mg/mL in PBS) to the cells. Incubate on a rocking platform for 30 minutes at 4°C.
-
Quenching: Remove the biotin (B1667282) solution and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
Cell Lysis: Add ice-cold lysis buffer to the cells, scrape, and collect the lysate. Incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay). Reserve a small aliquot of the total lysate for "input" analysis.
-
Pulldown of Biotinylated Proteins: Incubate a normalized amount of protein lysate with streptavidin agarose beads overnight at 4°C with gentle rotation.
-
Washing Beads: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-biotinylated proteins.
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot: Run the eluted samples (representing cell surface proteins) and the reserved total lysate "input" samples on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-LDLR antibody.
-
Analysis: Quantify the band intensity corresponding to the LDLR. The increase in LDLR signal in the eluted fraction of Inclisiran-treated cells compared to control indicates an increase in cell surface LDLR.
Protocol 3: Quantification of Total LDL Receptor and PCSK9 mRNA by qPCR
This protocol measures the relative abundance of LDLR and PCSK9 mRNA transcripts.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
qPCR instrument.
-
Primers for LDLR, PCSK9, and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the SYBR Green master mix, forward and reverse primers for your gene of interest (LDLR or PCSK9), and the synthesized cDNA. Prepare parallel reactions for a housekeeping gene as a normalization control.
-
Run qPCR: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling program (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes (LDLR, PCSK9) in Inclisiran-treated samples compared to controls using the ΔΔCt method, after normalizing to the housekeeping gene.
Protocol 4: Quantification of Cell Surface LDL Receptor by Flow Cytometry
This is an alternative high-throughput method to measure cell surface LDLR on a single-cell basis.
Materials:
-
Primary antibody: anti-LDLR (unconjugated, specific for an extracellular epitope).
-
Secondary antibody: Fluorescently-conjugated (e.g., FITC, APC) anti-species IgG.
-
FACS buffer (PBS with 1-2% BSA).
-
Flow cytometer.
Procedure:
-
Cell Preparation: After treatment, gently detach cells from the plate using a non-enzymatic cell dissociation buffer.
-
Cell Washing: Transfer cells to FACS tubes. Wash twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the anti-LDLR primary antibody at its optimal concentration. Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorescently-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.
-
Final Wash: Wash the cells twice more with FACS buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer, collecting fluorescence data from thousands of cells per sample.
-
Data Analysis: Gate on the live, single-cell population. Analyze the shift in the geometric mean fluorescence intensity (MFI) in the relevant channel. The increase in MFI in Inclisiran-treated cells compared to control cells is proportional to the increase in cell surface LDLR expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular interactions of PCSK9 with an inhibitory nanobody, CAP1 and HLA-C: Functional regulation of LDLR levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclisiran for fast-track lipid-lowering treatment early after an acute coronary syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new approach to PCSK9 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Secreted PCSK9 decreases the number of LDL receptors in hepatocytes and inlivers of parabiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of circulating PCSK9 and LDL-C levels by liver-specific knockdown of HNF1α in normolipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | High-Throughput Screening Identifies MicroRNAs Regulating Human PCSK9 and Hepatic Low-Density Lipoprotein Receptor Expression [frontiersin.org]
Application Note: Lentiviral Vector Design for Stable PCSK9 Expression In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions primarily by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation instead of its normal recycling path.[1] This reduction in LDLR density leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[4][5] Consequently, inhibiting PCSK9 has emerged as a leading therapeutic strategy for managing hypercholesterolemia.[1][3]
Developing robust in vitro models that consistently express PCSK9 is crucial for screening potential inhibitors and studying the molecular mechanisms of LDLR regulation. Lentiviral vectors are highly efficient tools for creating such models due to their ability to transduce a wide range of cell types, including both dividing and non-dividing cells, and stably integrate the gene of interest into the host cell genome, ensuring long-term, consistent expression.[6][7][8][9]
This application note provides a detailed guide to designing and utilizing a lentiviral vector for the stable expression of human PCSK9 in mammalian cell lines. It includes protocols for vector construction, lentivirus production, cell transduction, and comprehensive methods for validating PCSK9 expression at the mRNA and protein levels.
Lentiviral Vector Design and Principles
A third-generation lentiviral system is recommended for enhanced biosafety.[9][10] This system separates the vector components into multiple plasmids (typically four) to minimize the risk of generating replication-competent lentiviruses.[9][10] The core component is the transfer vector plasmid, which carries the PCSK9 expression cassette.
Key Components of the PCSK9 Transfer Vector:
-
Promoter: A strong, constitutive promoter is required for high-level, stable expression. Common choices include the human cytomegalovirus (CMV) promoter, human elongation factor 1-alpha (EF1α) promoter, or the spleen focus-forming virus (SFFV) promoter. The choice may depend on the target cell line, as promoter strength can vary.[6]
-
PCSK9 ORF: The full-length open reading frame (ORF) of human PCSK9.
-
Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE): Placed downstream of the ORF to enhance mRNA stability and protein expression.
-
Polyadenylation (pA) Signal: Facilitates the termination of transcription and polyadenylation of the mRNA transcript.
-
5' and 3' Long Terminal Repeats (LTRs): Essential for reverse transcription and integration into the host genome. Modern vectors use a self-inactivating (SIN) design with a deletion in the 3' LTR, which, after reverse transcription, results in a transcriptionally inactive 5' LTR in the integrated provirus, enhancing safety by reducing the risk of activating nearby proto-oncogenes.[7][9]
-
Packaging Signal (Psi, ψ): Required for the packaging of the viral RNA genome into new viral particles.[7]
-
Rev Response Element (RRE): Facilitates the nuclear export of the unspliced viral RNA genome.[7]
-
Selection Marker (Optional): An antibiotic resistance gene (e.g., puromycin) or a fluorescent reporter (e.g., GFP) can be included to select for successfully transduced cells.
Figure 1: Schematic of a third-generation self-inactivating (SIN) lentiviral transfer vector.
Experimental Workflow
The overall process involves cloning the PCSK9 gene into the lentiviral transfer vector, co-transfecting this plasmid with packaging plasmids into a producer cell line (like HEK293T) to generate viral particles, harvesting the virus-containing supernatant, and finally using the virus to transduce the target cell line (e.g., HepG2) to create a stable PCSK9-expressing cell line.
Figure 2: Experimental workflow from vector construction to validated stable cell line.
Detailed Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using polyethylenimine (PEI)-based transfection in 10 cm dishes.[11]
Materials:
-
HEK293T cells (passage <15)[11]
-
DMEM, high glucose, with 10% FBS (D10)
-
Opti-MEM I Reduced Serum Medium
-
PCSK9 Lentiviral Transfer Plasmid
-
Packaging Plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection Reagent (e.g., PEI, Lipofectamine 2000)[11][12]
-
0.45 µm PVDF or PES syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed Cells: Seed 4.0 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of D10 medium.[11] Ensure cells are evenly distributed. Incubate overnight (18-24 hours) at 37°C, 5% CO₂. Cells should be ~80-90% confluent at the time of transfection.[12]
-
Day 1: Transfection:
-
Mixture A (DNA): In a sterile tube, mix the following plasmids in 500 µL of Opti-MEM.
-
10 µg of PCSK9 Transfer Plasmid
-
7.5 µg of psPAX2 (or equivalent gag/pol/rev plasmid)
-
2.5 µg of pMD2.G (or equivalent VSV-G envelope plasmid)
-
-
Mixture B (PEI): In a separate sterile tube, add 30-40 µL of 1 mg/mL PEI to 500 µL of Opti-MEM. Vortex briefly.
-
Combine Mixture A and B, vortex gently, and incubate at room temperature for 15-20 minutes.
-
Gently add the 1 mL DNA-PEI mixture dropwise to the HEK293T cells. Swirl the plate to distribute.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 2: Change Medium: After 16-18 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, pre-warmed D10 medium.
-
Day 3 & 4: Harvest Virus:
-
At 48 hours post-transfection, harvest the supernatant containing the viral particles into a sterile 15 mL conical tube.
-
Add 10 mL of fresh D10 medium to the plate.
-
At 72 hours post-transfection, harvest the supernatant again and pool it with the 48-hour collection.[11]
-
Centrifuge the pooled supernatant at 2000 rpm for 5 minutes to pellet any detached cells.[13]
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.
-
Aliquot the filtered virus into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.[12]
-
Protocol 2: Lentiviral Transduction of Target Cells (e.g., HepG2)
Materials:
-
Target cells (e.g., HepG2 human hepatocellular carcinoma cells)
-
Complete growth medium for target cells
-
Lentiviral stock (from Protocol 1)
-
Hexadimethrine bromide (Polybrene)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Day 1: Seed Cells: Seed 2 x 10⁵ HepG2 cells per well in a 6-well plate in 2 mL of complete medium. Incubate overnight. Cells should be ~50-70% confluent at the time of transduction.
-
Day 2: Transduction:
-
Thaw the lentiviral stock on ice.
-
Prepare transduction medium: for each well, add Polybrene to 2 mL of complete medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cells, so optimization may be needed.
-
Aspirate the old medium from the cells.
-
Add the transduction medium to the cells.
-
Add the lentivirus to the cells. It is critical to test a range of viral volumes (e.g., 10 µL, 50 µL, 200 µL) to determine the optimal multiplicity of infection (MOI) for your cells.
-
Gently swirl the plate and incubate overnight (16-24 hours).
-
-
Day 3: Recovery: Aspirate the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
Day 4 Onward: Selection:
-
After 48 hours of recovery, begin selection by replacing the medium with complete medium containing the appropriate concentration of puromycin (B1679871) (this must be predetermined with a kill curve for your specific cell line).
-
Replace the selection medium every 2-3 days until all non-transduced control cells have died.
-
Expand the surviving pool of stably transduced cells for validation experiments.
-
Protocol 3: Validation of PCSK9 Expression
Purpose: To quantify the relative mRNA expression level of PCSK9 in the stable cell line compared to a non-transduced control.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for human PCSK9 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
PCSK9 Primer Example:
Procedure:
-
Extract total RNA from both the stable PCSK9-expressing cells and control cells.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction in triplicate for each sample and primer set according to the master mix manufacturer's instructions.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in PCSK9 expression relative to the housekeeping gene and the control cells.
Purpose: To detect the expression of intracellular and secreted PCSK9 protein.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PCSK9 (e.g., Rabbit mAb)[1]
-
Primary antibody against a loading control (e.g., β-Actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Sample Prep (Secreted): Collect cell culture supernatant, centrifuge to remove debris, and concentrate if necessary.
-
Sample Prep (Lysate): Wash cells with cold PBS, then lyse with RIPA buffer. Scrape cells, incubate on ice, and centrifuge to pellet debris. Collect the supernatant (lysate).
-
Determine protein concentration of the lysate using a BCA assay.
-
Prepare samples by mixing 20-40 µg of lysate or an equal volume of supernatant with Laemmli sample buffer and boiling for 5 minutes.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-PCSK9 antibody (e.g., at 1:1000 dilution) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for the loading control (for lysates).
Purpose: To accurately quantify the concentration of secreted PCSK9 in the cell culture supernatant.
Materials:
-
Human PCSK9 ELISA Kit (multiple commercial kits are available with varying sensitivities and ranges)[2][16]
-
Cell culture supernatant from stable and control cells
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol provided with the specific ELISA kit.
-
Typically, this involves adding standards and diluted samples (e.g., supernatant from HepG2 cells) to a microplate pre-coated with a capture antibody.[2][16]
-
After incubation and washing, a detection antibody (often HRP-conjugated) is added.[2]
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound PCSK9.[2][17]
-
The reaction is stopped, and the absorbance is read at 450 nm.[2][17]
-
A standard curve is generated to calculate the concentration of PCSK9 in the samples.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: RT-qPCR Validation of PCSK9 mRNA Expression
| Cell Line | Target Gene | Avg. Ct (±SD) | ΔCt (vs. GAPDH) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
|---|---|---|---|---|---|
| Control HepG2 | PCSK9 | 32.5 (±0.4) | 12.3 | 0.0 | 1.0 |
| GAPDH | 20.2 (±0.2) | ||||
| Stable PCSK9 HepG2 | PCSK9 | 21.8 (±0.3) | 1.5 | -10.8 | ~1843 |
| | GAPDH | 20.3 (±0.2) | | | |
Table 2: ELISA Quantification of Secreted PCSK9 Protein
| Cell Line | Sample Type | Dilution Factor | Measured Conc. (ng/mL) | Final Conc. (ng/mL) |
|---|---|---|---|---|
| Control HepG2 | Supernatant | 1 | < 0.2 | Not Detected |
| Stable PCSK9 HepG2 | Supernatant | 10 | 4.72 | 47.2 |
Note: Example data is illustrative. The concentration of secreted PCSK9 can vary significantly based on the promoter, cell type, and culture conditions. Natural secretion from HepG2 cells has been measured at ~7.3 ng/mL.[16]
PCSK9 Mechanism of Action
The stably expressed PCSK9 is secreted from the cell, where it can act in an autocrine or paracrine fashion. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface. This binding prevents the conformational change required for the receptor to be recycled back to the cell surface after endocytosis. Instead, the entire PCSK9-LDLR complex is trafficked to the lysosome for degradation.
Figure 3: Simplified pathway of PCSK9-mediated LDLR degradation.
References
- 1. PCSK9 (D5K4S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Human PCSK9 ELISA Kit Elisa Kit KE00278 | Proteintech [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. mdpi.com [mdpi.com]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. alstembio.com [alstembio.com]
- 7. Establishment and Characterization of a Stable Producer Cell Line Generation Platform for the Manufacturing of Clinical-Grade Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 9. Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Lentiviral Vector Producer Cell Line Generation Using a Single DNA Construct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. mdanderson.org [mdanderson.org]
- 13. Lentivirus Production, Lentivirus Transduction, and Sorting Protocol [protocols.io]
- 14. cdn.origene.com [cdn.origene.com]
- 15. PCSK9 antibody (27882-1-AP) | Proteintech [ptglab.com]
- 16. Human PCSK9 ELISA Kit (ab209884) | Abcam [abcam.com]
- 17. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Immune Responses to siRNA Therapeutics
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting strategies to manage and mitigate potential innate immune responses triggered by small interfering RNA (siRNA) therapeutics.
Frequently Asked Questions (FAQs)
Q1: What causes an innate immune response to siRNA?
A1: The mammalian innate immune system has evolved to recognize foreign nucleic acids, a hallmark of viral infections. Synthetic siRNAs can be mistaken for viral RNA and trigger this defense mechanism.[1][2] This recognition is primarily mediated by Pattern Recognition Receptors (PRRs).[1][2]
There are two main pathways for siRNA recognition:[3]
-
Endosomal Recognition: When siRNAs are delivered into the cell via endocytosis (e.g., using lipid nanoparticles), they can be recognized by Toll-like receptors (TLRs) located in the endosomal membrane. Specifically, TLR3 recognizes double-stranded RNA (dsRNA), while TLR7 and TLR8 recognize single-stranded RNA (ssRNA) or specific GU-rich motifs within dsRNA.
-
Cytoplasmic Recognition: If siRNAs escape the endosome and enter the cytoplasm, they can be detected by cytoplasmic RNA sensors like Retinoic acid-Inducible Gene I (RIG-I) and Protein Kinase R (PKR).[1][4][5] RIG-I typically recognizes blunt-ended dsRNAs or those with a 5'-triphosphate group, while PKR is activated by longer dsRNA structures.[1][5]
Activation of these receptors initiates signaling cascades that lead to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), resulting in a non-specific immune response.[3][6]
Q2: Which specific siRNA features are known to be immunostimulatory?
A2: Several features of an siRNA duplex can contribute to its immunogenicity:
-
Sequence Motifs: Certain sequences, particularly those rich in guanosine (B1672433) and uridine (B1682114) (GU-rich), are known to activate TLR7 and TLR8.[7]
-
Blunt Ends: siRNA duplexes with blunt ends (lacking 3' overhangs) can be recognized by RIG-I.[1]
-
5'-Triphosphate: The presence of a 5'-triphosphate group on the sense strand is a potent activator of the RIG-I pathway.[1]
-
Length: While canonical siRNAs are ~21 base pairs, longer dsRNAs (>30 bp) are potent activators of PKR.[1] Contaminants from in vitro transcription can sometimes be a source of longer dsRNAs.[]
-
Chemical Structure: The presence of unmodified ribose sugars, particularly at the 2' position, is a key feature recognized by immune receptors.[7]
Q3: How can chemical modifications reduce or eliminate the immune response to siRNA?
A3: Chemical modifications are a primary strategy to make siRNAs "stealthy" to the immune system.[9][10] These modifications work by altering the siRNA structure to prevent recognition by PRRs without compromising gene-silencing activity. Common and effective modifications include:
-
2'-Ribose Modifications: Replacing the 2'-hydroxyl (-OH) group on the ribose sugar is highly effective.[7]
-
Backbone Modifications:
-
Phosphorothioate (PS): Replacing a non-bridging oxygen atom in the phosphate (B84403) backbone with sulfur increases nuclease resistance and can modulate immune recognition, though extensive use can sometimes lead to toxicity.[9]
-
-
Base Modifications:
-
Using modified nucleosides like pseudouridine (B1679824) (Ψ) or N1-methylpseudouridine (m1Ψ) can help the RNA avoid detection by TLRs.[]
-
Strategically placing these modifications, particularly within immunostimulatory motifs or at the ends of the strands, can effectively eliminate the immune response.[11][12]
Q4: How does the siRNA delivery method influence the immune response?
A4: The delivery vehicle is critical, as it determines how and where the siRNA is presented to immune cells.
-
Cationic Liposomes/Lipid Nanoparticles (LNPs): These are potent delivery vehicles but can also be immunostimulatory on their own. They facilitate endosomal uptake, directing siRNAs towards TLRs 3, 7, and 8.[5] The combination of an LNP and an unmodified siRNA can be a powerful inducer of cytokines.[5][11]
-
PEGylation: Modifying the surface of nanoparticles with polyethylene (B3416737) glycol (PEG) can shield them from the immune system, reducing opsonization and clearance by the reticuloendothelial system (RES).[7][13]
-
Conjugates (e.g., GalNAc): Direct conjugation of siRNA to a targeting ligand, such as N-acetylgalactosamine (GalNAc) for liver hepatocytes, allows for receptor-mediated uptake without a lipid-based carrier. This delivery method largely avoids the endosomal TLR pathways, significantly reducing immunogenicity.[2]
Troubleshooting Guide
Problem: High levels of IFN-α, TNF-α, or IL-6 are observed in vitro after treating cells (e.g., PBMCs) with my siRNA.
| Potential Cause | Troubleshooting Step | Rationale |
| Immunostimulatory Sequence Motif | 1. Analyze your siRNA sequence for GU-rich motifs or other known immunostimulatory patterns.[7]2. Redesign the siRNA to avoid these motifs if possible.3. If redesign is not feasible, order the same sequence with 2'-OMe modifications on all U and G nucleotides.[7] | Certain sequences are potent ligands for TLR7/8. Chemical modification of these bases can block receptor binding.[6][7] |
| Lack of Chemical Modification | 1. Resynthesize the siRNA with 2'-OMe or 2'-F modifications on select nucleotides or throughout the entire strand.[10][11] | Unmodified siRNAs are readily recognized by TLRs. 2'-ribose modifications are a proven method to prevent this recognition.[7][12] |
| dsRNA Contaminants | 1. Ensure the siRNA was purified using a high-quality method like HPLC.2. Run the siRNA on a denaturing polyacrylamide gel to check for contaminants or products of incorrect length. | Longer dsRNA byproducts from synthesis can activate PKR and TLR3. Proper purification is critical to remove them.[] |
| Delivery Reagent | 1. Run a control experiment with the delivery reagent alone (without siRNA).2. Test a different, less immunogenic transfection reagent. | Some cationic lipids or polymers used for transfection can independently activate inflammatory pathways. |
Problem: In vivo experiments show systemic immune activation (e.g., elevated serum cytokines, splenomegaly, weight loss) after siRNA administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Immunogenic siRNA | 1. Confirm that the siRNA used in vivo is chemically modified (e.g., with 2'-OMe) to minimize innate immune recognition.[11] | In vivo administration exposes the siRNA to a wide range of immune cells. Unmodified siRNAs are highly likely to cause systemic responses.[11][12] |
| Immunogenic Delivery Vehicle | 1. Run a vehicle-only control group (e.g., LNP without siRNA).2. If using LNPs, ensure the lipid composition is optimized for low immunogenicity.3. Consider switching to a non-LNP delivery platform, such as a GalNAc-siRNA conjugate if targeting the liver.[2] | The delivery vehicle itself can be a major contributor to in vivo toxicity and immune stimulation.[2] |
| Dosing and Administration Route | 1. Perform a dose-response study to find the minimum effective dose.2. Evaluate if the administration route (e.g., intravenous vs. subcutaneous) impacts the immune response. | High doses can saturate clearance mechanisms and lead to greater exposure to immune cells, increasing the risk of an immune response. |
Data & Visualization
Table 1: Effect of Chemical Modifications on siRNA-Induced Cytokine Production
This table summarizes representative data on how chemical modifications can reduce the induction of key cytokines by siRNAs in peripheral blood mononuclear cells (PBMCs) in vitro.
| siRNA Modification Status | Sequence | IFN-α Induction (pg/mL) | TNF-α Induction (pg/mL) | Reference |
| Unmodified | Immunostimulatory | > 2000 | > 1000 | [14] |
| Unmodified | Non-stimulatory | < 100 | < 100 | [14] |
| 2'-O-methylated | Immunostimulatory | < 100 | < 100 | [11][14] |
| Phosphorothioate linkages | Immunostimulatory | > 2000 | > 1000 | [14] |
Data are illustrative and compiled from typical results reported in the literature. Actual values will vary based on sequence, delivery method, and assay conditions.
Diagrams
The following diagram illustrates the endosomal pathway for innate immune activation by an unmodified siRNA molecule.
Caption: siRNA recognition by endosomal TLR7/8 leading to cytokine production.
This workflow outlines the key steps to evaluate the immunostimulatory potential of a novel siRNA therapeutic.
Caption: Workflow for evaluating the immune response to siRNA candidates.
This diagram provides a decision-making framework for troubleshooting an unexpected immune response in cell-based assays.
Caption: Decision tree for troubleshooting high in vitro immunogenicity.
Experimental Protocols
Protocol 1: In Vitro Cytokine Profiling using Human PBMCs
This protocol describes how to measure cytokine release from human peripheral blood mononuclear cells (PBMCs) following siRNA transfection to assess immunostimulatory effects.
Materials:
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
siRNA stocks (unmodified, modified, and controls)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
96-well cell culture plates
-
Human cytokine multiplex assay kit (e.g., Luminex®-based or Meso Scale Discovery®) or individual ELISA kits (IFN-α, TNF-α, IL-6)
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from fresh whole blood from healthy donors using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Cell Plating: Resuspend isolated PBMCs in complete RPMI 1640 medium. Count the cells and adjust the density to 1 x 10⁶ cells/mL. Plate 200 µL of the cell suspension (200,000 cells) into each well of a 96-well plate. Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Prepare siRNA Complexes:
-
For each siRNA, dilute it in serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute the transfection reagent in the same serum-free medium.
-
Combine the diluted siRNA and diluted reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. Prepare complexes to achieve a final siRNA concentration of 50-100 nM in the well.
-
Controls: Prepare complexes for a known immunostimulatory siRNA (positive control), a scrambled non-targeting siRNA (negative control), and a "reagent only" control.
-
-
Cell Treatment: Add 20 µL of the siRNA complex solution to each well containing the PBMCs. Gently swirl the plate to mix.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 350 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Analyze the collected supernatants for IFN-α, TNF-α, IL-6, and other relevant cytokines using a multiplex bead-based assay or individual ELISAs, following the manufacturer's instructions.[14][15]
Protocol 2: In Vivo Assessment of siRNA Immunotoxicity in Mice
This protocol provides a basic framework for evaluating the systemic immune response to siRNA formulations in a mouse model.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
siRNA formulation (e.g., LNP-siRNA) at the desired concentration in a sterile, endotoxin-free vehicle (e.g., PBS).
-
Control formulations: Vehicle only, LNP with a non-targeting control siRNA.
-
Blood collection supplies (e.g., cardiac puncture or tail-vein) and tubes (e.g., serum separator tubes).
-
Anesthetic and euthanasia supplies.
-
ELISA or multiplex kits for mouse cytokines.
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Dosing: Randomize mice into treatment groups (n=5-6 per group).
-
Group 1: Vehicle control
-
Group 2: LNP-control siRNA
-
Group 3: LNP-therapeutic siRNA
-
-
Administration: Administer the formulations via the desired route (typically intravenous tail vein injection). Record the body weight of each mouse just before injection.[16]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, ruffled fur, and altered behavior. Record body weights every other day.[16]
-
Sample Collection (Time Course):
-
A typical time point for peak cytokine response is 4-6 hours post-injection.
-
At the designated time point, anesthetize the mice and collect blood via cardiac puncture.
-
Allow blood to clot and centrifuge to separate serum. Store serum at -80°C.
-
-
Necropsy and Organ Collection:
-
Following blood collection, perform euthanasia.
-
Collect key organs, such as the spleen and liver. Weigh the spleen (splenomegaly is an indicator of an immune response).
-
A portion of the liver and spleen can be fixed in 10% neutral buffered formalin for histopathological analysis.
-
-
Analysis:
-
Serum Cytokines: Quantify levels of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the collected serum using ELISA or multiplex assays.[17]
-
Organ Weights: Compare spleen-to-body weight ratios across groups.
-
Histopathology: Have a trained pathologist examine H&E-stained tissue sections for signs of inflammation or toxicity.[16]
-
References
- 1. siRNA and the immune system [biosyn.com]
- 2. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RNA Interference-Induced Innate Immunity, Off-Target Effect, or Immune Adjuvant? [frontiersin.org]
- 7. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical modifications on siRNAs avoid Toll-like-receptor-mediated activation of the hepatic immune system in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Engineering siRNA therapeutics: challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Delivery–mediated Control of RNA Immunostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Optimizing Inclisiran dosage for sustained PCSK9 suppression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Inclisiran dosage for sustained Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) suppression.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Inclisiran in PCSK9 suppression?
A1: Inclisiran is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) encoding for PCSK9, primarily within hepatocytes. By binding to the PCSK9 mRNA, Inclisiran triggers its degradation through the RNA interference (RNAi) pathway, a natural cellular process. This prevents the translation of PCSK9 protein. The resulting decrease in circulating PCSK9 levels leads to a higher number of low-density lipoprotein receptors (LDLRs) on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.
Q2: What is the standard dosing regimen for Inclisiran and what is the expected duration of effect?
A2: The standard, FDA-approved dosing regimen for Inclisiran is an initial 284 mg subcutaneous injection, followed by another dose at 3 months, and then subsequent doses every 6 months. This regimen has been shown to provide sustained PCSK9 and LDL-C reduction over the 6-month dosing interval.
Q3: We are observing suboptimal LDL-C reduction in our preclinical models despite confirming PCSK9 knockdown. What could be the cause?
A3: Several factors beyond circulating PCSK9 levels can influence LDL-C reduction. Consider the following:
-
LDLR Expression and Function: Ensure the baseline expression and functionality of LDL receptors in your model are not compromised. Genetic models with deficient LDLR pathways will show a blunted response to PCSK9 inhibition.
-
Compensatory Lipid Pathways: Investigate other lipid metabolism pathways. A potential upregulation of cholesterol synthesis or absorption might be compensating for the increased LDL clearance.
-
Assay Specificity: Verify that your LDL-C measurement assay is not subject to interference from other lipoproteins present in the sample.
Q4: How can we accurately quantify the level of PCSK9 suppression in plasma samples?
A4: The most common and reliable method for quantifying circulating PCSK9 is the enzyme-linked immunosorbent assay (ELISA). Commercial ELISA kits are widely available for this purpose. It is crucial to follow the manufacturer's protocol precisely, paying close attention to sample dilution, incubation times, and the standard curve generation to ensure accurate and reproducible results.
Troubleshooting Guide
Issue 1: High Inter-Subject Variability in PCSK9 Suppression
-
Potential Cause: Differences in drug delivery or metabolism. Genetic variations in the RNAi pathway components.
-
**Troubleshooting Steps
Technical Support Center: Troubleshooting Injection Site Reactions in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address injection site reactions (ISRs) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of an injection site reaction?
A1: Common signs of an injection site reaction (ISR) at the injection site include redness (erythema), swelling (edema), pain, itching (pruritus), bruising, and hardening of the skin (induration).[1][2] These reactions can appear immediately or be delayed, sometimes appearing 24-96 hours after the injection.[1] In more severe cases, skin discoloration, ulceration, abscess formation, or tissue death (necrosis) may occur.[1][3] Systemic signs like fever or lethargy can also accompany local reactions.[4][5]
Q2: What are the primary causes of injection site reactions?
A2: Injection site reactions can be caused by a combination of factors related to the injected substance, the injection procedure itself, and the animal's individual response.
-
Formulation Properties: The physical and chemical properties of the injected substance play a crucial role. Factors such as a pH that is not close to the body's natural pH, high or low osmolality, high viscosity, and the presence of certain excipients or adjuvants can all cause local irritation and inflammation.[6][7][8][9]
-
Injection Technique: Improper injection technique is a frequent cause of adverse reactions. This can include using a needle that is too large or too small, injecting too quickly, administering a large volume in one location, or inadvertently injecting into the wrong tissue layer.[4][6][7][10] Using a dull or bent needle can also increase tissue damage.[3]
-
Contamination: Lack of sterile technique can introduce bacteria at the injection site, leading to infections and abscesses.[3][11][12] It's important to use a new sterile needle for each animal and to avoid contaminating the stock solution.[3][11][13]
-
Animal-Specific Factors: The species, strain, and even the individual animal's immune system can influence the severity of a reaction.[4][7] Some animal strains may be more sensitive to certain formulations.[7]
Q3: How can I prevent or minimize injection site reactions?
A3: A multi-faceted approach focusing on the formulation, technique, and animal welfare is key to preventing and minimizing ISRs.
-
Optimize the Formulation: Whenever possible, adjust the formulation to be as physiologically compatible as possible. This includes buffering the pH to a near-neutral range (around 7.4), ensuring isotonicity, and minimizing viscosity.[6][14][15]
-
Refine Injection Technique:
-
Needle Selection: Use the smallest gauge needle appropriate for the substance's viscosity to minimize tissue trauma.[7][10]
-
Volume and Site: Adhere to recommended maximum injection volumes for the specific species and route of administration.[3][14] For larger volumes, consider splitting the dose across multiple sites.[14][16] Always rotate injection sites for repeated dosing.[3][13][15]
-
Injection Rate: Inject the substance slowly and steadily to reduce pain and tissue damage.[6]
-
Temperature: Allow refrigerated solutions to come to room temperature before injection.[6][7]
-
-
Maintain Aseptic Technique: Always use sterile needles and syringes.[3] Disinfect the injection site if necessary and avoid contaminating multi-dose vials.
-
Proper Animal Restraint: Ensure the animal is properly restrained to prevent movement during the injection, which can cause injury.[11]
Troubleshooting Guides
Issue 1: Severe Redness (Erythema) and Swelling (Edema) Observed at the Injection Site
| Possible Causes | Troubleshooting Steps |
| Formulation Irritancy | - Review the formulation's pH, osmolality, and excipients. Consider if a less irritating vehicle could be used.[6][7] - If possible, reformulate to be closer to physiological pH (~7.4).[15] |
| Injection Technique | - Ensure the injection is being administered via the correct route (e.g., subcutaneous, intramuscular).[10][17] - Verify that the injection is not too superficial.[7] - Reduce the injection speed.[6] - Decrease the volume per injection site by splitting the dose if necessary.[16] |
| Animal Strain Sensitivity | - Research if the specific animal strain is known to be sensitive to the formulation components.[7] - Consider a pilot study in a different strain to assess sensitivity. |
| Contamination | - Review aseptic techniques. Ensure sterile needles are used for each animal and that the vial septum is disinfected.[3][11] |
Issue 2: Abscess Formation or Ulceration at the Injection Site
| Possible Causes | Troubleshooting Steps |
| Bacterial Contamination | - Immediately review and reinforce sterile injection procedures with all personnel.[3][11] - Culture the abscess to identify the causative bacteria. - Ensure single-use vials are not being used for multiple animals.[3] - Never re-enter a stock solution container with a needle that has been in an animal.[3][13] |
| Severe Inflammatory Response to Formulation | - This can be a consequence of a highly irritating substance leading to tissue necrosis.[3] - Evaluate the formulation for known irritants.[8][18] - Consider diluting the substance or changing the vehicle if possible. |
| Improper Injection Site | - Injecting into an area with poor blood supply can hinder the absorption of the substance and increase the risk of necrosis.[19] - Ensure injections are given in well-vascularized areas recommended for the specific route and species.[14][19] |
Issue 3: Animal Shows Signs of Pain or Distress During or After Injection
| Possible Causes | Troubleshooting Steps |
| Needle Size and Insertion | - Use the smallest appropriate needle gauge.[7][10] - Ensure a swift and confident needle insertion to minimize discomfort.[20] |
| Formulation Characteristics | - Cold injectables can cause discomfort; allow them to warm to room temperature.[6][7] - Highly acidic or alkaline formulations can cause immediate pain.[7] Consider buffering the formulation. |
| Injection Rate and Volume | - A rapid injection can distend tissues and cause pain. Inject slowly and steadily.[6] - Large volumes can cause pressure and pain. Adhere to recommended volume limits.[3][14] |
Data Presentation
Table 1: Recommended Maximum Injection Volumes (mL) for Common Laboratory Animals
| Species | Route | Maximum Volume per Site |
| Mouse | Subcutaneous (SC) | 1-2 |
| Intramuscular (IM) | 0.05 | |
| Intraperitoneal (IP) | 1-2 | |
| Rat | Subcutaneous (SC) | 5-10 |
| Intramuscular (IM) | 0.2 | |
| Intraperitoneal (IP) | 5-10 | |
| Rabbit | Subcutaneous (SC) | 10-20 |
| Intramuscular (IM) | 0.5-1 | |
| Dog | Subcutaneous (SC) | 10-50 |
| Intramuscular (IM) | 2-5[20] |
Note: These are general guidelines. Always consult your institution's specific IACUC guidelines. Volumes can vary based on the animal's size and health status.[3][6]
Table 2: Macroscopic Scoring System for Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No swelling |
| 1 | Very slight erythema | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
This is an example scoring system and should be adapted for specific study needs. Consistent scoring by trained personnel is crucial.
Experimental Protocols
Protocol 1: Histopathological Evaluation of Injection Site Reactions
Objective: To assess the microscopic changes in tissues at the injection site to characterize the nature and severity of the inflammatory response.
Methodology:
-
Tissue Collection: At predetermined time points post-injection (e.g., 24, 48, 72 hours), euthanize the animal according to the approved protocol. Carefully excise the skin and underlying tissues at the injection site, ensuring a sufficient margin of surrounding normal tissue is included.
-
Fixation: Immediately place the collected tissue in 10% neutral buffered formalin at a volume at least 10 times that of the tissue. Allow fixation for at least 24 hours.
-
Tissue Processing: Following fixation, process the tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 micrometer thick sections from the paraffin blocks.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation. Consider special stains (e.g., Masson's trichrome for fibrosis, Toluidine blue for mast cells) if specific cellular responses are being investigated.
-
Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides in a blinded manner.[21] The evaluation should include a semi-quantitative assessment of various parameters.[21][22][23]
Histological Scoring Parameters:
-
Inflammation: Score the presence and severity of inflammatory cell infiltrates (neutrophils, lymphocytes, macrophages, eosinophils).
-
Necrosis: Evaluate the extent of cell death in the epidermis, dermis, panniculus carnosus, and muscle layers.
-
Edema: Assess the degree of fluid accumulation in the tissue.
-
Hemorrhage: Note the presence and extent of red blood cell extravasation.
-
Fibrosis: For chronic reactions, assess the degree of collagen deposition and fibroblast proliferation.
Visualizations
Caption: A workflow for troubleshooting injection site reactions.
Caption: Simplified inflammatory pathway following an injection.
References
- 1. Injection site reaction - Wikipedia [en.wikipedia.org]
- 2. Understanding Post-Injection Inflammation | UMass Memorial Health [ummhealth.org]
- 3. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
- 4. petsvetcheck.de [petsvetcheck.de]
- 5. Feline Injection-Site Sarcoma and Other Adverse Reactions to Vaccination in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uottawa.ca [uottawa.ca]
- 7. benchchem.com [benchchem.com]
- 8. Local Tissue Damage in Cows after Intramuscular Injections of Eight Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Giving medication to animals by injection | ontario.ca [ontario.ca]
- 11. youtube.com [youtube.com]
- 12. Mechanistic Bases for Adverse Vaccine Reactions and Vaccine Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. benchchem.com [benchchem.com]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lexmoor.com [lexmoor.com]
- 18. researchgate.net [researchgate.net]
- 19. extension.vetmed.ufl.edu [extension.vetmed.ufl.edu]
- 20. mycountylinevet.com [mycountylinevet.com]
- 21. Principles for valid histopathologic scoring in research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Gene Silencing with Modified siRNAs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target gene silencing in your siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in siRNA experiments?
Q2: What are the primary mechanisms of siRNA off-target effects?
Q3: How can chemical modifications to siRNAs reduce off-target effects?
A3: Chemical modifications can improve the specificity of siRNAs by destabilizing the interaction between the siRNA seed region and off-target mRNAs.[8] Common modifications include 2'-O-methylation and Unlocked Nucleic Acid (UNA) substitutions within the seed region.[5][9] These modifications can reduce off-target gene silencing without significantly impacting the on-target silencing activity.[10] For example, a 2'-O-methyl modification at position 2 of the guide strand has been shown to be particularly effective.[5]
Q4: What is siRNA pooling and how does it minimize off-target effects?
A4: siRNA pooling involves using a mixture of multiple different siRNAs that all target the same gene.[3][11] By using a pool, the concentration of any single siRNA is reduced, which in turn lowers the chance of its specific off-target effects reaching a significant level.[8][11] High-complexity pools, such as siPOOLs containing 15 or more siRNAs, have been shown to effectively eliminate strong off-target effects observed with single siRNAs.[8][11]
Q5: How does siRNA concentration influence off-target effects?
Troubleshooting Guides
Issue 1: Low On-Target Gene Knockdown Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal Transfection Conditions | Optimize transfection parameters, including the siRNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation time.[13][14] For many cell lines, a cell confluency of >90% at the time of transfection works best with reagents like Lipofectamine 2000.[14] |
| Poor siRNA Potency | - Use a validated, high-potency siRNA sequence. Design algorithms can help predict potent siRNAs.[1]- Test multiple siRNA sequences targeting different regions of the same mRNA to identify the most effective one.[1] |
| Incorrect siRNA Concentration | Perform a dose-response experiment to determine the optimal siRNA concentration. Using a concentration that is too low will result in inefficient knockdown.[2] |
| Degraded siRNA | - Ensure proper storage of siRNA stocks at -20°C or -80°C in an RNase-free solution.- Avoid repeated freeze-thaw cycles by aliquoting the siRNA solution.[15] |
| Issues with Detection Method | - Confirm knockdown at the mRNA level using quantitative PCR (qPCR), as this is the most direct measure of siRNA activity.[16][17]- If assessing protein knockdown by Western blot, consider the protein's half-life, as a longer half-life will require a longer time post-transfection to observe a decrease.[16] |
| Cell Line is Difficult to Transfect | Some cell lines are inherently more resistant to transfection. Consider using a different transfection reagent specifically designed for hard-to-transfect cells or explore alternative delivery methods like electroporation.[18] |
Issue 2: High Cell Toxicity or Death After Transfection
| Possible Cause | Suggested Solution |
| High Concentration of Transfection Reagent | Optimize the concentration of the transfection reagent. Use the lowest amount of reagent that provides high transfection efficiency with minimal toxicity. A dose-response curve for the transfection reagent is recommended.[13] |
| High Concentration of siRNA | Too much siRNA can be toxic to cells.[2] Use the lowest effective concentration of siRNA as determined by a dose-response experiment. |
| Cell Density is Too Low | Transfecting cells at a low density can increase the effective concentration of the transfection complex per cell, leading to toxicity. Ensure optimal cell confluency at the time of transfection.[13] |
| Presence of Antibiotics in Media | Avoid using antibiotics in the cell culture medium during and immediately after transfection, as they can increase cell death in permeabilized cells.[2][19] |
| Inherent Toxicity of the siRNA Sequence | Some siRNA sequences can induce an immune response or have other toxic effects. If toxicity persists after optimizing other parameters, consider testing a different siRNA sequence for the same target.[12] |
| Serum-Free Media Conditions | Some cell types are sensitive to serum-free conditions used during transfection. If possible, perform the transfection in the presence of serum, or minimize the time cells are in serum-free medium.[14] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | - Maintain consistent cell culture practices, including passage number and seeding density.[14]- Use cells from a fresh, low-passage stock to avoid issues related to genetic drift in continuous cell lines.[14] |
| Inconsistent Transfection Procedure | Follow a standardized transfection protocol precisely for every experiment. Variations in incubation times, reagent volumes, or mixing procedures can lead to variability.[14] |
| Off-Target Effects Confounding Results | - Use at least two different siRNAs targeting the same gene to confirm that the observed phenotype is consistent.[1]- Perform a rescue experiment by co-transfecting a version of the target gene that is resistant to the siRNA. If the phenotype is reversed, it confirms on-target specificity.[1] |
| Batch-to-Batch Variation in Reagents | Use reagents from the same lot for a set of related experiments to minimize variability. |
| Incorrect Data Normalization | Use appropriate housekeeping genes for normalization in qPCR experiments and ensure equal protein loading in Western blots. |
Data Presentation
Table 1: Comparison of Strategies to Reduce Off-Target Effects
| Strategy | Mechanism of Action | Reported Reduction in Off-Target Effects | Potential Impact on On-Target Activity | Reference(s) |
| Lowering siRNA Concentration | Reduces the concentration of individual siRNA molecules, thereby decreasing the likelihood of off-target interactions reaching a significant level. | Concentration-dependent; can significantly reduce off-targets at lower concentrations. | May reduce on-target knockdown if the concentration is too low. | [8][12] |
| siRNA Pooling (siPOOLs) | Dilutes the concentration of any single siRNA within the pool, minimizing the impact of its specific off-target profile. | High-complexity pools (≥15 siRNAs) can eliminate strong off-target effects. | Generally maintains or improves on-target silencing efficiency due to the synergistic effect of multiple siRNAs. | [8][11] |
| 2'-O-Methyl (2'-OMe) Modification | Destabilizes the binding of the siRNA seed region to partially complementary off-target mRNAs. | Can reduce off-target transcript silencing significantly. | Position-specific modifications (e.g., at position 2 of the guide strand) generally do not affect on-target activity. | [5][10] |
| Unlocked Nucleic Acid (UNA) Modification | Introduces conformational flexibility, which destabilizes RNA-RNA duplexes, having a more profound impact on mismatched off-target interactions. | Can dramatically reduce off-target effects, particularly when placed at position 7 of the guide strand. | May cause a minor loss of on-target potency depending on the position of the modification. | [9] |
Experimental Protocols
Protocol 1: Quantification of Off-Target Effects using a Luciferase Reporter Assay
This protocol allows for the quantitative assessment of seed-mediated off-target effects of a specific siRNA.
Materials:
-
HeLa cells (or other suitable cell line)
-
24-well culture plates
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
pGL3-Control vector (encoding Firefly luciferase, for internal control)
-
psiCHECK-1 vector (or similar dual-luciferase reporter vector)
-
Experimental siRNA and a non-targeting control siRNA
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Construct the Reporter Vector:
-
Design and synthesize DNA oligonucleotides containing three tandem repeats of the seed-matched (SM) sequence of your experimental siRNA.
-
Clone these tandem repeats into the 3' UTR of the Renilla luciferase gene in the psiCHECK-1 vector. This will be your "SM reporter".
-
As a positive control for on-target silencing, create a "complete-matched (CM) reporter" by cloning a sequence perfectly complementary to your siRNA into the same vector.
-
-
Cell Seeding:
-
24 hours before transfection, seed HeLa cells into 24-well plates at a density of 1 x 10^5 cells per well.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes. In separate tubes for each well, co-transfect the cells with:
-
Your experimental siRNA or control siRNA at the desired final concentrations (e.g., a range from 0.05 nM to 50 nM).
-
100 ng of the pGL3-Control vector.
-
10 ng of your SM reporter construct.
-
-
Use a suitable transfection reagent like Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Cell Lysis and Luciferase Assay:
-
24 hours post-transfection, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure both Firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the relative luciferase activity for your experimental siRNA by comparing the normalized luciferase values to those of the non-targeting control siRNA. A decrease in relative luciferase activity indicates an off-target effect.[20]
-
Protocol 2: Global Off-Target Profiling using Microarray Analysis
This protocol provides a genome-wide view of the off-target effects of an siRNA.
Materials:
-
Cells of interest
-
Experimental siRNA and a non-targeting control siRNA
-
Transfection reagent
-
RNA extraction kit
-
Microarray platform (e.g., Agilent, Affymetrix)
-
Reagents for cDNA synthesis, labeling, and hybridization (as per the microarray platform's protocol)
-
Microarray scanner
-
Data analysis software
Methodology:
-
Transfection:
-
Transfect your cells with the experimental siRNA and a non-targeting control siRNA at the optimal concentration. Include a mock-transfected control (transfection reagent only). Perform at least three biological replicates for each condition.
-
-
RNA Extraction:
-
At a suitable time point post-transfection (e.g., 24, 48, or 72 hours), harvest the cells and extract total RNA using a high-quality RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Microarray Hybridization:
-
Following the manufacturer's protocol for your chosen microarray platform, perform the following steps:
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridize the labeled cDNA to the microarray slides.
-
Wash the slides to remove unbound probe.
-
-
-
Scanning and Data Acquisition:
-
Scan the microarray slides using a microarray scanner to generate high-resolution images of the fluorescent signals.
-
Use the scanner's software to quantify the fluorescence intensity for each spot on the array.
-
-
Data Analysis:
-
Normalize the raw microarray data to correct for technical variations.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify genes that are differentially expressed between the cells treated with the experimental siRNA and the control siRNA.
-
Apply a fold-change and p-value cutoff to generate a list of potential off-target genes.
-
Perform bioinformatics analysis on the list of off-target genes to look for enrichment of seed sequence complementarity in their 3' UTRs.[4]
-
Visualizations
References
- 1. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sitoolsbiotech.com [sitoolsbiotech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 14. thermofisher.com [thermofisher.com]
- 15. Frequently asked questions for Oligo Synthesis and siRNA [us.bioneer.com]
- 16. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 17. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 18. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 19. Optimizing siRNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Variability in Patient Response to Inclisiran
Welcome to the technical support center for Inclisiran research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability observed in patient response to Inclisiran. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected range of LDL-C reduction with Inclisiran in a clinical setting?
A1: Clinical trials have demonstrated that Inclisiran significantly reduces LDL-C levels. Pooled data from the ORION-9, -10, and -11 phase III trials showed a placebo-corrected LDL-C reduction of approximately 50.7% at day 510.[1] However, real-world data suggests a high interindividual variability, with a meta-analysis of real-world studies showing an average LDL-C reduction of 42.77%.[2] The reduction can be influenced by various factors, including concomitant medications and baseline LDL-C levels.
Q2: How do comorbidities affect a patient's response to Inclisiran?
A2: The patient's underlying health status can influence the efficacy of Inclisiran.
-
Renal Impairment: The pharmacodynamic effects and safety profile of Inclisiran are similar across patients with normal renal function and those with mild, moderate, or severe renal impairment.[4][7][8] Therefore, dose adjustments are generally not required for these patient populations.[4][7] However, it has not been extensively studied in patients with end-stage renal disease.[9]
-
Hepatic Impairment: No dose adjustments are necessary for patients with mild to moderate liver dysfunction.[9] However, Inclisiran has not been studied in patients with severe liver dysfunction, and caution is advised in this population.[9]
Q3: Are there known genetic factors that contribute to variability in Inclisiran response?
A3: Yes, genetic factors, particularly those related to lipid metabolism, can play a role.
-
Familial Hypercholesterolemia (FH): Inclisiran is effective in patients with heterozygous FH (HeFH), with studies showing robust LDL-C reductions.[10][11] However, the response may be more variable in patients with homozygous FH (HoFH), depending on the nature of their specific LDLR gene mutations.
-
ASGR1 Gene Variants: Inclisiran is taken up by hepatocytes via the asialoglycoprotein receptor (ASGPR), of which ASGR1 is a key subunit.[11] While preclinical models suggest that a partial reduction in ASGPR expression may not impair the uptake of GalNAc-siRNA conjugates like Inclisiran, the impact of specific human genetic variations in ASGR1 on Inclisiran efficacy is an area of ongoing investigation.[12]
Q4: What is the influence of concomitant medications on Inclisiran's performance?
A4: Co-administered therapies can impact the overall lipid-lowering effect observed with Inclisiran.
-
Statins: Concomitant statin therapy is associated with a more effective LDL-C lowering response to Inclisiran compared to Inclisiran monotherapy.[2][6]
-
Prior PCSK9 Monoclonal Antibody (mAb) Treatment: Patients who have been previously treated with PCSK9 mAbs may show a less effective LDL-C reduction with Inclisiran compared to those who are PCSK9 mAb-naïve.[6]
-
Other Medications: Inclisiran is not expected to have significant drug-drug interactions mediated by cytochrome P450 enzymes.[13] However, it is always crucial to consider the patient's complete medication profile.
Data on Inclisiran Efficacy
The following tables summarize quantitative data on the efficacy of Inclisiran from various clinical trials and real-world studies.
Table 1: LDL-C Reduction with Inclisiran in Clinical Trials
| Study/Analysis | Patient Population | Treatment Arm | Placebo-Corrected LDL-C Reduction (%) | Citation(s) |
| ORION-9, -10, -11 (Pooled) | HeFH, ASCVD, or ASCVD risk equivalents | Inclisiran + max tolerated statin | 50.7% at day 510 | [1] |
| ORION-1 (Phase 2) | ASCVD or ASCVD risk equivalents | Inclisiran (300 mg, 2 doses) | 52.6% at day 180 | [10] |
| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | Inclisiran | 47.9% (vs. placebo) | [10] |
| Meta-Analysis (8 RCTs) | Hypercholesterolemia | Inclisiran | 50.42% | [14] |
Table 2: PCSK9 Reduction with Inclisiran
| Study/Analysis | Patient Population | Treatment Arm | PCSK9 Reduction (%) | Citation(s) |
| ORION-1 (Phase 2) | ASCVD or ASCVD risk equivalents | Inclisiran (300 mg, 2 doses) | 69.1% at day 180 | [10] |
| Meta-Analysis (8 RCTs) | Hypercholesterolemia | Inclisiran | 78.57% | [14] |
Table 3: Real-World Data on LDL-C Reduction with Inclisiran
| Study | Patient Population | LDL-C Reduction (%) | Notes | Citation(s) |
| German Inclisiran Network | Elevated LDL-C | Median of 35.5% at 3 months | High interindividual variability observed. | [6] |
| Meta-Analysis (7 studies) | Real-world patients | 42.77% (average) | Greater reduction with concomitant statins. | [2] |
Troubleshooting Guides for In Vitro Experiments
Guide 1: Suboptimal PCSK9 Knockdown in Hepatocyte Cultures
Problem: Transfection of hepatocytes with Inclisiran results in lower-than-expected reduction of PCSK9 mRNA or protein levels.
| Possible Cause | Troubleshooting Step | Rationale |
| Low Transfection Efficiency | Optimize transfection protocol: vary siRNA concentration, cell density, and transfection reagent. Use a positive control siRNA (e.g., targeting a housekeeping gene) to assess delivery efficiency. | Each cell line and transfection reagent has an optimal set of conditions for efficient siRNA delivery. |
| siRNA Degradation | Use nuclease-free reagents and barrier tips. Store siRNA according to manufacturer's instructions. | siRNAs are susceptible to degradation by RNases, which can compromise their activity. |
| Incorrect Assay Timing | Perform a time-course experiment to determine the optimal time point for assessing PCSK9 knockdown post-transfection. | The kinetics of siRNA-mediated knockdown can vary between cell types and targets. |
| Cell Health Issues | Monitor cell viability post-transfection. High cytotoxicity can lead to non-specific effects and unreliable data. | Healthy, actively dividing cells are generally more amenable to transfection and will provide more consistent results. |
| Assay Variability | Ensure consistency in all experimental steps, including cell seeding, reagent preparation, and data acquisition. Include appropriate technical replicates. | Minimizing experimental variability is crucial for obtaining reproducible and reliable results.[5] |
Guide 2: Inconsistent Results in PCSK9 Protein Quantification (ELISA)
Problem: High variability in PCSK9 protein levels measured by ELISA across replicate samples or experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Sample Handling | Standardize sample collection and storage procedures. Avoid repeated freeze-thaw cycles of serum/plasma samples. | Inconsistent sample handling can lead to protein degradation or aggregation, affecting ELISA results. |
| Matrix Effects | Validate the ELISA for your specific sample type (e.g., cell lysate, serum). Dilute samples to minimize interference from other components. | The sample matrix can interfere with antibody binding in the ELISA, leading to inaccurate quantification.[15] |
| Reagent Quality | Use high-quality, validated ELISA kits. Ensure proper storage and handling of all kit components. | The quality and integrity of antibodies and other reagents are critical for a reliable ELISA. |
| Assay Procedure | Adhere strictly to the manufacturer's protocol. Pay close attention to incubation times, temperatures, and washing steps. | Deviations from the optimized protocol can introduce significant variability. |
| Plate Reader Issues | Ensure the plate reader is properly calibrated and maintained. Check for and address any issues with background signal. | An improperly functioning plate reader can be a source of measurement error. |
Experimental Protocols
Protocol 1: Quantification of Human PCSK9 in Serum by ELISA
This protocol provides a general framework for a sandwich ELISA to measure total human PCSK9.
Materials:
-
96-well microplate coated with a capture anti-human PCSK9 antibody.
-
Recombinant human PCSK9 standard.
-
Biotinylated detection anti-human PCSK9 antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer/diluent (e.g., PBS with 1% BSA).
-
Serum samples from subjects.
Procedure:
-
Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Create a standard curve by performing serial dilutions of the recombinant PCSK9 standard. Dilute serum samples in assay buffer.
-
Coating: If using non-pre-coated plates, coat the wells with the capture antibody and incubate overnight at 4°C. Wash the plate.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
Sample/Standard Incubation: Add the prepared standards and diluted serum samples to the wells. Incubate for 1-2 hours at room temperature. Wash the plate thoroughly.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. Wash the plate.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark. Wash the plate.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the PCSK9 standards. Use the standard curve to determine the concentration of PCSK9 in the unknown samples.
Protocol 2: Measurement of LDL-C by Beta-Quantification (Ultracentrifugation)
This is a reference method for accurate LDL-C measurement, particularly useful when triglycerides are elevated.
Materials:
-
Ultracentrifuge and appropriate rotors.
-
Serum or plasma samples.
-
Saline solution (0.195 mol/L NaCl).
-
Precipitating reagent (e.g., heparin-manganese chloride).
-
Cholesterol assay kit.
Procedure:
-
VLDL Separation:
-
Place serum/plasma in an ultracentrifuge tube.
-
Overlay with a saline solution.
-
Centrifuge at high speed (e.g., 100,000 x g) for approximately 18 hours. This will float the VLDL and chylomicrons to the top.
-
-
Fraction Collection:
-
Carefully remove the top VLDL-containing layer.
-
The remaining infranatant contains LDL and HDL.
-
-
Cholesterol Measurement in Infranatant:
-
Measure the total cholesterol concentration in the LDL + HDL fraction using a standard cholesterol assay.
-
-
HDL-C Measurement:
-
Take an aliquot of the LDL + HDL fraction and add a precipitating reagent to selectively precipitate the LDL.
-
Centrifuge to pellet the LDL.
-
Measure the cholesterol concentration in the supernatant, which represents the HDL-C.
-
-
LDL-C Calculation:
-
Subtract the HDL-C concentration from the total cholesterol concentration of the LDL + HDL fraction to obtain the LDL-C value.
-
Protocol 3: In Vitro Transfection of Hepatocytes with siRNA
This protocol provides a general guideline for delivering siRNA into a hepatocyte cell line (e.g., HepG2).
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
Complete cell culture medium.
-
siRNA targeting PCSK9 (and a non-targeting control siRNA).
-
Transfection reagent suitable for siRNA delivery.
-
Opti-MEM or other serum-free medium.
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding: The day before transfection, seed the hepatocytes in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 10-20 minutes) to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 24-72 hours).
-
Analysis: After incubation, harvest the cells to assess the efficiency of gene silencing by measuring PCSK9 mRNA (by RT-qPCR) or protein (by Western blot or ELISA) levels.
Visualizations
References
- 1. Analysis of Inclisiran Trials on Hypercholesterolemia or Atherosclerosis - American College of Cardiology [acc.org]
- 2. researchgate.net [researchgate.net]
- 3. New Novartis analyses for investigational inclisiran demonstrate consistently effective and sustained LDL-C reduction at month 17, regardless of age and gender - BioSpace [biospace.com]
- 4. Effects of Renal Impairment on the Pharmacokinetics, Efficacy, and Safety of Inclisiran: An Analysis of the ORION-7 and ORION-1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. High interindividual variability in LDL-cholesterol reductions after inclisiran administration in a real-world multicenter setting in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inclisiran Safe and Effective in Patients With Impaired Renal Function: ORION | tctmd.com [tctmd.com]
- 9. drugs.com [drugs.com]
- 10. Inclisiran: A New Strategy for LDL-C Lowering and Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 12. Genetically mimicked effects of ASGR1 inhibitors on all-cause mortality and health outcomes: a drug-target Mendelian randomization study and a phenome-wide association study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Safety and Efficacy of Inclisiran in Hyperlipidemia: An Updated Meta‐Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a quantitative method to measure free proprotein convertase subtilisin/kexin type 9 in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Inclisiran Manufacturing and Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the manufacturing and purification of Inclisiran.
Frequently Asked Questions (FAQs)
Q1: What is the general manufacturing and purification process for Inclisiran?
A1: Inclisiran is a small interfering RNA (siRNA) therapeutic. Its manufacturing involves the separate solid-phase synthesis of a sense strand and an antisense strand. The sense strand is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand to facilitate delivery to hepatocytes[1][2]. Following synthesis, the strands are cleaved from the solid support, deprotected, and purified, typically using high-performance liquid chromatography (HPLC)[3]. The purified complementary strands are then annealed to form the final double-stranded drug substance.
Q2: What are the critical quality attributes (CQAs) for Inclisiran that need to be controlled during manufacturing?
A2: Critical quality attributes for Inclisiran include purity, identity, strength, and stability. Specific CQAs that are closely monitored include the correct sequence of each oligonucleotide strand, the integrity of the GalNAc ligand, the efficiency of the duplex formation, and the absence of process-related impurities such as truncated sequences or residual solvents[1].
Q3: What are some common impurities encountered during Inclisiran synthesis?
A3: Common impurities in oligonucleotide synthesis include deletion sequences (n-1, n-2), which are shorter than the desired full-length product. These can arise from incomplete coupling reactions during solid-phase synthesis[4][5][6]. Other potential impurities can result from incomplete deprotection of the oligonucleotides or side reactions that may occur during synthesis and cleavage from the solid support.
Q4: What analytical techniques are used to characterize Inclisiran and its impurities?
A4: A combination of analytical techniques is employed to ensure the quality of Inclisiran. High-performance liquid chromatography (HPLC) coupled with UV detection is a primary method for assessing purity and quantifying impurities[7]. Mass spectrometry (MS) is used to confirm the molecular weight of the individual strands and the final duplex, as well as to identify unknown impurities[7][8].
Troubleshooting Guides
Solid-Phase Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Coupling Efficiency (<98%) | 1. Moisture in reagents or solvents. 2. Degraded phosphoramidite (B1245037) solutions. 3. Inefficient activator. 4. Poor quality of starting materials. | 1. Ensure all reagents and solvents are anhydrous. Use fresh, high-quality reagents. 2. Prepare fresh phosphoramidite solutions. 3. Verify the concentration and activity of the activator. 4. Source starting materials from a reputable supplier and verify their quality. |
| Presence of Deletion Sequences (n-1) | 1. Incomplete coupling reaction. 2. Ineffective capping of unreacted 5'-hydroxyl groups. | 1. Optimize coupling time and reagent concentrations. 2. Ensure the capping reagent is active and the reaction time is sufficient to block all unreacted sites. |
| Low Overall Yield | 1. Poor synthesis efficiency at each step. 2. Inefficient cleavage from the solid support. 3. Loss of product during post-synthesis workup. | 1. Systematically troubleshoot each step of the synthesis cycle (deprotection, coupling, capping, oxidation). 2. Optimize cleavage conditions (reagent, time, temperature). 3. Review and optimize downstream processing steps to minimize product loss. |
Purification (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Secondary interactions between the oligonucleotide and the stationary phase. | 1. Use a new or thoroughly cleaned column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the amount of sample injected onto the column. 4. Optimize the concentration of the ion-pairing agent in the mobile phase. |
| Poor Resolution Between Full-Length Product and Impurities | 1. Suboptimal gradient conditions. 2. Inappropriate stationary phase. 3. Mobile phase composition is not ideal. | 1. Optimize the HPLC gradient to improve separation. A shallower gradient can often improve the resolution of closely eluting peaks. 2. Select a column with a different stationary phase chemistry or particle size. 3. Experiment with different ion-pairing agents or organic modifiers in the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column equilibration is insufficient. | 1. Ensure the HPLC system is functioning correctly and the mobile phase is well-mixed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. |
Quantitative Data Summary
| Parameter | Sense Strand | Antisense Strand | Reference |
| Crude Purity (by HPLC) | 86.2% | 84.4% | [9] |
| Average Monomer Coupling Efficiency | 99% | 99% | [9] |
Experimental Protocols
Solid-Phase Synthesis of Inclisiran Strands (Representative Protocol)
This protocol outlines the general steps for the solid-phase synthesis of the GalNAc-conjugated sense strand and the antisense strand of Inclisiran.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support (pre-loaded with the first nucleoside)
-
GalNAc-modified CPG for the sense strand
-
Phosphoramidites of the required nucleosides (with appropriate protecting groups)
-
Activator solution (e.g., DCI)
-
Capping solution
-
Oxidizing solution
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps for the addition of one nucleotide:
-
Deblocking/Deprotection: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion sequences.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
This cycle is repeated until the desired sequence for each strand is synthesized.
Deprotection and Cleavage
-
After the final synthesis cycle, the terminal 5'-DMT group is removed.
-
The oligonucleotide is cleaved from the CPG solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with a suitable reagent, such as aqueous ammonia (B1221849) or a mixture of methylamine (B109427) and ammonia.
Purification by Ion-Pair Reversed-Phase HPLC (Representative Protocol)
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide purification
Mobile Phases:
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA)
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibrate the column with the starting mobile phase conditions.
-
Dissolve the crude oligonucleotide in an appropriate solvent and inject it into the HPLC system.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The gradient will depend on the specific sequence and length of the oligonucleotide and should be optimized to achieve the best separation.
-
Monitor the elution profile at a suitable UV wavelength (typically 260 nm).
-
Collect the fractions corresponding to the main peak, which represents the full-length product.
-
Analyze the collected fractions for purity.
Annealing of Sense and Antisense Strands
-
Quantify the purified sense and antisense strands accurately using UV-Vis spectrophotometry.
-
Mix equimolar amounts of the complementary sense and antisense strands in an annealing buffer (e.g., phosphate-buffered saline).
-
Heat the mixture to a temperature above the melting temperature (Tm) of the duplex (e.g., 90-95 °C) for a few minutes to denature any secondary structures.
-
Slowly cool the mixture to room temperature to allow for the formation of the double-stranded Inclisiran.
Visualizations
Caption: Mechanism of action of Inclisiran via the RNAi pathway in hepatocytes.
Caption: High-level workflow for the manufacturing of Inclisiran.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. fiercepharma.com [fiercepharma.com]
- 3. alfachemic.com [alfachemic.com]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. atdbio.com [atdbio.com]
- 7. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Potential for drug resistance to Inclisiran therapy
Inclisiran Therapy Technical Support Center
Welcome to the technical support resource for researchers investigating Inclisiran, a small interfering RNA (siRNA) therapeutic targeting PCSK9. This guide provides troubleshooting advice and frequently asked questions to address challenges you may encounter during your in vitro or in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Inclisiran?
A1: Inclisiran is a double-stranded small interfering RNA (siRNA) that targets the messenger RNA (mRNA) encoding for Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in hepatocytes.[1][2][3] It is conjugated to N-acetylgalactosamine (GalNAc) carbohydrates, which bind to asialoglycoprotein receptors (ASGPR) on liver cells, facilitating its uptake.[2][4] Once inside the cell, Inclisiran is loaded into the RNA-induced silencing complex (RISC).[1][3][4] The antisense strand of the siRNA guides the RISC to the PCSK9 mRNA, which is then cleaved and degraded.[3][5][6] This process prevents the translation of PCSK9 protein, leading to lower levels of circulating PCSK9.[1][2] With less PCSK9 available to target LDL receptors for degradation, more LDL receptors are recycled to the surface of hepatocytes, resulting in increased clearance of LDL cholesterol (LDL-C) from the bloodstream.[2][5][7]
Q2: Is there clinical evidence of drug resistance to Inclisiran?
A2: Currently, long-term clinical trial data have shown that Inclisiran provides sustained reductions in LDL-C and PCSK9 levels over several years with a favorable safety profile, and the development of neutralizing anti-drug antibodies is considered negligible.[8][9][10][11] However, variable responses have been noted in patients with certain genetic profiles, such as homozygous familial hypercholesterolemia (HoFH), particularly those with receptor-negative mutations.[12][13] One case report suggested a patient with a specific PCSK9 variant of unknown significance was a nonresponder to Inclisiran, hinting that mutations in the target gene could potentially play a role in unresponsiveness.[13]
Q3: What are the theoretical mechanisms for resistance to siRNA therapies like Inclisiran?
A3: While widespread clinical resistance to Inclisiran has not been documented, several theoretical mechanisms, common to siRNA therapeutics, could lead to a diminished response:
-
Target Sequence Mutation: Mutations, deletions, or substitutions in the PCSK9 gene at the site where Inclisiran's guide strand binds could prevent the siRNA from recognizing its target mRNA, rendering it ineffective.[14] This is a primary mechanism of resistance for siRNA-based antiviral therapies.[14]
-
Altered Cellular Uptake: Changes in the expression or function of the asialoglycoprotein receptor (ASGPR) on hepatocytes could potentially reduce the efficient uptake of the GalNAc-conjugated Inclisiran.
-
Dysregulation of the RNAi Machinery: Alterations in the core components of the RNA-induced silencing complex (RISC), such as the Argonaute proteins, could impair the cell's ability to process the siRNA and cleave the target mRNA.[6]
-
Increased Nuclease Activity: Although Inclisiran is chemically modified to enhance stability, an increase in intracellular or extracellular nucleases could theoretically lead to its faster degradation.[15]
-
Off-Target Effects: While not resistance in the traditional sense, unintended silencing of other genes due to partial sequence homology could lead to unexpected cellular responses or toxicity, complicating the interpretation of experimental results.[6]
Q4: My in vitro experiment shows a blunted response to Inclisiran. What should I investigate first?
A4: A blunted or absent response in a cell culture experiment warrants a systematic troubleshooting approach. Start by verifying the fundamentals of your siRNA experiment:
-
Assay Validation: Verify that your readout method (e.g., qPCR for mRNA, ELISA/Western Blot for protein) is working correctly. Use positive and negative controls for the assay itself.
Troubleshooting Guides
Problem 1: Inconsistent or No Reduction in PCSK9 mRNA/Protein Levels
If you observe poor knockdown of PCSK9 after treatment with Inclisiran in your cell line, follow this guide to pinpoint the issue.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor siRNA Delivery | Assess transfection efficiency. | Use a fluorescently labeled, non-targeting control siRNA to visually confirm uptake. Optimize the concentration of the delivery reagent and siRNA. Test alternative delivery methods if necessary.[16] |
| Degraded siRNA | Check siRNA integrity. | Run an aliquot of your siRNA on a denaturing polyacrylamide gel to check for degradation. Always use nuclease-free tubes and water.[17] |
| Suboptimal Cell Conditions | Evaluate cell health and density. | Ensure cells are actively dividing and plated at the optimal density for transfection (typically 50-70% confluency). Avoid using antibiotics in the media during transfection.[17] |
| Incorrect siRNA Concentration | Titrate siRNA concentration. | Perform a dose-response experiment to determine the optimal concentration of Inclisiran for your cell line. Too much siRNA can be toxic, while too little will be ineffective. |
| Assay Failure | Validate your measurement assay. | Run positive and negative controls for your qPCR or protein detection method. For qPCR, confirm primer efficiency and specificity for PCSK9. |
| Target Site Polymorphism | Sequence the PCSK9 target region. | If all other factors are ruled out, sequence the PCSK9 gene in your cell line to check for mutations in the siRNA binding site.[14] |
Experimental Protocols & Visualizations
Protocol 1: Assessing Inclisiran Efficacy via qPCR
This protocol details the steps to quantify the reduction of PCSK9 mRNA in response to Inclisiran treatment in a hepatocyte cell line (e.g., HepG2).
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 12-well plate at a density of 2.5 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours in standard growth medium.
-
Transfection:
-
Prepare two tubes. In Tube A, dilute your desired concentration of Inclisiran (e.g., 10-50 nM) in serum-free medium.
-
In Tube B, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Add the siRNA-lipid complex mixture dropwise to the cells. Include a non-targeting (scrambled) siRNA control and a mock-transfected (reagent only) control.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
RNA Extraction:
-
Wash cells with PBS.
-
Lyse the cells directly in the well using a lysis buffer (e.g., from an RNeasy Mini Kit).
-
Extract total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Use validated primers specific for PCSK9 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of PCSK9 mRNA using the ΔΔCt method, normalizing the Inclisiran-treated samples to the non-targeting control samples.
Diagrams and Workflows
References
- 1. Inclisiran - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 4. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leqviohcp.com [leqviohcp.com]
- 6. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Role of PCSK9 Inhibitors in Patients with Familial Hypercholesterolemia [e-enm.org]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Approaches of Viral Gene Silencing by Small Interfering RNA: Strategies to Prevent the Emergence of Antiviral Resistant Escape Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 17. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Enhancing the Intracellular Processing of Inclisiran
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Inclisiran. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experiments and enhance the intracellular efficacy of this pioneering siRNA therapeutic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Inclisiran's entry into hepatocytes?
A1: Inclisiran's targeted delivery to liver cells is facilitated by its conjugation to N-acetylgalactosamine (GalNAc) carbohydrates.[1][2] These GalNAc ligands specifically bind to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[2][3] This binding triggers receptor-mediated endocytosis, allowing Inclisiran to be taken up into the liver cells.[2][3][4]
Q2: How does Inclisiran escape the endosome to reach the RNA-induced silencing complex (RISC)?
A2: While the precise mechanism of endosomal escape for GalNAc-siRNA conjugates like Inclisiran is not fully elucidated, it is a critical step for its therapeutic action.[3] It is understood that after internalization, the pH within the endosome drops, causing the GalNAc-siRNA to dissociate from the ASGPR, which is then recycled back to the cell surface.[3] A portion of the Inclisiran within the endosome is thought to gradually exit this compartment to reach the cytoplasm, where it can interact with the RISC.[5] The endosome may act as an intracellular reservoir, contributing to the long duration of action of a single dose.[5][6]
Q3: What are the known factors that can limit the efficacy of Inclisiran at a cellular level?
Q4: Are there established methods to quantify the intracellular concentration of Inclisiran?
A4: Yes, quantifying intracellular siRNA is crucial for understanding its delivery and efficacy. Stem-loop reverse transcription quantitative PCR (RT-qPCR) is a robust and widely used method for the sensitive and specific quantification of siRNA molecules from cell lysates or tissue samples.[13][14] This technique can be adapted to distinguish between the full-length siRNA and its metabolites.[13] Imaging-based methods using fluorescently labeled siRNA can also provide insights into subcellular localization and endosomal escape, although quantifying the precise cytosolic concentration remains challenging.[15]
Q5: What are the off-target effects associated with Inclisiran and how can they be minimized?
A5: Off-target effects of GalNAc-siRNAs like Inclisiran are primarily driven by the "seed region" of the antisense strand binding to unintended mRNAs, similar to microRNA activity.[11] This can lead to the silencing of non-target genes and, at high doses, has been associated with hepatotoxicity in preclinical studies.[8][9][10][11] Strategies to mitigate these effects include optimizing the siRNA sequence and introducing chemical modifications that destabilize seed-pairing with off-target transcripts.[8][9][16]
Troubleshooting Guides
Problem 1: Low PCSK9 mRNA Knockdown Observed After Inclisiran Treatment In Vitro
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Cell Health | Assess cell viability using a standard assay (e.g., MTT, PrestoBlue). Ensure cells are healthy and not overgrown before and after transfection. | Unhealthy or stressed cells may not efficiently internalize or process siRNA, leading to reduced knockdown.[12][17] |
| Incorrect siRNA Concentration | Perform a dose-response experiment with a range of Inclisiran concentrations (e.g., 1 nM to 100 nM). | The optimal concentration for maximum knockdown with minimal toxicity can vary between cell lines.[12][18] |
| Inefficient Delivery | If not using a GalNAc-receptorexpressing cell line (like HepG2 or Hep3B), a transfection reagent (e.g., Lipofectamine RNAiMAX) is necessary. Optimize the transfection protocol by varying siRNA and reagent concentrations. | Inclisiran relies on ASGPR for uptake.[2] Cell lines lacking this receptor will require assistance for intracellular delivery.[18][19] |
| Incorrect Timing of Analysis | Perform a time-course experiment, measuring PCSK9 mRNA levels at various time points post-treatment (e.g., 24, 48, and 72 hours). | The peak mRNA knockdown can vary depending on the cell type and the turnover rate of the target mRNA.[12] |
| Issues with qPCR Assay | Verify the quality of the isolated RNA. Design and validate qPCR primers for both the target gene (PCSK9) and a stable housekeeping gene. Run appropriate controls (no treatment, negative control siRNA). | Poor RNA quality or suboptimal qPCR assay design can lead to inaccurate measurement of gene expression.[12][17] |
Problem 2: Discrepancy Between PCSK9 mRNA Knockdown and Protein Reduction
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Long Protein Half-Life | Extend the time course of the experiment to 96 hours or longer, assessing protein levels at later time points. | The turnover rate of the PCSK9 protein may be slow, meaning a reduction in protein levels will lag behind the decrease in mRNA.[20] |
| Delayed Translation Effects | Continue to monitor protein levels at multiple time points after confirming mRNA knockdown. | Due to the separation of transcription and translation, the effect of mRNA degradation on protein levels may be delayed.[20] |
| Post-Translational Regulation | Investigate if there are compensatory mechanisms or post-translational modifications that stabilize the existing PCSK9 protein. | The cell may have mechanisms to maintain protein levels despite reduced mRNA.[20] |
| Assay Sensitivity | Ensure that the Western blot or ELISA used for protein quantification is sensitive enough to detect changes in protein expression. | The protein detection method must be sufficiently sensitive to reflect the changes observed at the mRNA level. |
Experimental Protocols
Protocol 1: In Vitro PCSK9 Knockdown Assessment in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Inclisiran Preparation: Prepare a stock solution of Inclisiran in nuclease-free water. Dilute to the desired final concentrations in serum-free medium.
-
Cell Treatment: Aspirate the growth medium from the cells and wash once with PBS. Add the Inclisiran-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
RNA Extraction: Lyse the cells directly in the well using a suitable lysis buffer and extract total RNA using a commercial kit.
-
RT-qPCR: Synthesize cDNA using a reverse transcription kit. Perform quantitative PCR using validated primers for PCSK9 and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of PCSK9 mRNA using the ΔΔCt method.
Protocol 2: Quantification of Intracellular Inclisiran using Stem-Loop RT-qPCR
-
Cell Treatment and Lysis: Treat cells with Inclisiran as described above. At the desired time point, lyse the cells and prepare a cell lysate.
-
RNA Extraction: Extract total RNA from the cell lysate, ensuring the protocol is suitable for small RNA recovery.
-
Stem-Loop Reverse Transcription: Perform reverse transcription using a stem-loop RT primer specific to the antisense strand of Inclisiran.
-
qPCR: Perform qPCR using a forward primer specific to the siRNA sequence and a universal reverse primer.
-
Standard Curve: Generate a standard curve using known concentrations of the Inclisiran antisense strand to enable absolute quantification.
-
Data Analysis: Determine the intracellular concentration of Inclisiran by comparing the Ct values of the samples to the standard curve.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 12. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing siRNA Concentration, Complexation and Stability in Cationic Dendriplexes by Stem-Loop Reverse Transcription-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Preclinical Showdown: An Indirect Head-to-Head Comparison of Inclisiran and Statins in Animal Models
This guide synthesizes available preclinical data to construct an indirect comparison of inclisiran, a small interfering RNA (siRNA) therapeutic, and statins, the long-standing cornerstone of cholesterol management. The focus is on their performance in animal models, detailing their mechanisms of action, reported efficacy in lowering key lipid parameters, and the experimental protocols employed in these foundational studies.
Mechanisms of Action: A Tale of Two Pathways
Inclisiran and statins employ fundamentally different strategies to reduce low-density lipoprotein cholesterol (LDL-C).
Inclisiran: This novel therapeutic operates through RNA interference. It specifically targets and degrades the messenger RNA (mRNA) for proprotein convertase subtilisin/kexin type 9 (PCSK9) in the liver. By silencing the PCSK9 gene, inclisiran prevents the production of the PCSK9 protein, which would otherwise promote the degradation of LDL receptors (LDLR). The resulting increase in LDLR on the surface of hepatocytes enhances the clearance of LDL-C from the bloodstream.
Statins: These drugs act by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition reduces the production of cholesterol in the liver. In response to lower intracellular cholesterol levels, liver cells upregulate the expression of LDL receptors to increase the uptake of cholesterol from the circulation, thereby lowering plasma LDL-C levels.
Preclinical Efficacy: An Indirect Comparison
Quantitative data from separate preclinical studies in various animal models, primarily rodents and rabbits, demonstrate the lipid-lowering capabilities of both inclisiran and statins. It is important to note that the efficacy can vary significantly depending on the animal model, diet, and experimental design.
Table 1: Summary of Preclinical Efficacy of Inclisiran in Animal Models
| Animal Model | Key Outcome | Reported Efficacy |
| Mice | PCSK9 mRNA reduction | 50-70% |
| Mice | Total Plasma Cholesterol Reduction | ~30% |
| Rats | PCSK9 mRNA reduction | 50-70% |
| Rats | Total Plasma Cholesterol Reduction | ~60% |
| Non-human primates | LDL-C Reduction | Up to 80% |
Table 2: Summary of Preclinical Efficacy of Statins in Animal Models
| Animal Model | Key Outcome | Reported Efficacy |
| Rabbits | Total Cholesterol Reduction | ~30% |
| Mice | Total Cholesterol Reduction | ~20% |
| Rats | Total Cholesterol Reduction | ~10% |
Note: The data presented are aggregated from various studies and are intended for illustrative comparison. Direct comparative studies are needed for a definitive assessment of relative efficacy.
Experimental Protocols in Preclinical Lipid-Lowering Studies
The following outlines a typical experimental workflow for evaluating the efficacy of lipid-lowering agents like inclisiran and statins in animal models.
1. Animal Model Selection and Acclimation:
-
Species: Commonly used models include mice (e.g., C57BL/6, ApoE knockout), rats (e.g., Sprague-Dawley, Wistar), and rabbits (e.g., New Zealand White). The choice of model depends on the specific research question, as lipid metabolism can differ significantly between species.
-
Acclimation: Animals are typically acclimated to the laboratory environment for at least one week before the start of the study to minimize stress-related physiological changes.
2. Induction of Hyperlipidemia:
-
High-Fat/High-Cholesterol Diet: A common method to induce hyperlipidemia is to feed the animals a diet enriched with fat and cholesterol for a period of several weeks to months. The composition of the diet can be tailored to induce specific dyslipidemic phenotypes.
-
Genetic Models: Genetically modified animals, such as ApoE or LDLR knockout mice, spontaneously develop hyperlipidemia and atherosclerosis and are valuable tools for studying lipid metabolism and the effects of lipid-lowering therapies.
3. Drug Administration:
-
Route of Administration: Statins are typically administered orally, often mixed with the diet or given by gavage. Inclisiran is administered via subcutaneous injection.
-
Dosing Regimen: The dose and frequency of administration are determined based on pharmacokinetic and pharmacodynamic studies to achieve the desired level of target engagement.
4. Sample Collection and Analysis:
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study to measure plasma levels of total cholesterol, LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides.
-
Tissue Collection: At the end of the study, tissues such as the liver and aorta may be collected for histological analysis and to measure gene and protein expression levels of key targets (e.g., PCSK9, HMG-CoA reductase, LDLR).
5. Data Analysis:
-
Statistical analysis is performed to compare lipid levels and other relevant parameters between the treatment and control groups to determine the efficacy of the therapeutic intervention.
Visualizing the Pathways
The distinct mechanisms of action of inclisiran and statins can be visualized through the following signaling pathway diagrams.
Caption: Mechanism of action of Inclisiran.
Caption: Mechanism of action of Statins.
Caption: Typical experimental workflow.
Durability of LDL-C Reduction by Inclisiran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Inclisiran in reducing low-density lipoprotein cholesterol (LDL-C) against other leading lipid-lowering therapies. The data presented is compiled from pivotal clinical trials, offering a quantitative and methodological overview to inform research and development in cardiovascular medicine.
Long-Term LDL-C Reduction: A Head-to-Head Comparison
Inclisiran has demonstrated a sustained and potent reduction in LDL-C levels over several years of study. The following tables summarize the long-term efficacy of Inclisiran compared to other key LDL-C lowering agents: PCSK9 monoclonal antibodies (evolocumab and alirocumab), ezetimibe (B1671841), and statins (atorvastatin and rosuvastatin).
| Drug | Clinical Trial | Treatment Duration | Mean LDL-C Reduction | Key Findings |
| Inclisiran | ORION-8[1][2][3] | Up to 6.8 years (mean 3.7 years) | ~49.4% | Consistent and durable LDL-C lowering with no evidence of attenuation over time. |
| Evolocumab | FOURIER-OLE[4][5] | Up to 8.4 years (median 5.0 years in OLE) | ~58.4% (from baseline in OLE) | Sustained LDL-C reduction with a median LDL-C of 30 mg/dL at 12 weeks in the open-label extension. |
| Alirocumab (B1149425) | ODYSSEY OUTCOMES[3][6] | Median 2.8 years | ~54.7% | Significant and sustained LDL-C reduction in patients with recent acute coronary syndrome. |
| Ezetimibe (+ Simvastatin) | IMPROVE-IT[7][8][9][10] | Median 6 years | ~24% (incremental reduction vs. simvastatin (B1681759) alone) | Modest but consistent long-term reduction in LDL-C when added to statin therapy. |
| Atorvastatin | SPARCL[11][12] | Median 4.9 years | ~53% (80 mg dose) | Potent and sustained LDL-C reduction in patients with a history of stroke or TIA. |
| Rosuvastatin | JUPITER[13][14][15][16] | Median 1.9 years (trial stopped early) | ~50% (20 mg dose) | Significant LDL-C reduction in a primary prevention population with elevated hs-CRP. |
Dosing and Administration Comparison
| Drug | Brand Name | Mechanism of Action | Typical Dosing Regimen |
| Inclisiran | Leqvio | Small interfering RNA (siRNA) targeting PCSK9 mRNA | 284 mg subcutaneous injection once every 6 months (after initial doses at day 1 and 90)[6][17] |
| Evolocumab | Repatha | Monoclonal antibody inhibiting PCSK9 | 140 mg subcutaneous injection every 2 weeks or 420 mg once a month[1][3][5] |
| Alirocumab | Praluent | Monoclonal antibody inhibiting PCSK9 | 75 mg or 150 mg subcutaneous injection every 2 weeks, or 300 mg every 4 weeks[18] |
| Ezetimibe | Zetia | Cholesterol absorption inhibitor | 10 mg oral tablet once daily[4][19] |
| Atorvastatin | Lipitor | HMG-CoA reductase inhibitor (statin) | 10-80 mg oral tablet once daily[20][21][22] |
| Rosuvastatin | Crestor | HMG-CoA reductase inhibitor (statin) | 5-40 mg oral tablet once daily[2][23][24][25] |
Experimental Protocols: A Methodological Overview
The long-term efficacy of these LDL-C lowering therapies has been validated through rigorous, large-scale clinical trials. Below is a summary of the key methodologies employed in the pivotal trials cited.
Inclisiran: The ORION Program
-
ORION-3: This was an open-label extension of the Phase 2 ORION-1 trial. Patients who had completed ORION-1 were enrolled and received open-label Inclisiran 300 mg subcutaneously every 6 months for up to 4 years. The primary endpoint was the percentage change in LDL-C from baseline to day 210 of the extension study.[10]
-
ORION-8: This is a multi-center, open-label extension trial that enrolled patients who completed the ORION-9, ORION-10, ORION-11, and ORION-3 trials.[15][27] Participants received open-label Inclisiran 300 mg (equivalent to 284 mg of inclisiran) twice a year for up to an additional three years.[14] The primary endpoint was the proportion of patients achieving their pre-specified LDL-C targets.[14]
Evolocumab: The FOURIER-OLE Study
The FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk) trial and its open-label extension (OLE) assessed the long-term safety and efficacy of evolocumab.[4][5]
-
FOURIER: This was a randomized, double-blind, placebo-controlled trial involving over 27,000 patients with atherosclerotic cardiovascular disease and LDL-C levels ≥70 mg/dL on statin therapy.[28] Patients were randomized to receive either evolocumab (140 mg every two weeks or 420 mg monthly) or a placebo.[28] The primary endpoint was a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[29]
-
FOURIER-OLE: Patients who completed the FOURIER trial were eligible to enroll in this open-label extension. All participants received evolocumab and were followed for a median of 5 years to assess long-term safety and cardiovascular outcomes.[4]
Alirocumab: The ODYSSEY OUTCOMES Trial
The ODYSSEY OUTCOMES trial evaluated the long-term efficacy and safety of alirocumab in patients who had recently experienced an acute coronary syndrome (ACS).[6]
-
Study Design: This was a randomized, double-blind, placebo-controlled trial that enrolled nearly 19,000 patients with a recent ACS and elevated lipid levels despite high-intensity statin therapy. Patients were randomized to receive either alirocumab or a placebo. The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE).[6]
Ezetimibe: The IMPROVE-IT Trial
The IMPROVE-IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial) was a landmark study that assessed the clinical benefit of adding ezetimibe to statin therapy.[7][10]
-
Study Design: This was a multicenter, randomized, double-blind, active-control trial that enrolled over 18,000 patients hospitalized for an ACS. Patients were randomized to receive either simvastatin 40 mg plus ezetimibe 10 mg or simvastatin 40 mg plus a placebo. The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, unstable angina requiring rehospitalization, coronary revascularization, or nonfatal stroke.[9][30]
Visualizing the Data: Pathways and Workflows
Inclisiran's Mechanism of Action
Caption: Inclisiran's RNAi mechanism in hepatocytes.
Experimental Workflow for Assessing LDL-C Reduction
Caption: A generalized clinical trial workflow.
Logical Comparison of Long-Term LDL-C Lowering Therapies
References
- 1. medcomms.project.mimsit.net [medcomms.project.mimsit.net]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Ezetimibe: Clinical and Scientific Meaning of the IMPROVE-IT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IMProved Reduction of Outcomes: Vytorin Efficacy International Trial - American College of Cardiology [acc.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Atorvastatin in stroke: a review of SPARCL and subgroup analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 14. JUPITER trial - Wikipedia [en.wikipedia.org]
- 15. gpnotebook.com [gpnotebook.com]
- 16. Rosuvastatin to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. primarycare.northeastlondon.icb.nhs.uk [primarycare.northeastlondon.icb.nhs.uk]
- 18. praluenthcp [praluenthcp.com]
- 19. medicines.org.uk [medicines.org.uk]
- 20. drugs.com [drugs.com]
- 21. Atorvastatin oral tablet dosage: Strengths, low vs high dose, and more [medicalnewstoday.com]
- 22. Atorvastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 23. Rosuvastatin dosage guide: Forms, strength, when to take, and more [medicalnewstoday.com]
- 24. Rosuvastatin Dosage: Strengths, Form, When to Take, and More [healthline.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 27. Justification for the Use of Statins in Prevention: An Intervention Trial Evaluating Rosuvastatin - American College of Cardiology [acc.org]
- 28. gpnotebook.com [gpnotebook.com]
- 29. Low-Density Lipoprotein Cholesterol Lowering With Evolocumab and Outcomes in Patients With Peripheral Artery Disease: Insights From the FOURIER Trial (Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. merck.com [merck.com]
Cost-effectiveness analysis of Inclisiran compared to other lipid-lowering therapies
A deep dive into the economic viability of inclisiran reveals a complex picture, with its cost-effectiveness being highly dependent on pricing, patient population, and the willingness-to-pay thresholds of different healthcare systems. When benchmarked against other lipid-lowering therapies, inclisiran, a novel small interfering RNA (siRNA) therapeutic, demonstrates clinical efficacy in reducing low-density lipoprotein cholesterol (LDL-C) but its position as a cost-effective option varies significantly across different analyses.
Inclisiran offers a distinct mechanism of action by inhibiting the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a key role in the degradation of LDL receptors. This leads to a significant and sustained reduction in LDL-C levels with a convenient dosing schedule of twice a year after an initial loading dose. However, its higher acquisition cost compared to established therapies like statins and ezetimibe (B1671841) necessitates rigorous economic evaluation.
Comparative Cost-Effectiveness Data
Cost-effectiveness analyses of inclisiran have been conducted in various countries, yielding a range of Incremental Cost-Effectiveness Ratios (ICERs), which represent the additional cost for each Quality-Adjusted Life Year (QALY) gained. A lower ICER generally indicates better value for money. The following tables summarize the key quantitative data from several studies, comparing inclisiran with standard of care (SoC), which typically includes maximally tolerated statins with or without ezetimibe, and other PCSK9 inhibitors like evolocumab and alirocumab (B1149425).
| Study/Country | Patient Population | Comparator | Incremental Costs | Incremental QALYs | ICER | Key Conclusion |
| CADTH (Canada) | Atherosclerotic Cardiovascular Disease (ASCVD) | SoC | $59,990 | 0.77 | $77,705 per QALY | A 32% price reduction would be required for inclisiran to be considered cost-effective at a $50,000/QALY threshold.[1] |
| CADTH (Canada) | Heterozygous Familial Hypercholesterolemia (HeFH) | SoC | - | - | Cost-minimization analysis vs. other PCSK9i | A price reduction of 1-2% was needed for inclisiran to be less expensive than alirocumab or evolocumab.[1] |
| Monash University (Australia) | ASCVD | Statin alone | AU$58,965 | 0.468 | AU$125,732 per QALY | Not cost-effective at the assumed price; a 60% price reduction is needed to meet the AU$50,000 willingness-to-pay threshold.[2][3][4] |
| Singapore Analysis | Primary hypercholesterolemia or mixed dyslipidemia | SoC | - | - | S
| Cost-effective in patients with ASCVD and secondary prevention HeFH at a willingness-to-pay threshold of S$45,000/QALY.[5] |
| Swiss Analysis | Secondary cardiovascular prevention | SoC | - | 0.291 | CHF 21,107 - CHF 228,040 per QALY | Cost-effective at a willingness-to-pay of CHF 30,000 if priced at CHF 500 per dose, but not at CHF 3,000 per dose.[6] |
| US Threshold Analysis | ASCVD | SoC | - | - | $51,686 per QALY (at $3,250/dose) | Cost-effective at willingness-to-pay thresholds of $100,000 and $150,000 per QALY at an annual price of $9,973 and $13,563, respectively.[7][8] |
| China Analysis | Dyslipidemia | Statin alone | RMB 449,233.56 | 0.21 | RMB 2,127,756.78 per QALY | Not cost-effective at the current price; an 88% price reduction would be needed.[9] |
| China Analysis (ASCVD) | ASCVD | Statin monotherapy (SoC) | - | - | CNY 586,119 per QALY | Not cost-effective compared to evolocumab + SoC (ICER: CNY 168,066 per QALY) at current pricing.[10][11] |
Experimental Protocols: Modeling the Long-Term Impact
The cost-effectiveness of lipid-lowering therapies is typically evaluated using decision-analytic models, most commonly state-transition Markov models.[2][5][12] These models simulate the lifetime course of a hypothetical cohort of patients, tracking their progression through different health states and accumulating costs and health outcomes (measured in QALYs).
Key Components of the Markov Models:
-
Model Structure: The models are generally structured to represent the natural history of cardiovascular disease. A common structure includes health states such as 'alive with cardiovascular disease (CVD)', 'alive with recurrent CVD', and 'dead'.[2][4] More complex models may include up to 15 health states, differentiating by the time from a previous cardiovascular event and including states like unstable angina, myocardial infarction, stroke, and revascularization.[7]
-
Patient Population: The characteristics of the patient cohort are based on data from pivotal clinical trials such as the ORION trials for inclisiran (ORION-9, ORION-10, and ORION-11).[2][5][7] The populations typically include patients with established ASCVD or HeFH who have elevated LDL-C despite being on maximally tolerated statin therapy.[1][12]
-
Treatment Effects: The efficacy of inclisiran and comparator treatments in reducing LDL-C is derived from clinical trial data.[7] This reduction in LDL-C is then translated into a reduction in the risk of major adverse cardiovascular events (MACE) using established relationships from large meta-analyses of lipid-lowering therapies.[7][12]
-
Costs: The models incorporate various costs from a healthcare system perspective, including drug acquisition and administration costs, costs of managing cardiovascular events, and routine care costs.[2][12]
-
Utilities: Health state utilities, which represent the quality of life associated with each health state, are sourced from published literature.
-
Time Horizon and Discounting: A lifetime horizon is typically adopted to capture the full long-term costs and benefits of treatment.[1][2][12] Both costs and health outcomes are discounted at an annual rate (e.g., 3% or 5%) to reflect their present value.[2][12]
The following diagram illustrates a generalized workflow for a cost-effectiveness analysis using a Markov model.
Signaling Pathways of Lipid-Lowering Therapies
The primary lipid-lowering therapies compared in these analyses have distinct mechanisms of action, which are crucial to understanding their biological effects.
Inclisiran's Mechanism of Action
Inclisiran is a small interfering RNA (siRNA) that specifically targets the messenger RNA (mRNA) for PCSK9 in the liver. This leads to the degradation of PCSK9 mRNA, thereby preventing the synthesis of the PCSK9 protein. With lower levels of PCSK9, the degradation of LDL receptors on the surface of hepatocytes is reduced. This results in more LDL receptors being available to clear LDL-C from the bloodstream.[2][3][4]
Comparative Mechanisms: Statins and PCSK9 Monoclonal Antibodies
Statins, the cornerstone of lipid-lowering therapy, work by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors.
PCSK9 monoclonal antibodies (e.g., evolocumab, alirocumab) are injectable antibodies that bind to circulating PCSK9 protein, preventing it from binding to LDL receptors. This also leads to an increased number of LDL receptors on the cell surface to clear LDL-C.
The following diagram illustrates the logical relationship between these different therapeutic approaches in managing LDL-C levels.
References
- 1. Pharmacoeconomic Review - Inclisiran (Leqvio) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Inclisiran as Adjunct Lipid-Lowering Therapy for Patients with Cardiovascular Disease: A Cost-Effectiveness Analysis [ideas.repec.org]
- 4. Inclisiran as Adjunct Lipid-Lowering Therapy for Patients with Cardiovascular Disease: A Cost-Effectiveness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-Effectiveness Analysis of Inclisiran for the Treatment of Primary Hypercholesterolemia or Mixed Dyslipidemia in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cost Effectiveness of Inclisiran in Atherosclerotic Cardiovascular Patients with Elevated Low-Density Lipoprotein Cholesterol Despite Statin Use: A Threshold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The combination use of inclisiran and statins versus statins alone in the treatment of dyslipidemia in mainland China: a cost-effectiveness analysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Cost-Effectiveness Analysis of Evolocumab or Inclisiran in Combination with Statins Versus Statin Monotherapy Among Patients with ASCVD in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icer.org [icer.org]
Assessing the impact of Inclisiran on non-HDL cholesterol and apolipoprotein B
An Objective Comparison of Inclisiran's Efficacy on Non-HDL Cholesterol and Apolipoprotein B
Inclisiran, a first-in-class small interfering RNA (siRNA) therapy, presents a novel mechanism for lowering atherogenic lipoproteins. This guide provides a detailed comparison of Inclisiran's impact on non-high-density lipoprotein cholesterol (non-HDL-C) and apolipoprotein B (ApoB), supported by data from pivotal clinical trials. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Inclisiran's performance relative to other lipid-lowering therapies.
Mechanism of Action: A Targeted Approach
Inclisiran specifically targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL receptor metabolism.[1][2] By inhibiting the hepatic synthesis of PCSK9, Inclisiran increases the number of LDL receptors on hepatocyte surfaces.[3][4] This enhancement in receptor density leads to a more efficient clearance of LDL-C, and consequently, non-HDL-C and ApoB from the bloodstream.[2] Unlike monoclonal antibodies that bind to extracellular PCSK9, Inclisiran acts intracellularly by degrading PCSK9 messenger RNA (mRNA), preventing its translation into protein.[5][6]
Comparative Efficacy: Quantitative Analysis
Clinical trials, primarily from the ORION program, have demonstrated Inclisiran's robust and sustained effect on non-HDL-C and ApoB levels. The data below summarizes the percentage reduction observed in key studies.
| Clinical Trial | Patient Population | Treatment Arm | Placebo-Corrected Mean Reduction in Non-HDL-C | Placebo-Corrected Mean Reduction in ApoB | Reference |
| ORION-1 | High cardiovascular risk with elevated LDL-C | Inclisiran (300 mg, 2 doses) | 46.0% (at day 180) | 41.0% (at day 180) | [7] |
| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | Inclisiran | 43.6% (at day 510) | 36.9% (at day 510) | [8] |
| ORION-10 | Atherosclerotic Cardiovascular Disease (ASCVD) | Inclisiran | 47.4% (at day 510) | 43.1% (at day 510) | [8] |
| ORION-11 | ASCVD or ASCVD Risk Equivalents | Inclisiran | 43.3% (at day 510) | 38.9% (at day 510) | [8] |
| ORION-11 (Primary Prevention Sub-analysis) | Primary prevention, elevated LDL-C | Inclisiran | 39.5% (at day 510) | 35.8% (at day 510) | [8][9][10] |
| Pooled Analysis (ORION-9, -10, -11) | Very high-risk patients | Inclisiran | 46.0% | 42.0% | [11] |
| Meta-Analysis (5 RCTs) | Hypercholesterolemia | Inclisiran | 39.5% | 34.6% | [12][13] |
A network meta-analysis comparing various non-statin therapies found that Inclisiran and PCSK9 monoclonal antibodies (alirocumab, evolocumab) are expected to provide similar clinically meaningful reductions in LDL-C.[14][15] Another meta-analysis showed Inclisiran significantly reduced LDL-C compared to statins alone but had no significant difference when compared to a statin plus ezetimibe (B1671841) combination.[16][17]
Experimental Protocols: The ORION Program
The ORION series of clinical trials forms the foundation of evidence for Inclisiran's efficacy and safety.
General Design: The ORION Phase III trials (e.g., ORION-9, -10, -11) were randomized, double-blind, placebo-controlled studies.[9][11]
Participant Population: The trials enrolled patients with elevated LDL-C despite being on maximally tolerated doses of statin therapy.[9] The populations included patients with ASCVD, ASCVD risk equivalents, and HeFH.[11][14]
Treatment Regimen: Participants were randomized to receive either Inclisiran or a placebo. The standard dosing for Inclisiran was a subcutaneous injection of 284 mg on day 1, day 90, and then every 6 months thereafter.[9][10]
Endpoints:
-
Co-Primary Efficacy Endpoints: The key measures of success were the percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline after day 90 and up to day 540.[9][10]
-
Key Secondary Endpoints: These included the absolute and percentage changes from baseline in non-HDL-C and ApoB, among other lipid parameters.[9][10]
Safety Assessment: Safety and tolerability were monitored throughout the studies, with a focus on treatment-emergent adverse events, particularly injection-site reactions.[6][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ORION 1 Data Show Lipoprotein-Lowering Beyond LDL Cholesterol With Injectable Inclisiran | tctmd.com [tctmd.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of inclisiran on lipids in primary prevention: the ORION-11 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of inclisiran on lipids in primary prevention: the ORION-11 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical potential of inclisiran for patients with a high risk of atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of inclisiran a newly approved FDA drug: a systematic review and pooled analysis of available clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ispor.org [ispor.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and safety of inclisiran versus PCSK9 inhibitor versus statin plus ezetimibe therapy in hyperlipidemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Inclisiran: A Real-World Evidence Comparison of Efficacy and Safety in Lipid Management
A new frontier in cholesterol management has emerged with the advent of small interfering RNA (siRNA) therapeutics. Inclisiran, a first-in-class siRNA, offers a novel mechanism for lowering low-density lipoprotein cholesterol (LDL-C). This guide provides a comprehensive comparison of Inclisiran with other leading lipid-lowering therapies, supported by real-world evidence and data from pivotal clinical trials.
Inclisiran distinguishes itself with a biannual dosing schedule that promotes treatment adherence, a critical factor in managing atherosclerotic cardiovascular disease (ASCVD).[1] Its unique mechanism of action, targeting the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9), provides a powerful tool for patients who are unable to reach their LDL-C goals with traditional therapies.[2][3]
Comparative Efficacy of Lipid-Lowering Therapies
Real-world evidence and clinical trial data consistently demonstrate Inclisiran's robust efficacy in reducing LDL-C levels. The following tables summarize the comparative performance of Inclisiran against other common lipid-lowering treatments.
Table 1: Percentage Reduction in LDL-C from Baseline
| Therapy | LDL-C Reduction (%) | Study/Source |
| Inclisiran | 47.5% - 52.3% | ORION-3, ORION-10, ORION-11[4] |
| ~50% | Real-world data[1] | |
| PCSK9 Monoclonal Antibodies | ||
| Evolocumab | ~60% | Network Meta-Analysis[5] |
| Alirocumab | ~56% | Network Meta-Analysis[6] |
| Statins (High-Intensity) | 30% - 50% | General Clinical Data |
| Ezetimibe | 15% - 20% | General Clinical Data |
| Bempedoic Acid | ~18% | ICER Report[7] |
Table 2: Time-Averaged Percentage Reduction in LDL-C (Days 90-540)
| Therapy | Time-Averaged LDL-C Reduction (%) | Study/Source |
| Inclisiran | 49.2% | ORION-11[4] |
| Placebo | +1.8% | ORION-11[4] |
Real-World Safety and Tolerability Profile
Real-world data on Inclisiran's safety profile is accumulating and largely mirrors the findings from clinical trials. The most frequently reported adverse events are mild to moderate injection site reactions.
Table 3: Comparison of Common Adverse Events
| Adverse Event | Inclisiran (%) | Placebo (%) | PCSK9 Monoclonal Antibodies (%) | Study/Source |
| Injection Site Reaction | 2.6 - 8.2 | 0.8 - 1.4 | 5.9 - 13.9 | ORION-10, ORION-11[4] |
| Nasopharyngitis | 4.0 | 3.5 | 6.9 - 11.3 | ORION-10, ORION-11[4] |
| Headache | 2.9 | 2.9 | 5.5 - 6.8 | ORION-10, ORION-11[4] |
| Back Pain | 2.6 | 2.9 | 4.9 - 5.8 | ORION-10, ORION-11[4] |
| Upper Respiratory Tract Infection | 2.3 | 1.8 | 4.9 - 8.5 | ORION-10, ORION-11[4] |
Mechanism of Action: RNA Interference
Inclisiran leverages the natural process of RNA interference (RNAi) to inhibit the synthesis of PCSK9 in the liver.[8] By reducing PCSK9 levels, Inclisiran increases the number of LDL receptors on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the bloodstream.[2][9] This mechanism is distinct from statins, which inhibit cholesterol synthesis, and PCSK9 monoclonal antibodies, which bind to circulating PCSK9 protein.[2]
Caption: Inclisiran's RNAi mechanism of action.
Key Experimental Protocols: The ORION Trials
The ORION (Inclisiran Program) clinical trials have been pivotal in establishing the efficacy and safety of Inclisiran. The following outlines the general methodology of the ORION-10 and ORION-11 phase 3 trials.
Objective: To evaluate the efficacy, safety, and tolerability of Inclisiran in participants with ASCVD (ORION-10) or ASCVD and ASCVD risk equivalents (ORION-11) and elevated LDL-C despite maximally tolerated statin therapy.[4][10]
Study Design: These were multicenter, double-blind, randomized, placebo-controlled, 18-month studies.
Inclusion Criteria:
-
Adults ≥18 years of age.
-
History of ASCVD (e.g., coronary heart disease, cerebrovascular disease, peripheral arterial disease).
-
Elevated LDL-C (≥70 mg/dL for ASCVD, ≥100 mg/dL for ASCVD risk equivalents) despite maximally tolerated statin therapy.[4]
Exclusion Criteria:
-
Recent major adverse cardiovascular event (within 3 months).[4]
-
Severe heart failure (NYHA class III/IV).[4]
-
Active liver disease.
-
Prior or planned use of a PCSK9 inhibitor.[4]
Treatment Regimen: Participants were randomized in a 1:1 ratio to receive either:
-
Inclisiran: 300 mg administered as a subcutaneous injection on Day 1, Day 90, and then every 6 months.[10]
-
Placebo: Subcutaneous injection on the same schedule.[10]
Primary Endpoints:
-
Percentage change in LDL-C from baseline to Day 510.[10]
-
Time-adjusted percentage change in LDL-C from baseline after Day 90 and up to Day 540.[10]
Secondary Endpoints:
-
Changes in other lipid parameters (e.g., total cholesterol, non-HDL-C, apolipoprotein B).[10]
-
Safety and tolerability.[10]
Caption: ORION-10 and ORION-11 clinical trial workflow.
References
- 1. Inclisiran for Cardiovascular Disease with High Cholesterol · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ahajournals.org [ahajournals.org]
- 3. heartcare.sydney [heartcare.sydney]
- 4. Impact of Inclisiran on LDL-C Over 18 months in Patients With ASCVD or Risk-Equivalent - American College of Cardiology [acc.org]
- 5. Effect of inclisiran on lipids in primary prevention: the ORION-11 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 8. professional.heart.org [professional.heart.org]
- 9. novartis.gcs-web.com [novartis.gcs-web.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Inclisiran Sodium: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Inclisiran sodium, this document outlines procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Inclisiran sodium, a small interfering RNA (siRNA) therapeutic, is not classified as a hazardous substance according to its Safety Data Sheets (SDS).[1][2] However, proper disposal is essential to prevent environmental contamination and ensure compliance with regulations. The U.S. Environmental Protection Agency (EPA) discourages the disposal of even non-hazardous pharmaceutical waste down the drain.[1][3]
Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle Inclisiran sodium with the appropriate personal protective equipment to avoid inhalation and contact with skin and eyes.
| Personal Protective Equipment (PPE) |
| Lab coat |
| Safety goggles |
| Gloves |
Accidental Spills
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and evacuate personnel to a safe area. [1][2]
-
Absorb the solution with a liquid-binding material such as diatomite or universal binders. [1][2]
-
Decontaminate the surface and any affected equipment by scrubbing with alcohol. [1]
-
Dispose of the contaminated material according to the procedures outlined in this document. [1][2]
Disposal Procedure for Unused Inclisiran Sodium Solution
Any unused medicinal product or waste material containing Inclisiran sodium should be disposed of in accordance with local, state, and federal requirements.[1][3] The following procedure provides a general guideline for the proper disposal of Inclisiran sodium in a laboratory setting.
Step 1: Inactivation of siRNA (Recommended)
While not explicitly required by current regulations for non-hazardous waste, a pre-treatment step to inactivate the siRNA molecule is a recommended best practice to ensure the complete degradation of the active therapeutic agent before final disposal. A common method for RNA degradation is chemical hydrolysis.
Experimental Protocol: Chemical Inactivation of Inclisiran Sodium
-
Objective: To hydrolyze the phosphodiester bonds of the siRNA backbone, rendering it biologically inactive.
-
Materials:
-
Unused Inclisiran sodium solution.
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M).
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization.
-
pH indicator strips or a pH meter.
-
Appropriate chemical-resistant waste container.
-
-
Methodology:
-
Working in a fume hood, add the unused Inclisiran sodium solution to a designated chemical-resistant container.
-
Slowly add an equal volume of 1 M sodium hydroxide solution to the Inclisiran sodium solution. This will raise the pH significantly, promoting the hydrolysis of the RNA.
-
Allow the mixture to stand at room temperature for at least 30 minutes to ensure complete degradation.
-
Neutralize the solution by slowly adding 1 M hydrochloric acid. Use pH indicator strips or a pH meter to monitor the pH, aiming for a final pH between 6.0 and 8.0.
-
The inactivated and neutralized solution is now ready for disposal as non-hazardous pharmaceutical waste.
-
Step 2: Segregation and Labeling
-
Place the inactivated Inclisiran sodium solution into a designated, leak-proof waste container for non-hazardous pharmaceutical waste. This is often a white container with a blue lid marked "FOR INCINERATION ONLY".[4]
-
Do not mix with other types of waste, such as biohazardous or hazardous chemical waste.[1]
-
Clearly label the container with the following information:
-
Contents: "Inactivated Inclisiran Sodium Waste" or "Non-Hazardous Pharmaceutical Waste"
-
Date of accumulation.
-
Classification: "Non-Hazardous"
-
Step 3: Storage
Store the waste container in a secure, designated area, separate from active laboratory materials.
Step 4: Final Disposal
Arrange for the collection and disposal of the non-hazardous pharmaceutical waste through a licensed and certified medical waste hauler.[1] The preferred method of disposal for non-hazardous pharmaceutical waste is incineration to ensure complete destruction.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Inclisiran sodium.
Caption: Workflow for the proper disposal of Inclisiran sodium.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of Inclisiran sodium, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling AS-Inclisiran sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AS-Inclisiran sodium. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. Although specific quantitative exposure limits for this compound are not established, the following PPE is recommended based on safety data sheets for Inclisiran sodium and general guidelines for handling siRNA therapeutics.
Eye and Face Protection:
-
Wear safety glasses with side shields or goggles to protect against splashes or aerosols.[1]
Skin and Body Protection:
-
Wear protective gloves and a lab coat or other protective clothing to prevent skin contact.[1] For tasks with a higher risk of splash, consider using gauntlet-style gloves or extended sleeve gloves.
-
Double-gloving may be a prudent precautionary measure, especially when dealing with materials of high concern.[2]
Respiratory Protection:
-
If there is a risk of aerosol formation or if exposure limits are exceeded, NIOSH/MSHA-approved respiratory protection should be worn.[1]
-
For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[1]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and to maintain the integrity of the research.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.[3]
Handling and Preparation:
-
Handle this compound in accordance with good industrial hygiene and safety practices.[1]
-
Avoid the formation of dust and aerosols.[4] Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood or a Class II Biosafety Cabinet.[4][5]
-
When preparing solutions, if water is used as the solvent, the solution should be filtered and sterilized with a 0.22 μm filter before use.[3]
In Case of a Spill:
-
In the event of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[4][6]
-
Absorb liquid spills with a suitable material (e.g., diatomite, universal binders) and decontaminate surfaces by scrubbing with alcohol.[4]
-
Prevent the spill from entering drains or water courses.[4][6]
Disposal:
-
Dispose of contaminated materials, including unused product and cleaning materials, in accordance with all applicable local, state, and federal regulations.[4]
-
Used PPE should be removed in a manner that prevents contamination of the worker and the surrounding area.[2]
Quantitative Data Summary
| Parameter | Recommendation | Citation |
| Storage Temperature | -80°C (long-term, up to 6 months); -20°C (short-term, up to 1 month) | [3] |
| Eye Protection | Safety glasses with side shields or goggles | [1] |
| Hand Protection | Protective gloves | [1] |
| Body Protection | Protective clothing (e.g., lab coat) | [1] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if exposure limits exceeded) | [1] |
| Handling Environment | Well-ventilated area (e.g., chemical fume hood) | [1][4] |
Experimental Protocols
No specific experimental protocols for the safe handling of this compound were found in the provided search results. The procedures outlined in this document are based on general safety guidelines for handling similar chemical compounds. Researchers should develop and validate their own specific protocols based on the nature of their experiments and a thorough risk assessment.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
